molecular formula C8H8N2 B109327 2,6-Dimethylisonicotinonitrile CAS No. 39965-81-6

2,6-Dimethylisonicotinonitrile

Cat. No.: B109327
CAS No.: 39965-81-6
M. Wt: 132.16 g/mol
InChI Key: TXBLTSMCEXEFMI-UHFFFAOYSA-N
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Description

2,6-Dimethylisonicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-4-carbonitrile
Source PubChem
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InChI

InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBLTSMCEXEFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494690
Record name 2,6-Dimethylpyridine-4-carbonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39965-81-6
Record name 2,6-Dimethylpyridine-4-carbonitrile
Source EPA DSSTox
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Record name 2,6-dimethylpyridine-4-carbonitrile
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2,6-Dimethylisonicotinonitrile from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of the predominant industrial method for synthesizing 2,6-dimethylisonicotinonitrile: the vapor-phase catalytic ammoxidation of 2,6-lutidine. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the underlying reaction mechanisms, details the state-of-the-art catalyst systems, provides actionable experimental protocols, and discusses the analytical characterization of the final product. The core focus is on delivering not just procedural steps, but also the scientific rationale that underpins this important chemical transformation.

Introduction and Strategic Importance

This compound, also known as 2,6-lutidine-4-carbonitrile, is a heterocyclic aromatic compound with the formula C₈H₈N₂.[1] Its strategic importance lies in its role as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The nitrile group is a versatile functional handle, and its presence on the dimethyl-substituted pyridine ring makes the molecule a valuable precursor for a variety of medicinal agents.[2] The biocompatibility and metabolic stability of the nitrile pharmacophore further enhance its utility in drug design.[2]

The synthesis of this nitrile from 2,6-lutidine (2,6-dimethylpyridine) is the most economically viable and widely practiced industrial route.[3] 2,6-lutidine is a readily available feedstock, itself produced industrially from the reaction of formaldehyde, acetone, and ammonia.[3] The conversion of the lutidine's methyl groups into a nitrile functional group is achieved through a process known as ammoxidation .[4]

The Core of the Synthesis: Vapor-Phase Ammoxidation

Ammoxidation is a powerful chemical process that converts hydrocarbons to nitriles using ammonia (NH₃) and oxygen (O₂), typically in the vapor phase over a solid catalyst.[4] This single-step method is highly atom-economical and is favored for large-scale production over multi-step classical nitrile syntheses. In the case of 2,6-lutidine, the reaction selectively targets one of the methyl groups for conversion.

The overall reaction is as follows:

C₅H₃N(CH₃)₂ + NH₃ + 1.5 O₂ → C₅H₃N(CH₃)(CN) + 3 H₂O

The Catalyst System: Vanadium and Titanium Oxides

The success of vapor-phase ammoxidation hinges on the performance of the catalyst. The most effective and commonly employed catalysts for this transformation are mixed metal oxides, particularly vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), often in its anatase crystalline form.[5][6]

  • Expertise & Causality: The synergy between vanadium and titanium oxides is critical. The TiO₂ support provides a high surface area for the dispersion of the active vanadium species and enhances the catalyst's thermal stability.[6] More importantly, it participates in the redox cycle. The V⁵⁺ species are considered the primary active sites. They abstract hydrogen from the methyl group of the adsorbed lutidine, initiating the oxidation process. The catalyst's surface acidity, particularly the presence of Brønsted acid sites, is crucial for adsorbing ammonia (as NH₄⁺ ions), which is a necessary step for the nitrogen insertion.[5][7] Promoters like molybdenum (MoO₃) or tungsten (WO₃) can be added to the V₂O₅/TiO₂ formulation to further enhance activity, selectivity, and resistance to poisons.[5]

Proposed Reaction Mechanism

The ammoxidation of 2,6-lutidine over a V₂O₅/TiO₂ catalyst is a complex, multi-step process occurring on the catalyst surface. While the exact mechanism is a subject of ongoing research, a generally accepted pathway involves the following key stages:

  • Adsorption: Gaseous 2,6-lutidine, ammonia, and oxygen adsorb onto the active sites of the catalyst surface.

  • Methyl Group Activation: A lattice oxygen atom from the vanadium oxide (V⁵⁺=O) abstracts a hydrogen atom from one of the methyl groups of lutidine, forming a benzyl-like radical intermediate.

  • Oxidative Dehydrogenation: Further hydrogen abstraction and oxidation steps occur, converting the methyl group into an aldehyde intermediate (2-methyl-6-formylpyridine), which remains adsorbed on the surface.

  • Imine Formation: The adsorbed aldehyde intermediate reacts with adsorbed ammonia (likely in the form of an amide or imide species) to form an imine.

  • Dehydrogenation to Nitrile: The imine is then further dehydrogenated by the catalyst's lattice oxygen to yield the final product, this compound.

  • Catalyst Re-oxidation: The reduced vanadium sites (e.g., V⁴⁺) are re-oxidized back to V⁵⁺ by gas-phase oxygen, completing the catalytic cycle and regenerating the active sites.

This sequence ensures the selective conversion of the methyl group to a nitrile while preserving the pyridine ring structure.

G cluster_catalyst Catalyst Surface (V2O5/TiO2) cluster_gas Gas Phase Lutidine 2,6-Lutidine Adsorbed Radical Benzyl-like Radical Intermediate Lutidine->Radical - H• Aldehyde Adsorbed Aldehyde (2-Methyl-6-formylpyridine) Radical->Aldehyde + [O]cat - H• Imine Adsorbed Imine Aldehyde->Imine + NH3 - H2O Product This compound (Desorbed) Imine->Product - 2H• (Desorption) Product_gas Product (gas) Product->Product_gas Lutidine_gas 2,6-Lutidine (gas) Lutidine_gas->Lutidine NH3_gas NH3 (gas) NH3_gas->Imine O2_gas O2 (gas) O2_gas->Radical Regenerates Catalyst [O]

Caption: Proposed Mars-van Krevelen mechanism for lutidine ammoxidation.

Experimental Guide & Protocols

This section provides a generalized, yet detailed, protocol for the synthesis. Researchers must adapt specific parameters based on their available equipment and safety infrastructure.

Catalyst Preparation (V₂O₅/TiO₂ Impregnation Method)

This protocol describes a standard wet impregnation method for preparing a V₂O₅/TiO₂ catalyst.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Oxalic acid (C₂H₂O₄)

  • Titanium dioxide (TiO₂, anatase, high surface area)

  • Deionized water

Procedure:

  • Vanadyl Oxalate Solution: Prepare a solution of oxalic acid in deionized water (e.g., 10-15 wt%). Heat gently (60-70°C) with stirring.

  • Slowly add ammonium metavanadate to the hot oxalic acid solution. The solution will turn from colorless to a clear, deep blue, indicating the formation of the vanadyl oxalate complex.

  • Impregnation: Add the TiO₂ support powder to the blue vanadyl oxalate solution with vigorous stirring. The amount of solution should be just enough to form a thick, consistent paste (incipient wetness impregnation).

  • Drying: Dry the resulting paste in an oven at 110-120°C overnight to remove water.

  • Calcination: Transfer the dried solid to a furnace. Calcine in a flow of air. A typical program involves ramping the temperature to 400-500°C and holding for 4-6 hours.[8] This step decomposes the vanadyl oxalate and forms the active vanadium oxide species on the TiO₂ support.

  • Pelletizing: Once cooled, the catalyst powder can be pressed into pellets and sieved to the desired size for packing into the reactor.

Experimental Workflow: Fixed-Bed Reactor System

The vapor-phase ammoxidation is conducted in a continuous flow, fixed-bed reactor.

G cluster_feed Feed System cluster_reaction Reaction Zone cluster_collection Product Collection Lutidine 2,6-Lutidine Syringe Pump Evaporator Evaporator / Mixer (Heated Zone) Lutidine->Evaporator NH3 Ammonia Mass Flow Controller NH3->Evaporator Air Air (O2/N2) Mass Flow Controller Air->Evaporator Reactor Fixed-Bed Reactor (Catalyst Pellets) Evaporator->Reactor Gaseous Reactants Furnace Tube Furnace Condenser Condenser (Chilled Water) Reactor->Condenser Product & Unreacted Gases Collector Cold Trap / Collector (Crude Product) Condenser->Collector Scrubber Off-Gas Scrubber (e.g., Dilute Acid) Collector->Scrubber

Sources

2,6-Dimethylisonicotinonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,6-Dimethylisonicotinonitrile (also known as 2,6-dimethyl-4-cyanopyridine). As a substituted pyridine derivative, this compound serves as a valuable heterocyclic building block for medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitrile group and the electron-donating methyl groups on the pyridine ring, make it a molecule of significant interest for researchers, particularly those in drug development. This document consolidates key data, presents predictive analyses for spectroscopic characterization, outlines a plausible synthetic strategy, and discusses its potential applications from a drug discovery perspective.

Molecular Structure and Identification

This compound possesses a pyridine ring substituted at the 2- and 6-positions with methyl groups and at the 4-position with a nitrile group. This symmetrical substitution pattern dictates many of its spectroscopic and chemical properties.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source
CAS Number 39965-81-6 [1]
Molecular Formula C₈H₈N₂ [1]
Molecular Weight 132.16 g/mol [1]
SMILES Cc1cc(cc(C)n1)C#N [1]
InChI 1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3 [1]
InChI Key TXBLTSMCEXEFMI-UHFFFAOYSA-N [1]

| MDL Number | MFCD00152363 |[1] |

Section 1: Physical and Chemical Properties

While this compound is commercially available, detailed experimental data on its physical properties are not extensively published. The information below combines available data with predicted properties based on its structure.

Table 2: Physical and Chemical Properties

Property Value Notes Source
Appearance Solid [1]
Melting Point Data not available Expected to be a crystalline solid with a moderate melting point.
Boiling Point Data not available Likely to be >200°C at atmospheric pressure, typical for aromatic nitriles of this molecular weight.
Solubility Data not available Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO.[2]

| pKa | Data not available | The pyridine nitrogen is basic. The pKa is expected to be slightly higher than that of isonicotinonitrile due to the electron-donating effect of the two methyl groups. | |

Section 2: Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Spectrum

The symmetry of the molecule is the dominant factor in its ¹H NMR spectrum. Due to a C₂ axis of symmetry passing through the N1 and C4 atoms, the two methyl groups are chemically equivalent, as are the two protons on the pyridine ring.

  • Expected Signals:

    • A singlet integrating to 6H, corresponding to the two equivalent methyl groups (-CH₃) at the C2 and C6 positions. The expected chemical shift is in the range of δ 2.5-2.7 ppm .[3][4]

    • A singlet integrating to 2H, corresponding to the two equivalent aromatic protons at the C3 and C5 positions. The expected chemical shift is in the range of δ 7.3-7.5 ppm .[4]

Predicted ¹³C NMR Spectrum

Similarly, the molecular symmetry results in a simplified ¹³C NMR spectrum with only four expected signals, as there are four distinct carbon environments.[5][6]

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Environment Predicted Chemical Shift (δ, ppm) Rationale Source
Methyl Carbons (C2/C6-CH₃) 20 - 25 Typical range for sp³ carbons attached to an aromatic ring. [7]
Aromatic CH (C3/C5) 120 - 125 Aromatic sp² carbons, shielded relative to the substituted carbons. [7]
Nitrile Carbon (C≡N) 115 - 120 Characteristic chemical shift for a nitrile carbon. Quaternary nature may result in a weaker signal. [7][8]
Quaternary Aromatic C-CN (C4) 125 - 135 The sp² carbon attached to the electron-withdrawing nitrile group. Signal intensity will be low. [8]

| Quaternary Aromatic C-CH₃ (C2/C6) | 155 - 160 | The sp² carbons attached to the methyl groups and adjacent to the ring nitrogen are expected to be the most downfield. |[7] |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

  • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).[9]

  • Aliphatic C-H Stretch: Medium to strong bands from the methyl groups appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹ ).[9]

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity band in the triple bond region, expected around 2230-2240 cm⁻¹ . This is a highly diagnostic peak.[10][11]

  • Aromatic C=C and C=N Stretches: Multiple medium to strong bands in the region of 1400-1610 cm⁻¹ , characteristic of the pyridine ring vibrations.[9]

Predicted Mass Spectrum Fragmentation

In an electron ionization mass spectrum (EI-MS), the molecular ion peak should be readily identifiable.

  • Molecular Ion (M⁺•): A strong peak at m/z = 132 , corresponding to the molecular weight of the compound. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule.[12]

  • Major Fragments:

    • m/z = 117: Loss of a methyl radical ([M-15]⁺). This is a very common fragmentation pattern for methylated aromatics and is expected to be a significant peak.[13]

    • m/z = 105: Loss of hydrogen cyanide ([M-27]⁺) from the ring, a common fragmentation pathway for aromatic nitriles.[14]

Section 3: Synthesis and Reactivity

Proposed Synthesis Pathway

A robust synthesis of this compound can be envisioned starting from the readily available precursor, 2,6-lutidine (2,6-dimethylpyridine). The key transformation is the introduction of a cyano group at the 4-position, which is the least sterically hindered and electronically para to the nitrogen. A common strategy for such functionalization involves an N-oxidation/cyanation sequence.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative procedure based on established chemical transformations for pyridine functionalization.[15] Researchers should consult primary literature for specific reaction conditions and safety protocols.

Step 1: N-Oxidation of 2,6-Lutidine

  • Dissolve 2,6-lutidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-lutidine N-oxide.

Step 2: Cyanation of 2,6-Lutidine N-oxide

  • Dissolve the crude 2,6-lutidine N-oxide (1.0 eq) in DCM.

  • Add benzoyl chloride (1.2 eq) followed by trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0°C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry, and concentrate to yield the crude product, which is then carried forward.

Step 3: Deoxygenation

  • Dissolve the crude product from the previous step in a solvent like chloroform.

  • Cool to 0°C and add phosphorus trichloride (PCl₃, 1.5 eq) dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool to room temperature and carefully pour the mixture onto crushed ice.

  • Neutralize with a solid base (e.g., sodium carbonate) and extract with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, concentrate, and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity
  • Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to form the corresponding 2,6-dimethylisonicotinic acid.[16] It can also be reduced to an aminomethyl group, providing a route to 4-(aminomethyl)-2,6-dimethylpyridine.

  • Pyridine Ring: The nitrogen atom retains its basic character and can be protonated or alkylated to form pyridinium salts. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature, but the methyl groups provide some activation.

  • Methyl Groups: The methyl groups can potentially undergo oxidation or halogenation under specific conditions, although this may require harsh reagents.

Section 4: Applications in Drug Discovery

Heterocyclic scaffolds are central to modern drug design, and this compound represents a useful building block. The nitrile pharmacophore itself is found in over 30 approved pharmaceutical agents.[17]

The Role of the Nitrile Pharmacophore

The nitrile group is not merely a synthetic handle; it plays crucial roles in molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile has a lone pair of electrons and can act as a potent hydrogen bond acceptor, interacting with donor groups (e.g., -NH or -OH) in a protein's active site.

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[17]

  • Bioisostere: It can serve as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne, allowing for the fine-tuning of a molecule's steric and electronic properties.

  • Dipole Moment: The strong dipole of the C≡N bond can favorably influence molecular conformation and interactions with a protein target.

cluster_0 Protein Active Site cluster_1 This compound Ligand AA_NH Backbone N-H Ligand R-C≡N AA_NH->Ligand H-Bond AA_OH Ser/Thr -OH AA_OH->Ligand H-Bond

Caption: The nitrile group acting as a hydrogen bond acceptor.

Protocol: Sample Preparation for NMR Analysis

A fundamental protocol for any research involving this compound is its characterization.

  • Accurately weigh approximately 5-10 mg of this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.[17]

  • Cap the NMR tube securely and gently agitate or vortex until the sample is fully dissolved.

  • Wipe the outside of the tube clean and insert it into the NMR spectrometer spinner.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Section 5: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Table 4: Hazard and Safety Information

Category Information Source
GHS Pictogram [1]
Signal Word Danger [1]
Hazard Statements H301: Toxic if swallowed.H319: Causes serious eye irritation. [1]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. |[1] |

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).

References

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  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 14, 2026, from [Link]

  • De La Cruz, D. N. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 14, 2026, from [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060665). Retrieved January 14, 2026, from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved January 14, 2026, from [Link]

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  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

  • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 14, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved January 14, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Michigan State University. (n.d.). Proton NMR Table. Retrieved January 14, 2026, from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 14, 2026, from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 14, 2026, from [Link]

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  • Gonçalves, E. M., & Minas da Piedade, M. E. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,6-Dimethylpyridine-4-carbonitrile (CAS Number: 39965-81-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental data and technical considerations for 2,6-Dimethylpyridine-4-carbonitrile (CAS No. 39965-81-6), a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to provide a framework for its effective utilization in research and development.

Compound Profile and Physicochemical Properties

2,6-Dimethylpyridine-4-carbonitrile, also known as 2,6-dimethylisonicotinonitrile or 4-cyano-2,6-lutidine, is a pyridine derivative characterized by a centrally located nitrogenous ring with methyl groups at the 2 and 6 positions and a nitrile functional group at the 4 position.[1][2] This substitution pattern imparts a unique combination of steric hindrance and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.[2] The presence of the electron-withdrawing nitrile group and the electron-donating methyl groups influences the reactivity of the pyridine ring, making it a versatile scaffold for further chemical modifications.

Table 1: Physicochemical Properties of 2,6-Dimethylpyridine-4-carbonitrile

PropertyValueSource(s)
CAS Number 39965-81-6[1][2]
Molecular Formula C₈H₈N₂[1][2]
Molecular Weight 132.16 g/mol
Appearance Colorless to pale yellow solid[2]
SMILES Cc1cc(C#N)cc(C)n1[2]
InChI InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3[2]

Synthesis and Mechanistic Considerations

A common approach for the introduction of a cyano group onto a pyridine ring is through the cyanation of a pre-functionalized pyridine derivative. One such method involves the reaction of a pyridine N-oxide with a cyanide source.[3] For instance, the synthesis of 2-cyano-6-methylpyridine has been achieved by reacting 2-picoline-1-oxide with dimethyl sulfate to form 1-methoxy-2-methylpyridinium methyl sulfate, which is then treated with sodium cyanide.[4]

Another general strategy for cyanopyridine synthesis involves the direct cyanation of pyridines. This can be achieved by activating the pyridine ring, for example with nitric acid in trifluoroacetic anhydride, followed by reaction with a cyanide salt like potassium cyanide.[3] The choice of solvent and reaction conditions is critical to control regioselectivity and maximize yield.

For the synthesis of the 2,6-dimethylpyridine backbone, the Hantzsch pyridine synthesis is a classical and versatile method. This typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source.[5] Subsequent functionalization of the resulting dihydropyridine and aromatization would be necessary to yield the desired 2,6-dimethylpyridine scaffold.

Workflow for a Plausible Synthetic Approach:

G cluster_0 Synthesis of 2,6-Dimethylpyridine cluster_1 Functionalization Ethyl Acetoacetate Ethyl Acetoacetate Hantzsch Reaction Hantzsch Reaction Ethyl Acetoacetate->Hantzsch Reaction Formaldehyde Formaldehyde Formaldehyde->Hantzsch Reaction Ammonia Ammonia Ammonia->Hantzsch Reaction Dihydropyridine Intermediate Dihydropyridine Intermediate Hantzsch Reaction->Dihydropyridine Intermediate Oxidation Oxidation Dihydropyridine Intermediate->Oxidation 2,6-Dimethylpyridine 2,6-Dimethylpyridine Oxidation->2,6-Dimethylpyridine 2,6-Dimethylpyridine-N-oxide 2,6-Dimethylpyridine-N-oxide 2,6-Dimethylpyridine->2,6-Dimethylpyridine-N-oxide Oxidation Cyanation Cyanation 2,6-Dimethylpyridine-N-oxide->Cyanation Cyanation Reagent Cyanation Reagent Cyanation Reagent->Cyanation 2,6-Dimethylpyridine-4-carbonitrile 2,6-Dimethylpyridine-4-carbonitrile Cyanation->2,6-Dimethylpyridine-4-carbonitrile

Caption: Plausible synthetic workflow for 2,6-Dimethylpyridine-4-carbonitrile.

Spectroscopic and Analytical Characterization

Accurate characterization of 2,6-Dimethylpyridine-4-carbonitrile is essential for its use in further synthetic applications and biological studies. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for 2,6-Dimethylpyridine-4-carbonitrile were not found in the searched literature, predicted chemical shifts based on the structure can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups (at the 2 and 6 positions) and a singlet for the two equivalent aromatic protons (at the 3 and 5 positions). The chemical shift of the methyl protons would likely be in the range of 2.4-2.6 ppm, while the aromatic protons would appear further downfield.

  • ¹³C NMR: The carbon NMR spectrum would be expected to display distinct signals for the methyl carbons, the aromatic carbons, and the nitrile carbon. The nitrile carbon would have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyridine ring would appear in the aromatic region, with the carbons attached to the methyl groups and the nitrile group showing distinct shifts from the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dimethylpyridine-4-carbonitrile would be characterized by several key absorption bands:

  • C≡N Stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is indicative of the nitrile functional group.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the pyridine ring.

  • C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl groups.

  • C=C and C=N Stretch (Aromatic Ring): A series of absorption bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. For 2,6-Dimethylpyridine-4-carbonitrile (C₈H₈N₂), the expected molecular ion peak [M]⁺ would be at m/z 132. The fragmentation pattern would likely involve the loss of methyl groups and potentially the nitrile group, providing further structural confirmation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of 2,6-Dimethylpyridine-4-carbonitrile and for its quantification in reaction mixtures or biological matrices.

Table 2: General Parameters for Chromatographic Analysis

MethodColumnMobile Phase/Carrier GasDetection
HPLC C18 reverse-phaseAcetonitrile/water gradient with an acidic modifier (e.g., formic or phosphoric acid)UV-Vis (e.g., 254 nm)
GC-MS Capillary column (e.g., DB-5ms)HeliumMass Spectrometry (Electron Ionization)

Experimental Protocol: Purity Analysis by HPLC

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of 2,6-Dimethylpyridine-4-carbonitrile and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • HPLC System: Utilize a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the standard solution and analyze the resulting chromatogram to determine the retention time and peak purity.

Biological Activity and Potential Applications

While specific biological data for 2,6-Dimethylpyridine-4-carbonitrile is limited in the available literature, the broader class of pyridine carbonitriles has demonstrated a wide range of pharmacological activities.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of various pyridine derivatives against human cancer cell lines.[1][6] For example, certain 1,4-dihydropyridine analogues have shown weak to good cytotoxic activity against MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) cell lines.[1] The mechanism of action for many of these compounds is still under investigation, but may involve the inhibition of key cellular enzymes or interference with signaling pathways.

  • Antimicrobial Activity: Pyridine-based compounds have also been explored for their antimicrobial properties.[6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can coordinate with metal ions in metalloenzymes, potentially disrupting microbial growth.

  • Kinase Inhibition: Some pyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[7]

The unique structure of 2,6-Dimethylpyridine-4-carbonitrile makes it an attractive starting point for the synthesis of novel therapeutic agents. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.

Diagram of Potential Derivatization Pathways:

G Start 2,6-Dimethylpyridine-4-carbonitrile Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Carboxylic_Acid 2,6-Dimethylisonicotinic Acid Hydrolysis->Carboxylic_Acid Amine 4-(Aminomethyl)-2,6-dimethylpyridine Reduction->Amine Amide_Coupling Amide Derivatives Carboxylic_Acid->Amide_Coupling Further_Functionalization Further Functionalization Amine->Further_Functionalization

Caption: Potential derivatization pathways for 2,6-Dimethylpyridine-4-carbonitrile.

Safety and Handling

As with all nitrile-containing compounds, 2,6-Dimethylpyridine-4-carbonitrile should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

2,6-Dimethylpyridine-4-carbonitrile is a valuable and versatile building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its known properties, plausible synthetic approaches, and analytical methodologies. While a wealth of information exists for related pyridine derivatives, further research is warranted to fully elucidate the specific experimental data and biological activity profile of this particular compound. The protocols and insights provided herein are intended to serve as a foundational resource for researchers embarking on studies involving this promising chemical entity.

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Spectral Characterization of 2,6-Dimethylisonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylisonicotinonitrile, also known as 2,6-dimethyl-4-cyanopyridine, is a substituted pyridine derivative with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine core with methyl groups at the 2 and 6 positions and a cyano group at the 4-position, imparts a unique combination of stability and reactivity.[2] For researchers in drug discovery and materials science, a thorough understanding of its spectral properties is paramount for structure verification, purity assessment, and reaction monitoring.

This in-depth technical guide provides a comprehensive spectral characterization of this compound. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative data to ensure the highest degree of scientific integrity.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₈N₂[3]

  • Molecular Weight: 132.16 g/mol [3]

  • Appearance: Typically a yellow or white solid[1]

  • CAS Number: 39965-81-6[3]

Below is the chemical structure of this compound with IUPAC numbering for NMR assignment purposes.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on the known chemical shifts of 2,6-lutidine (2,6-dimethylpyridine) and 4-cyanopyridine, providing a robust model for the target molecule.[4]

¹H NMR Spectroscopy

Causality of Predicted Chemical Shifts: The proton NMR spectrum is expected to be simple and highly symmetrical. The two methyl groups at C2 and C6 are chemically equivalent, as are the two aromatic protons at C3 and C5. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the cyano group. The protons on the pyridine ring are expected to be downfield from those in benzene due to the deshielding effect of the nitrogen atom. The cyano group at the 4-position will further deshield the adjacent protons at C3 and C5.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~2.6Singlet6HC7-H, C8-HMethyl protons adjacent to the pyridine nitrogen. Shift is based on 2,6-lutidine (~2.5 ppm).
2~7.5 - 7.8Singlet2HC3-H, C5-HAromatic protons. Deshielded by the nitrogen and the electron-withdrawing cyano group. The symmetrical substitution pattern results in a singlet. The chemical shift of the corresponding protons in 4-cyanopyridine is ~7.99 ppm.[4]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[5]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for good resolution.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy

Causality of Predicted Chemical Shifts: The ¹³C NMR spectrum will also reflect the molecule's symmetry. We expect to see five distinct signals: one for the two equivalent methyl carbons, one for the two equivalent aromatic C-H carbons (C3/C5), one for the two equivalent quaternary carbons bearing the methyl groups (C2/C6), one for the quaternary carbon attached to the cyano group (C4), and one for the cyano carbon itself. The chemical shifts are influenced by hybridization and electron density. The pyridine ring carbons will appear in the aromatic region, with the nitrogen-adjacent carbons (C2/C6) being the most downfield. The nitrile carbon is characteristically found in the 115-125 ppm range.[6]

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~24C7, C8Methyl carbons. Based on the value for 2,6-lutidine (~24.5 ppm).
2~117C9 (CN)Nitrile carbon. Typically appears in this region.[6]
3~122C3, C5Aromatic methine carbons. The value is estimated from 4-cyanopyridine (~123.9 ppm for C3/C5).[7]
4~135C4Aromatic quaternary carbon attached to the nitrile. Expected to be significantly deshielded.
5~159C2, C6Aromatic quaternary carbons adjacent to nitrogen. Based on the value for 2,6-lutidine (~157 ppm).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Referencing: The solvent signal is typically used as a reference (e.g., CDCl₃ at δ = 77.16 ppm).[5]

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 or more, as ¹³C is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation with an exponential window function, followed by phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying functional groups. The spectrum of this compound will be dominated by vibrations characteristic of the substituted pyridine ring and the nitrile group.

Causality of Predicted Vibrational Frequencies: The key diagnostic peak will be the C≡N stretch, which is typically a sharp and strong absorption. Aromatic C-H and C-C stretching vibrations from the pyridine ring will also be prominent. The C-H stretches from the methyl groups will appear in the aliphatic region.

Predicted Absorption (cm⁻¹)IntensityAssignmentRationale
3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic for sp² C-H bonds on the pyridine ring.
2980 - 2850MediumAliphatic C-H StretchSymmetric and asymmetric stretching of the methyl groups.
2240 - 2220 Strong, Sharp C≡N Nitrile Stretch This is a highly diagnostic peak for the nitrile functional group.[8]
1600 - 1580Medium-StrongAromatic C=C/C=N StretchRing stretching vibrations of the pyridine core.
1500 - 1400MediumAromatic C=C/C=N Stretch & CH₃ BendingFurther ring vibrations and methyl group scissoring/bending.

Experimental Protocol: FT-IR

  • Sample Preparation (Solid):

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Fragmentation Pattern: Electron Ionization (EI) is a common technique that will cause fragmentation. The molecular ion peak (M⁺) is expected to be prominent. Key fragmentation pathways would involve the loss of a methyl radical (CH₃•) or the loss of hydrogen cyanide (HCN).

m/z ValuePredicted IdentityRationale
132 [C₈H₈N₂]⁺• (M⁺) Molecular Ion Peak. Corresponds to the molecular weight of the compound.
117[M - CH₃]⁺Loss of a methyl radical from the molecular ion, forming a stable pyridinium-type cation. This is expected to be a significant fragment.
105[M - HCN]⁺•Loss of neutral hydrogen cyanide from the molecular ion.
90[M - CH₃ - HCN]⁺•Subsequent loss of HCN from the [M - CH₃]⁺ fragment.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source with an energy of 70 eV.

  • Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. Compare the isotopic pattern of the molecular ion with the theoretical pattern for C₈H₈N₂.

Workflow and Visualization

A systematic approach is crucial for the complete and accurate spectral characterization of a novel or uncharacterized compound.

G cluster_0 Initial Analysis cluster_1 Functional Group & Framework ID cluster_2 Final Confirmation start Obtain Pure Sample of This compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Formula start->ms ir FT-IR Spectroscopy - Identify Key Functional Groups (e.g., C≡N, Aromatic Ring) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework - Confirm Connectivity ir->nmr uv UV-Vis Spectroscopy - Analyze Electronic Transitions nmr->uv data Correlate All Spectral Data uv->data structure Confirm Structure of C₈H₈N₂ data->structure

Caption: General workflow for spectral characterization.

Conclusion

This technical guide provides a detailed, predictive spectral characterization of this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, along with the detailed experimental protocols, offer a robust framework for researchers and scientists to identify and characterize this versatile chemical intermediate. By understanding the causality behind the spectral features, professionals in drug development and chemical synthesis can confidently utilize this compound in their research endeavors, ensuring both purity and structural integrity.

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An In-depth Technical Guide to the Solubility of 2,6-Dimethylisonicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dimethylisonicotinonitrile, a key building block in pharmaceutical and chemical research. Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required for its characterization. We present a detailed exploration of the theoretical underpinnings of its solubility based on molecular structure, followed by robust, step-by-step protocols for experimental determination using the gold-standard shake-flask method coupled with modern analytical techniques like HPLC and UV-Vis spectrophotometry. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, a critical parameter for successful formulation, process development, and preclinical assessment.

Introduction: The Significance of this compound

This compound (C₈H₈N₂, Molar Mass: 132.16 g/mol ) is a substituted pyridine derivative featuring two methyl groups and a nitrile functional group. The nitrile moiety is a prevalent pharmacophore found in over 30 prescribed pharmaceuticals, valued for its role as a hydrogen bond acceptor and its metabolic stability.[1] Compounds like this compound serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Understanding the solubility of this compound is a cornerstone of its practical application. In drug development, poor solubility can lead to low bioavailability, unpredictable in-vitro results, and significant hurdles in formulation, ultimately increasing development costs and risk of failure.[2][3] Therefore, a thorough characterization of its solubility profile in various organic solvents is not merely an academic exercise but a critical step in lead optimization and process chemistry.[2] This guide provides the theoretical and practical tools to achieve this characterization.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" serves as a reliable initial guide, suggesting that substances with similar polarities are more likely to be miscible.[4] The structure of this compound—comprising a moderately polar pyridine ring, a polar nitrile group (C≡N), and two nonpolar methyl groups—indicates a nuanced solubility profile.

  • Molecular Structure Analysis:

    • Pyridine Ring: The nitrogen atom in the aromatic ring can act as a hydrogen bond acceptor.

    • Nitrile Group: The cyano group is strongly polar and can also accept hydrogen bonds.

    • Methyl Groups: These nonpolar alkyl groups contribute to the lipophilicity of the molecule.

  • Predicted Solubility in Solvent Classes:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can donate hydrogen bonds. While the compound lacks strong hydrogen bond donor sites, its acceptor sites (pyridine and nitrile nitrogen atoms) suggest it should exhibit moderate to good solubility in these solvents.

    • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): The compound's overall polarity, driven by the pyridine and nitrile functionalities, should align well with these solvents, predicting high solubility.

    • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of the molecule will likely limit its solubility in highly nonpolar solvents like hexane. Some minimal solubility might be observed in aromatic solvents like toluene due to π-π stacking interactions with the pyridine ring.

This predictive framework establishes a logical starting point for the systematic experimental determination of the compound's solubility.

G cluster_compound This compound Structure cluster_solvents Solvent Classes Compound Pyridine Ring + Nitrile Group + Methyl Groups Polar Polar Moieties (Pyridine N, Nitrile C≡N) Compound->Polar Nonpolar Nonpolar Moieties (Methyl Groups, Aromatic C-H) Compound->Nonpolar Protic Polar Protic (e.g., Ethanol) Polar->Protic Favorable Interaction (H-bond acceptor) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Polar->Aprotic Strong Interaction (Dipole-Dipole) NonpolarSolv Nonpolar (e.g., Hexane) Polar->NonpolarSolv Unfavorable Interaction Nonpolar->NonpolarSolv Favorable Interaction (van der Waals)

Caption: Logical relationship between molecular structure and solvent polarity.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is essential. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5][6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Core Methodology: The Shake-Flask Method

This protocol ensures the system reaches a true thermodynamic equilibrium, providing highly reliable data crucial for formulation and preclinical studies.[2][7]

Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvents (high purity)

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

G A 1. Preparation Add excess solid compound to a vial with a known volume of solvent. B 2. Equilibration Agitate in a thermostatic shaker (e.g., 24h at 25°C) to achieve saturation. A->B C 3. Separation Allow solid to settle. Withdraw supernatant. B->C D 4. Filtration Filter supernatant through a 0.22 µm syringe filter to get a clear, particle-free solution. C->D E 5. Quantification Accurately dilute the filtrate and measure concentration using a calibrated HPLC or UV-Vis method. D->E

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains after the equilibration period.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 hours.[2][8] This extended time is critical to ensure the measurement reflects true thermodynamic solubility rather than a kinetically trapped state.

  • Separation and Filtration: After equilibration, remove the vials and allow them to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter. This step is crucial to remove all solid particles, as their presence would lead to an overestimation of solubility.[9]

  • Quantification: Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of the chosen analytical method. Determine the concentration using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.

Analytical Quantification: HPLC and UV-Vis Methods

The choice of analytical technique depends on the required precision and the properties of the compound.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its high precision, specificity, and ability to separate the analyte from potential impurities.[10][11]

  • Protocol for Quantification:

    • Method Development: Develop a reverse-phase HPLC method with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and a C18 column. Set the UV detector to a wavelength where this compound exhibits strong absorbance.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.99).[12]

    • Sample Analysis: Inject the appropriately diluted filtrate from the shake-flask experiment.

    • Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

B. UV-Vis Spectrophotometry

This method is faster and simpler than HPLC but is only suitable if the solvent is transparent at the analysis wavelength and no interfering impurities are present.[8][13]

  • Protocol for Quantification:

    • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λmax to create a Beer-Lambert law calibration curve (Absorbance vs. Concentration).

    • Sample Analysis: Measure the absorbance of the appropriately diluted filtrate.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original saturated solution.[14]

Data Presentation and Interpretation

To facilitate comparison and application, all experimentally determined solubility data should be systematically tabulated.

Table 1: Solubility Data for this compound at 25 °C

Solvent Solvent Type Solubility (mg/mL) Solubility (mol/L)
e.g., Methanol Polar Protic [Experimental Value] [Calculated Value]
e.g., Ethanol Polar Protic [Experimental Value] [Calculated Value]
e.g., Acetone Polar Aprotic [Experimental Value] [Calculated Value]
e.g., Acetonitrile Polar Aprotic [Experimental Value] [Calculated Value]
e.g., DMSO Polar Aprotic [Experimental Value] [Calculated Value]
e.g., Toluene Nonpolar (Aromatic) [Experimental Value] [Calculated Value]

| e.g., n-Hexane | Nonpolar (Aliphatic)| [Experimental Value] | [Calculated Value] |

Note: This table is a template for researchers to populate with their own experimental findings.

The results should be analyzed in the context of the theoretical predictions. Discrepancies may point to specific molecular interactions, such as strong solvent-solute hydrogen bonding or the influence of molecular shape, providing deeper insight into the compound's behavior. This data is foundational for selecting appropriate solvents for chemical reactions, purification processes like recrystallization, and the development of stable liquid formulations for preclinical studies.

Conclusion

While direct quantitative data for the solubility of this compound is not widely published, this guide provides the necessary scientific rationale and actionable experimental protocols to address this knowledge gap. By combining a theoretical understanding of its molecular structure with the rigorous application of the shake-flask method and precise analytical quantification, researchers can generate the high-quality, reliable solubility data essential for advancing drug discovery and chemical development projects. The self-validating nature of these protocols, grounded in established principles of physical and analytical chemistry, ensures the production of authoritative and trustworthy results.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Solubility of Things. Spectroscopic Techniques.
  • Enamine. Shake-Flask Solubility Assay.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.
  • SpringerLink. A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.
  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Unknown Source. (2023). Solubility of Organic Compounds.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Unknown Source. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine.
  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • BenchChem. Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.
  • Sigma-Aldrich. Solvent Miscibility Table.

Sources

An In-Depth Technical Guide on the Stability of 2,6-Dimethylisonicotinonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2,6-Dimethylisonicotinonitrile, a key intermediate in pharmaceutical synthesis, under various acidic conditions. The document elucidates the mechanistic pathways of its degradation, primarily through acid-catalyzed hydrolysis, and offers field-proven insights into experimental design for stability assessment. Detailed protocols for forced degradation studies and the development of a stability-indicating analytical method are presented. This guide is intended to be an essential resource for researchers and professionals involved in the development and quality control of pharmaceuticals where this molecule is a critical component.

Introduction: The Significance of this compound in Drug Development

This compound, also known as 2,6-lutidine-4-carbonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a precursor to a variety of bioactive molecules. The nitrile functional group is a versatile handle for the synthesis of carboxylic acids, amides, and other functional groups, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).

The stability of this intermediate is of paramount importance, as its degradation can lead to the formation of impurities that may affect the safety, efficacy, and shelf-life of the final drug product. Understanding its behavior under acidic conditions, which are commonly encountered during synthesis, purification, and formulation, is critical for process optimization and regulatory compliance. This guide will delve into the core principles governing its stability and provide practical methodologies for its evaluation.

Mechanistic Insights into the Acid-Catalyzed Degradation

The primary degradation pathway for this compound in an acidic aqueous environment is hydrolysis. This reaction proceeds in a stepwise manner, first yielding the corresponding amide, 2,6-dimethylisonicotinamide, which is then further hydrolyzed to 2,6-dimethylisonicotinic acid.

The generally accepted mechanism for the acid-catalyzed hydrolysis of nitriles involves the following key steps:

  • Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a hydronium ion (H₃O⁺). This protonation enhances the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the protonated nitrile.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a protonated amide intermediate.

  • Formation of the Amide: Deprotonation of the protonated amide yields the corresponding amide, in this case, 2,6-dimethylisonicotinamide.

  • Further Hydrolysis to Carboxylic Acid: Under continued acidic conditions and typically elevated temperatures, the amide undergoes further hydrolysis to the carboxylic acid (2,6-dimethylisonicotinic acid) and an ammonium ion.

The presence of two electron-donating methyl groups at the 2 and 6 positions of the pyridine ring is expected to increase the basicity of the pyridine nitrogen, potentially influencing the overall reaction kinetics.[1][2]

Diagram of the Acid-Catalyzed Hydrolysis Pathway

Acid-Catalyzed Hydrolysis of this compound cluster_0 Step 1: Hydrolysis to Amide cluster_1 Step 2: Hydrolysis to Carboxylic Acid This compound This compound Protonated Nitrile Protonated Nitrile This compound->Protonated Nitrile + H₃O⁺ Amide Intermediate 2,6-Dimethylisonicotinamide Protonated Nitrile->Amide Intermediate + H₂O - H₃O⁺ Protonated Amide Protonated Amide Amide Intermediate->Protonated Amide + H₃O⁺ Carboxylic Acid 2,6-Dimethylisonicotinic Acid Protonated Amide->Carboxylic Acid + H₂O - NH₄⁺

Caption: General pathway for the acid-catalyzed hydrolysis of this compound.

Factors Influencing the Stability of this compound

Several factors can significantly impact the rate of acid-catalyzed hydrolysis of this compound:

  • Acid Strength and Concentration: Higher acid concentrations and lower pH values generally lead to a faster rate of hydrolysis.

  • Temperature: The hydrolysis reaction is temperature-dependent. Increased temperature provides the necessary activation energy, accelerating the reaction rate.

  • Solvent System: The polarity and composition of the solvent can influence the stability. While aqueous conditions are necessary for hydrolysis, the presence of co-solvents can alter the reaction kinetics.

  • Presence of Catalysts: Certain metal ions can potentially catalyze the hydrolysis of nitriles.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound requires a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method.[3][4][5][6][7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and to establish the intrinsic stability of the compound.[3][5][6][7]

Objective: To generate degradation products of this compound under acidic stress conditions to a target degradation of 5-20%.[4]

Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sulfuric Acid (H₂SO₄), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • High-purity water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

Experimental Workflow:

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Application cluster_2 Sample Processing & Analysis A Prepare stock solution of This compound (e.g., 1 mg/mL) C Mix stock solution with stress solution A->C B Prepare acidic stress solutions (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄) B->C D Incubate at controlled temperatures (e.g., RT, 60°C, 80°C) C->D E Monitor degradation over time points (e.g., 2, 4, 8, 24 hours) D->E F Withdraw aliquots at each time point E->F G Neutralize the sample with NaOH F->G H Dilute to a suitable concentration G->H I Analyze by Stability-Indicating HPLC Method H->I

Caption: A typical workflow for conducting forced degradation studies under acidic conditions.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For each acid (HCl and H₂SO₄) and concentration (0.1 M and 1 M), transfer a known volume of the stock solution into separate reaction vessels.

    • Add the acidic solution to achieve the desired final concentration of the drug and acid.

    • Prepare a control sample by diluting the stock solution with the solvent mixture to the same final concentration.

  • Incubation:

    • Incubate the samples at different temperatures (e.g., room temperature, 60°C, and 80°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of the corresponding base (NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of its degradation products without interference.

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products (2,6-dimethylisonicotinamide and 2,6-dimethylisonicotinic acid) and any other process-related impurities.

Instrumentation and Chromatographic Conditions (A Starting Point):

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds based on their polarity. A typical gradient might be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength where all compounds have reasonable absorbance (e.g., 260 nm), or use a PDA detector to scan a range of wavelengths.
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Interpretation and Stability Profile

The data obtained from the forced degradation studies will provide a comprehensive stability profile of this compound under acidic conditions.

Quantitative Data Summary:

Stress ConditionTime (h)Temperature (°C)% Degradation of this compound% Formation of 2,6-Dimethylisonicotinamide% Formation of 2,6-Dimethylisonicotinic Acid
0.1 M HCl24RT[Data][Data][Data]
0.1 M HCl860[Data][Data][Data]
1 M HCl460[Data][Data][Data]
0.1 M H₂SO₄24RT[Data][Data][Data]
0.1 M H₂SO₄860[Data][Data][Data]
1 M H₂SO₄460[Data][Data][Data]

*Note: The table should be populated with experimental data.

Kinetic Analysis:

The rate of degradation can be determined by plotting the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this plot should yield a straight line with a slope equal to the negative of the rate constant (-k).

The activation energy (Ea) for the hydrolysis can be calculated using the Arrhenius equation by determining the rate constants at different temperatures. Kinetic studies on similar cyanopyridines have shown activation energies for hydrolysis in the range of 40-85 kJ/mol.[8][9]

Conclusion and Recommendations

This compound is susceptible to degradation under acidic conditions, primarily through hydrolysis to its amide and carboxylic acid derivatives. The rate of this degradation is significantly influenced by acid concentration and temperature. For drug development professionals, it is crucial to:

  • Control pH and Temperature: During synthesis and purification, careful control of pH and temperature is essential to minimize the formation of hydrolysis-related impurities.

  • Implement a Stability-Indicating Method: A validated stability-indicating HPLC method should be employed for routine quality control to monitor the purity of this compound and to detect any potential degradation products in the final API.

  • Conduct Thorough Stability Studies: Comprehensive stability studies, including forced degradation, are necessary to understand the degradation profile and to establish appropriate storage conditions and retest periods.

By adhering to these principles, researchers and manufacturers can ensure the quality and stability of this compound, thereby contributing to the development of safe and effective pharmaceutical products.

References

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution.: Effect of ortho substituents and interrelation between complex stability and ligand basicity. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • BioPharma International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

  • Google Patents.
  • Academax. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. [Link]

  • National Center for Biotechnology Information. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. [Link]

  • RSC Publishing. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. [Link]

Sources

The Strategic Utility of 2,6-Dimethylisonicotinonitrile: A Technical Primer for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block – A Gateway to Innovation

In the landscape of chemical synthesis, certain molecular scaffolds emerge not merely as intermediates, but as strategic platforms for innovation. 2,6-Dimethylisonicotinonitrile, with its unique electronic and steric profile, represents one such gateway molecule. This technical guide moves beyond a simple recitation of properties to provide researchers, medicinal chemists, and materials scientists with a conceptual and practical framework for leveraging this versatile pyridine derivative in novel research applications. Herein, we explore the inherent reactivity of this compound and delineate its potential in the rational design of next-generation pharmaceuticals, functional materials, and coordination complexes.

Molecular Architecture and Intrinsic Reactivity

This compound, cataloged under CAS Number 39965-81-6, is a solid organic compound with the empirical formula C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] Its structure, featuring a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a nitrile group at the 4-position, dictates its chemical behavior and potential applications.

PropertyValueReference
CAS Number 39965-81-6[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Physical Form Solid[1]

The strategic placement of these functional groups imparts a unique blend of reactivity:

  • The Nitrile Moiety: The electron-withdrawing nature of the cyano group significantly influences the electronic landscape of the pyridine ring, making it a versatile handle for a variety of chemical transformations.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand in the formation of coordination complexes.

  • The Methyl Groups: The ortho-methyl groups provide steric hindrance around the pyridine nitrogen, which can be exploited to control the coordination geometry of metal complexes and influence the regioselectivity of certain reactions.

This inherent functionality opens the door to a wide array of synthetic manipulations, allowing for the construction of complex molecular architectures.

Potential Research Application I: A Scaffold for Bioactive Molecules in Drug Discovery

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, and the unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. The nitrile group, in particular, can serve as a bioisostere for other functional groups or be transformed into a variety of pharmacologically relevant moieties.

Synthetic Pathways to Bioactive Derivatives

The true potential of this compound lies in its capacity to be elaborated into more complex, biologically active molecules. Key transformations of the nitrile group can lead to the synthesis of amides, carboxylic acids, and amines, each with distinct pharmacological possibilities.

Workflow for the Synthesis of Bioactive Derivatives from this compound

Sources

An In-depth Technical Guide to 2,6-Dimethylisonicotinonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylisonicotinonitrile, a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. While a singular "discovery" event of this molecule is not prominently documented in the historical chemical literature, this guide elucidates its probable first synthesis through an examination of the evolution of synthetic methodologies for cyanopyridines. We will explore the foundational synthesis strategies, from early, lower-yield methods to modern, efficient catalytic processes. This guide will detail the chemical properties, spectroscopic data, and established experimental protocols for the preparation of this compound, offering valuable insights for researchers and professionals in drug discovery and chemical synthesis.

Introduction to this compound

This compound, also known as 2,6-dimethyl-4-cyanopyridine, is a substituted pyridine derivative with the chemical formula C₈H₈N₂.[1] Its structure, featuring a pyridine ring with two methyl groups at the 2 and 6 positions and a nitrile group at the 4 position, makes it a versatile intermediate in organic synthesis. The presence of the nitrile group allows for a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. These features have established this compound as a valuable precursor for the synthesis of more complex, biologically active molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 39965-81-6[1]
Appearance Solid[1]
SMILES String Cc1cc(cc(C)n1)C#N[1]
InChI Key TXBLTSMCEXEFMI-UHFFFAOYSA-N[1]

Historical Perspective on the Synthesis of Substituted Pyridines

The history of this compound is intrinsically linked to the broader history of pyridine synthesis. Early methods for the preparation of substituted pyridines were often inefficient and lacked regioselectivity. The development of more controlled and higher-yielding reactions was a critical step towards the targeted synthesis of specific pyridine derivatives like this compound.

One of the foundational methods for pyridine synthesis is the Hantzsch pyridine synthesis, first reported in 1881. This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While versatile, this method is primarily suited for the synthesis of dihydropyridines, which then require an oxidation step to form the aromatic pyridine ring.

Plausible Early Synthetic Routes to this compound

Given the historical context of pyridine chemistry, the first synthesis of this compound likely emerged from the application of general methods for introducing a cyano group onto a pre-existing 2,6-dimethylpyridine (2,6-lutidine) ring.

Ammoxidation of 2,6-Dimethyl-4-picoline

The ammoxidation of methyl-substituted aromatic and heteroaromatic compounds is a widely used industrial process for the synthesis of nitriles. This reaction involves the catalytic reaction of the methyl-substituted precursor with ammonia and oxygen (or air) at elevated temperatures.[3][4] The direct ammoxidation of a hypothetical 2,6-dimethyl-4-picoline would be a direct route to this compound.

The general reaction is as follows:

G reactant 2,6-Dimethyl-4-picoline reagents + NH₃ + O₂ reactant->reagents product This compound reagents->product Catalyst, Δ byproduct + H₂O product->byproduct

Caption: General scheme for the ammoxidation of 2,6-dimethyl-4-picoline.

While this method is highly effective for large-scale production of simple cyanopyridines, its application to more substituted pyridines can be challenging due to issues with selectivity and harsh reaction conditions.[5]

Dehydration of 2,6-Dimethylisonicotinamide

Another classical method for the synthesis of nitriles is the dehydration of primary amides. Therefore, a plausible early synthesis of this compound would involve the preparation of 2,6-dimethylisonicotinamide, followed by its dehydration. The amide itself could be prepared from the corresponding carboxylic acid, 2,6-dimethylisonicotinic acid.

The overall synthetic sequence is illustrated below:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration 2,6-Dimethylisonicotinic acid 2,6-Dimethylisonicotinic acid 2,6-Dimethylisonicotinamide 2,6-Dimethylisonicotinamide 2,6-Dimethylisonicotinic acid->2,6-Dimethylisonicotinamide 1. SOCl₂ or (COCl)₂ 2. NH₄OH This compound This compound 2,6-Dimethylisonicotinamide->this compound P₂O₅, POCl₃, or SOCl₂

Caption: Two-step synthesis of this compound via the corresponding amide.

This two-step approach offers greater control compared to direct ammoxidation and is a common laboratory-scale method for the preparation of nitriles.

Modern Synthetic Methodologies

Advances in organic synthesis have led to the development of more efficient and milder methods for the preparation of cyanopyridines, including this compound.

Cyanation of Pyridine N-Oxides

A versatile method for the introduction of a cyano group at the 2- or 4-position of a pyridine ring involves the reaction of the corresponding pyridine N-oxide with a cyanide source.[2] This method, often referred to as the Reissert-Henze reaction, proceeds via an initial activation of the N-oxide, followed by nucleophilic attack of the cyanide ion.

Experimental Protocol: Synthesis of 2-Cyano-6-methylpyridine from 2-Picoline-1-oxide

This protocol, adapted from Organic Syntheses, provides a general procedure for the cyanation of a pyridine N-oxide, which can be conceptually applied to the synthesis of this compound from 2,6-lutidine-N-oxide.[2]

Materials:

  • 2-Picoline-1-oxide

  • Dimethyl sulfate

  • Sodium cyanide

  • Water

  • Nitrogen gas

Procedure:

  • Formation of the 1-methoxy-2-methylpyridinium methyl sulfate:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, place dry 2-picoline-1-oxide.

    • Slowly add dimethyl sulfate dropwise, maintaining the reaction temperature between 80-90 °C.

    • After the addition is complete, heat the mixture on a steam bath for 2 hours.

    • Pour the molten salt into an evaporating dish and cool in a vacuum desiccator to obtain the crystalline salt.

  • Cyanation:

    • In a separate three-necked flask, dissolve sodium cyanide in water and flush the apparatus with nitrogen.

    • Cool the solution to 0 °C with an ice bath.

    • Prepare a solution of the 1-methoxy-2-methylpyridinium methyl sulfate in water and add it dropwise to the cyanide solution over 2 hours.

    • Allow the reaction mixture to stand in a refrigerator overnight.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or recrystallization to obtain 2-cyano-6-methylpyridine.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various biologically active compounds.[2] Its utility stems from the versatile reactivity of the nitrile group, which can be transformed into a variety of other functional groups.

  • Pharmaceuticals: The pyridine scaffold is a common motif in many pharmaceutical agents. The 2,6-dimethyl substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The nitrile group can be a precursor to amides, carboxylic acids, or amines, which are common functional groups in drug candidates.

  • Agrochemicals: Substituted pyridines are also prevalent in the agrochemical industry, where they are used in the development of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound can be tailored to achieve desired biological activity and selectivity.[2]

Conclusion

While the precise moment of the "discovery" of this compound remains elusive in the historical records, its synthesis was a natural progression of the developing field of pyridine chemistry. The evolution from harsh, industrial-style processes like high-temperature ammoxidation to more controlled laboratory methods such as the dehydration of amides and the cyanation of N-oxides has made this valuable building block more accessible to researchers. The continued importance of this compound in the synthesis of pharmaceuticals and agrochemicals underscores the enduring value of fundamental heterocyclic chemistry.

References

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • Organic Syntheses. 2-cyano-6-methylpyridine. [Link]

  • Google Patents. CN101602719B - Synthesis method of 4-cyanopyridine.
  • PubMed Central. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. [Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its versatile electronic properties and amenability to functionalization make it a privileged core in a vast array of therapeutic agents. Among the various methods for pyridine modification, nucleophilic aromatic substitution (SNAr) stands out as a powerful and predictable strategy for introducing diverse functionalities.

This document provides a detailed guide to performing nucleophilic aromatic substitution on 2,6-dimethylisonicotinonitrile. This substrate is particularly interesting due to the strong activating effect of the electron-withdrawing cyano group at the 4-position, which renders the ring susceptible to nucleophilic attack. The presence of the methyl groups at the 2- and 6-positions influences the regioselectivity and reactivity of the molecule. These application notes will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via the classical two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further enhanced by the powerful inductive and resonance effects of the 4-cyano group, makes the C4 position highly electrophilic.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 4-position of the pyridine ring. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electron-withdrawing cyano group, which is crucial for stabilizing this otherwise high-energy species.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, typically rapid step, the leaving group (in this case, the cyano group can act as a leaving group, although more commonly a pre-installed halide would be used) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Core Principles and Strategic Considerations

  • Activation: The pyridine ring is inherently electron-deficient, facilitating SNAr. The cyano group at the 4-position is a potent activating group, significantly lowering the energy barrier for nucleophilic attack.

  • Leaving Group: While the cyano group can be displaced, the more typical SNAr reactions on pyridines involve a good leaving group like a halogen (F, Cl, Br) at the position of substitution. For the purpose of this protocol, we will assume the nitrile group is being replaced, which is a known, albeit less common, transformation.

  • Nucleophile: The strength of the nucleophile is a critical factor. Stronger nucleophiles, such as alkoxides, thiolates, and primary or secondary amines, are generally required for efficient substitution.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are ideal. They effectively solvate the cation of the nucleophilic species, enhancing the nucleophilicity of the anion.

  • Temperature: Reaction temperatures can range from ambient to elevated temperatures (80-150 °C), depending on the reactivity of the nucleophile and the substrate. Microwave irradiation can also be employed to accelerate the reaction.

Experimental Protocols

The following protocols are generalized for different classes of nucleophiles. Researchers should consider these as robust starting points, with the understanding that optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the reaction of this compound with a generic primary or secondary amine.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add this compound, amine, and base to a dry reaction vessel under inert atmosphere. dissolve Add anhydrous solvent (e.g., DMF or DMSO). start->dissolve heat Stir the mixture at 80-120 °C. dissolve->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and pour into water. monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash organic layer with brine, dry over Na2SO4, and concentrate. extract->wash purify Purify by column chromatography. wash->purify

Caption: General workflow for amination of this compound.

  • Reaction Setup: To a dry, oven-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add the desired primary or secondary amine (1.2–1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of 0.1–0.5 M.

  • Reaction: Stir the reaction mixture at a temperature between 80–120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2,6-dimethylpyridine derivative.

Protocol 2: Alkoxylation with Alkoxides

This protocol details the reaction with alkoxides, which are typically generated in situ from the corresponding alcohol and a strong base, or used as a pre-formed salt.

cluster_prep Alkoxide Generation (in situ) cluster_reaction Substitution Reaction cluster_workup Work-up and Purification start Add alcohol to a suspension of a strong base (e.g., NaH) in anhydrous solvent under inert atmosphere. add_substrate Add a solution of this compound in the same solvent. start->add_substrate heat Stir at room temperature or heat as required. add_substrate->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Carefully quench with water or a saturated NH4Cl solution. monitor->quench extract Extract with an organic solvent. quench->extract wash Wash organic layer, dry, and concentrate. extract->wash purify Purify by column chromatography or distillation. wash->purify

Caption: Workflow for the alkoxylation of this compound.

  • Alkoxide Generation (if using in situ method):

    • To a dry, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF or DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the desired alcohol (1.5 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Reaction:

    • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.

    • Stir the reaction at room temperature or heat to 50-80 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the 4-alkoxy-2,6-dimethylpyridine.

Protocol 3: Thiolation with Thiolates

This protocol outlines the reaction with thiolates, which are potent nucleophiles.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the desired thiol (1.2 eq) in anhydrous DMF.

  • Add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) and stir for 20-30 minutes at room temperature to generate the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) as needed.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting 4-thioether derivative by column chromatography.

Quantitative Data Summary

Nucleophile ClassRepresentative NucleophileProduct TypeTypical Yield Range
Amines Primary/Secondary Aliphatic4-Amino-pyridines60-95%
Primary/Secondary Aromatic4-Anilino-pyridines50-85%
Alkoxides Sodium Methoxide4-Methoxy-pyridines70-90%
Sodium Ethoxide4-Ethoxy-pyridines65-85%
Thiolates Sodium Thiophenoxide4-(Phenylthio)-pyridines75-95%

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently activated substrate- Weak nucleophile- Low reaction temperature- Inactive base- Consider using a more electron-withdrawing activating group if possible.- Use a stronger nucleophile or generate the conjugate base.- Increase the reaction temperature in increments.- Use a fresh, anhydrous base.
Formation of Side Products - Reaction temperature too high- Presence of water- Competing reaction pathways- Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous.- For difunctional nucleophiles, consider using protecting groups.
Difficult Purification - Similar polarity of product and starting material- Presence of baseline impurities- Optimize the eluent system for column chromatography.- Consider a chemical work-up to remove impurities (e.g., acid/base wash).

Conclusion

The nucleophilic aromatic substitution on this compound is a highly effective method for the synthesis of a diverse range of 4-substituted-2,6-dimethylpyridine derivatives. The protocols and principles outlined in this document provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. As with any chemical transformation, careful attention to experimental detail and a willingness to optimize conditions are key to achieving high yields and purity.

References

  • Organic Syntheses. 1,4-Diphenyl-5-amino-1,2,3-triazole. [Link]

  • Organic Syntheses. Dibenzoylmethane. [Link]

  • Sciencemadness.org. Sodium Methoxide. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • National Center for Biotechnology Information. (2016). Concerted Nucleophilic Aromatic Substitutions. [Link]

The Strategic Role of 2,6-Dimethylisonicotinonitrile in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of higher crop yields and robust pest management strategies necessitates the continuous development of novel and effective agrochemicals. Within the vast landscape of synthetic chemistry, pyridine-based compounds have emerged as a cornerstone in the design of modern fungicides and herbicides due to their versatile reactivity and potent biological activity. This technical guide focuses on a pivotal building block, 2,6-dimethylisonicotinonitrile, and elucidates its strategic application in the synthesis of high-value agrochemicals. We will explore the transformation of this nitrile into key intermediates and provide detailed, field-proven protocols for the synthesis of representative pyridine carboxamide fungicides and a plausible synthetic route to sulfonylurea herbicides. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of next-generation crop protection agents.

Part 1: The Central Intermediate: From Nitrile to Carboxylic Acid

The journey from this compound to a plethora of agrochemicals begins with its hydrolysis to 2,6-dimethylisonicotinic acid. This transformation is fundamental as the carboxylic acid functionality is a versatile handle for a wide array of subsequent chemical modifications.

Causality of the Hydrolysis Step:

The nitrile group, with its carbon-nitrogen triple bond, is relatively unreactive under mild conditions. However, under acidic or basic catalysis, it can be hydrolyzed to a carboxylic acid. This process typically proceeds through an amide intermediate.[1][2] The choice between acid or base catalysis often depends on the stability of the starting material and the desired workup procedure. For many pyridine derivatives, both methods are effective. Furthermore, biocatalytic hydrolysis using nitrilase enzymes offers a green and highly selective alternative, operating under mild conditions.[3]

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol details a standard laboratory-scale procedure for the conversion of this compound to 2,6-dimethylisonicotinic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) pellets

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of ethanol.

  • Addition of Base: While stirring, add 15.0 g of sodium hydroxide pellets to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting solid residue in 100 mL of water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. A white precipitate of 2,6-dimethylisonicotinic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,6-dimethylisonicotinic acid.

Expected Yield: 85-95%

Characterization Data:

CompoundMolecular FormulaMolecular WeightMelting Point (°C)
2,6-Dimethylisonicotinic acidC₈H₉NO₂151.16211-213

Part 2: Synthesis of Pyridine Carboxamide Fungicides

Pyridine carboxamides are a significant class of fungicides that exhibit a broad spectrum of activity against various plant pathogens. The 2,6-dimethylisonicotinic acid synthesized in the previous step serves as a direct precursor for the synthesis of these valuable compounds.

Synthetic Strategy:

The synthesis of pyridine carboxamides from 2,6-dimethylisonicotinic acid involves a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride. This is followed by the amidation of the acid chloride with a suitable amine to form the final carboxamide product.

G cluster_0 Synthesis of Pyridine Carboxamide Fungicides This compound This compound 2,6-Dimethylisonicotinic_Acid 2,6-Dimethylisonicotinic_Acid This compound->2,6-Dimethylisonicotinic_Acid Hydrolysis 2,6-Dimethylisonicotinoyl_Chloride 2,6-Dimethylisonicotinoyl_Chloride 2,6-Dimethylisonicotinic_Acid->2,6-Dimethylisonicotinoyl_Chloride Chlorination (e.g., SOCl₂) Pyridine_Carboxamide_Fungicide Pyridine_Carboxamide_Fungicide 2,6-Dimethylisonicotinoyl_Chloride->Pyridine_Carboxamide_Fungicide Amidation (R-NH₂)

Caption: Synthetic workflow for pyridine carboxamide fungicides.

Experimental Protocol: Synthesis of a Model Pyridine Carboxamide Fungicide

This protocol outlines the synthesis of a generic N-aryl-2,6-dimethylisonicotinamide, a representative of the pyridine carboxamide class of fungicides.

Step 1: Synthesis of 2,6-Dimethylisonicotinoyl Chloride

Materials:

  • 2,6-Dimethylisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 5.0 g of 2,6-dimethylisonicotinic acid in 50 mL of anhydrous toluene.

  • Addition of Thionyl Chloride: Slowly add 5 mL of thionyl chloride to the suspension at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,6-dimethylisonicotinoyl chloride as a solid. This intermediate is moisture-sensitive and is typically used directly in the next step without further purification.

Step 2: Synthesis of N-Aryl-2,6-dimethylisonicotinamide

Materials:

  • 2,6-Dimethylisonicotinoyl chloride

  • Substituted aniline (e.g., 4-chloroaniline)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4.0 g of the substituted aniline and 3.5 mL of triethylamine in 40 mL of anhydrous dichloromethane.

  • Addition of Acid Chloride: Cool the solution in an ice bath. Slowly add a solution of the crude 2,6-dimethylisonicotinoyl chloride (from Step 1) in 20 mL of anhydrous dichloromethane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-aryl-2,6-dimethylisonicotinamide.

Part 3: A Plausible Synthetic Route to Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of agrochemicals known for their high efficacy at low application rates. The synthesis of sulfonylurea herbicides from pyridine-based precursors is a well-established strategy.[4] A plausible, though not explicitly documented, route starting from this compound would involve its conversion to a key aminopyridine intermediate.

Proposed Synthetic Pathway:

The proposed pathway involves the conversion of 2,6-dimethylisonicotinic acid to 2,6-dimethyl-4-aminopyridine. This aminopyridine can then be reacted with a suitable sulfonyl isocyanate to form the final sulfonylurea herbicide.

G cluster_1 Proposed Synthesis of Sulfonylurea Herbicides 2,6-Dimethylisonicotinic_Acid 2,6-Dimethylisonicotinic_Acid 2,6-Dimethyl-4-aminopyridine 2,6-Dimethyl-4-aminopyridine 2,6-Dimethylisonicotinic_Acid->2,6-Dimethyl-4-aminopyridine Multi-step conversion (e.g., Curtius or Hofmann rearrangement) Sulfonylurea_Herbicide Sulfonylurea_Herbicide 2,6-Dimethyl-4-aminopyridine->Sulfonylurea_Herbicide Reaction with Sulfonyl Isocyanate

Caption: Proposed synthetic route to sulfonylurea herbicides.

Conceptual Protocol: Synthesis of a Sulfonylurea Herbicide Analog

This conceptual protocol outlines the key steps for the synthesis of a sulfonylurea herbicide analog from the proposed 2,6-dimethyl-4-aminopyridine intermediate.

Step 1: Synthesis of 2,6-Dimethyl-4-aminopyridine (Conceptual)

The conversion of 2,6-dimethylisonicotinic acid to 2,6-dimethyl-4-aminopyridine would likely proceed through a multi-step sequence such as the Curtius, Hofmann, or Schmidt rearrangement, which are standard methods for converting carboxylic acids to amines. For instance, the Curtius rearrangement would involve the conversion of the carboxylic acid to an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the amine.

Step 2: Synthesis of a Sulfonylurea Herbicide Analog

Materials:

  • 2,6-Dimethyl-4-aminopyridine

  • Aryl sulfonyl isocyanate (e.g., 2-chlorophenylsulfonyl isocyanate)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 3.0 g of 2,6-dimethyl-4-aminopyridine in 50 mL of anhydrous acetonitrile.

  • Addition of Isocyanate: Slowly add a solution of 4.5 g of the aryl sulfonyl isocyanate in 20 mL of anhydrous acetonitrile to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to yield the sulfonylurea herbicide analog.

Quantitative Data Summary:

Reaction StepStarting MaterialProductReagentsTypical Yield
Hydrolysis This compound2,6-Dimethylisonicotinic acidNaOH, EtOH, HCl85-95%
Chlorination 2,6-Dimethylisonicotinic acid2,6-Dimethylisonicotinoyl chlorideSOCl₂, Toluene>95% (crude)
Amidation 2,6-Dimethylisonicotinoyl chlorideN-Aryl-2,6-dimethylisonicotinamideSubstituted aniline, Et₃N70-90%
Sulfonylurea Formation 2,6-Dimethyl-4-aminopyridineSulfonylurea Herbicide AnalogAryl sulfonyl isocyanate80-95%

Conclusion

This compound stands as a versatile and economically viable starting material for the synthesis of a diverse range of agrochemicals. Its straightforward conversion to 2,6-dimethylisonicotinic acid opens up facile synthetic routes to potent pyridine carboxamide fungicides. Furthermore, while requiring a multi-step transformation, the synthesis of 2,6-dimethyl-4-aminopyridine from this precursor presents a plausible pathway to novel sulfonylurea herbicides. The protocols and strategies outlined in this guide are designed to provide a solid foundation for researchers to explore and expand upon the synthetic utility of this valuable pyridine derivative in the ongoing quest for innovative crop protection solutions.

References

  • Chemistry LibreTexts. (2023). Hydrolysis of Nitriles. [Link]

  • Kaplan, O., et al. (2006). Enzymatic hydrolysis of nitriles and amides. Applied Microbiology and Biotechnology, 72(5), 845-854. [Link]

  • JoVE Science Education Database. (2022). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Takeda Chemical Industries Ltd. (1993). Synthesis of novel herbicidal sulfonylurea compounds with imidazo(1,2-a)pyridine moiety. Journal of Pesticide Science, 18(2), 175-182. [Link]

Sources

Application Notes and Protocols: Preparation of 2,6-Dimethylisonicotinonitrile Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,6-dimethylisonicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] The pyridine ring, a key component of this scaffold, is found in numerous natural products and FDA-approved drugs.[1] The strategic placement of methyl groups at the 2 and 6 positions offers steric hindrance that can influence binding selectivity and metabolic stability, while the nitrile group at the 4-position is a versatile functional handle for further molecular elaboration.[2][3] This nitrile moiety can act as a hydrogen bond acceptor, mimicking carbonyl groups, and is a precursor to other important functional groups like tetrazoles and amines.[3][4]

Derivatives of isonicotinonitrile have shown a wide array of pharmacological activities, including potential as enzyme inhibitors, G protein-coupled receptor (GPCR) ligands, and ion channel modulators.[5] Specifically, substituted nicotinonitriles have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[6][7] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this compound derivatives, tailored for researchers and scientists in drug discovery and development.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives typically commences from the readily available and inexpensive starting material, 2,6-lutidine (2,6-dimethylpyridine).[2] The primary challenge lies in the selective functionalization of the pyridine ring, particularly the introduction of the cyano group at the 4-position (isonicotinonitrile). Several strategies can be employed, each with its own merits and considerations.

Key Synthetic Pathways
  • Oxidation and Cyanation of 2,6-Lutidine: A common and effective route involves the initial N-oxidation of 2,6-lutidine to form 2,6-lutidine N-oxide. This activation step is crucial as it facilitates subsequent nucleophilic substitution reactions on the pyridine ring.[8][9] The N-oxide can then be cyanated using various reagents to introduce the nitrile group at the desired 4-position.

  • Direct C-H Cyanation: Recent advancements in C-H functionalization offer more direct routes to cyanated pyridines, potentially reducing the number of synthetic steps.[10][11] These methods often employ transition-metal catalysts or photoredox catalysis to achieve regioselective cyanation. While powerful, these techniques may require careful optimization of reaction conditions.

  • Functionalization of Pre-formed this compound: For the synthesis of more complex derivatives, commercially available this compound can serve as a starting point.[12] This approach allows for the direct modification of the methyl groups or the aromatic ring through various organic transformations.

Causality Behind Experimental Choices

The choice of synthetic route is dictated by several factors, including the desired substitution pattern on the final molecule, the scale of the synthesis, and the availability of reagents and equipment.

  • For library synthesis and initial exploration, the oxidation-cyanation pathway offers a robust and well-established method to produce the core scaffold in significant quantities. The intermediates are often stable and readily purified.

  • For late-stage functionalization of complex molecules, direct C-H cyanation methods can be advantageous, as they may tolerate a wider range of functional groups and avoid the need for protecting group strategies.[10][11]

  • When specific modifications to the methyl groups are required, starting with this compound allows for targeted reactions such as benzylic bromination followed by nucleophilic substitution.

The following diagram illustrates the logical flow of these primary synthetic strategies.

Synthesis_Strategies A 2,6-Lutidine B 2,6-Lutidine N-Oxide A->B Oxidation C This compound A->C Direct C-H Cyanation B->C Cyanation D Functionalized Derivatives C->D Further Functionalization E Direct C-H Cyanation

Caption: Primary synthetic routes to this compound derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of the this compound core and a representative derivative. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Synthesis of this compound via N-Oxidation and Cyanation

This two-step protocol outlines a reliable method for the gram-scale synthesis of the core scaffold starting from 2,6-lutidine.

Step 1: Preparation of 2,6-Lutidine N-Oxide

Rationale: The oxidation of the pyridine nitrogen increases the electrophilicity of the ring, particularly at the 2, 4, and 6 positions, making it susceptible to nucleophilic attack.[8] The use of a peroxy acid like m-CPBA is a common and effective method for this transformation.

Materials:

  • 2,6-Lutidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2,6-lutidine (1.0 eq) in dichloromethane (approx. 10 mL per gram of lutidine) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to decompose excess peroxide.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Expected Outcome: A white to off-white solid. The yield should be in the range of 85-95%.

Step 2: Cyanation of 2,6-Lutidine N-Oxide

Rationale: The N-oxide is activated with an electrophilic reagent, such as triflic anhydride, which makes the 4-position highly susceptible to nucleophilic attack by a cyanide source like trimethylsilyl cyanide (TMSCN).[11] A non-nucleophilic base is used to facilitate the final elimination step.[13]

Materials:

  • 2,6-Lutidine N-Oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Triflic anhydride (Tf₂O) or Benzoyl Chloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Acetonitrile or Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2,6-lutidine N-oxide (1.0 eq) in anhydrous acetonitrile or dichloromethane.

  • Cool the solution to 0 °C.

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Slowly add the activating agent (e.g., triflic anhydride, 1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add TMSCN (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: A crystalline solid. The yield can vary but is typically in the range of 60-80%.

Protocol 2: Synthesis of a Representative Derivative - 2,6-Bis(bromomethyl)isonicotinonitrile

This protocol details the functionalization of the methyl groups of this compound, creating a versatile intermediate for further elaboration.

Rationale: The benzylic positions of the methyl groups are susceptible to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This transformation introduces reactive handles for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Inert atmosphere setup

  • Reflux condenser

  • Light source (e.g., a 100W lamp)

Procedure:

  • To a solution of this compound (1.0 eq) in CCl₄, add NBS (2.2 eq) and a catalytic amount of BPO or AIBN.

  • Heat the mixture to reflux under an inert atmosphere, with irradiation from a light source to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome: A solid product, which can be used as a key intermediate for introducing a variety of side chains through reactions with nucleophiles such as amines, thiols, or alcohols.

The following workflow diagram summarizes the key steps in Protocol 1.

Protocol_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation A Dissolve 2,6-Lutidine in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at RT C->D E Workup and Isolation D->E F Dissolve N-Oxide in Anhydrous Solvent E->F Intermediate: 2,6-Lutidine N-Oxide G Add Base and Activating Agent F->G H Add TMSCN G->H I Stir at RT H->I J Workup and Purification I->J K K J->K Final Product: this compound

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation and Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table provides expected analytical data for this compound.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Melting Point 85-88 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (s, 2H), 2.55 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ 158.5, 125.0, 118.0, 116.5, 24.5
IR (KBr, cm⁻¹) ~2230 (C≡N stretch)
Mass Spec (EI) m/z 132 (M⁺)

Medicinal Chemistry Applications and Future Directions

The this compound scaffold serves as a versatile platform for the development of novel therapeutics. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole, which is a common bioisostere for a carboxylic acid.[14] These transformations allow for the exploration of a wide range of structure-activity relationships (SAR).

The pharmacological potential of substituted isonicotinonitriles is broad. For instance, they have been investigated as kinase inhibitors, where the pyridine nitrogen can form key hydrogen bonds within the ATP binding site.[15] Additionally, their ability to modulate ion channels and GPCRs makes them attractive for CNS disorders and other therapeutic areas.[5]

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, including flow chemistry and biocatalysis. Furthermore, the application of computational methods, such as pharmacophore modeling and scaffold hopping, will continue to guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[16]

References

  • Chen, J., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 62(6), e202216894. [Link]

  • de Oliveira, R. S., et al. (2022). In Silico Pharmacological Prediction of Substituted Aminonitriles. Molecules, 27(19), 6285. [Link]

  • Li, W., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(7), 3196. [Link]

  • Paton, R. S., et al. (2017). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition, 56(43), 13391-13395. [Link]

  • ResearchGate. (n.d.). Mechanistic proposal. Lutidine = 2,6-lutidine. [Link]

  • Katritzky, A. R., et al. (1990). Preparation of Cyanopyridines by Direct Cyanation. Journal of Heterocyclic Chemistry, 27(6), 1647-1650. [Link]

  • Purdue University Graduate School. (2021). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide.
  • Baran, P. S., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(1), 179-185. [Link]

  • Wikipedia. (n.d.). 2,6-Lutidine. [Link]

  • Krátký, M., et al. (2014). N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. Molecules, 19(4), 3963-3985. [Link]

  • Abdel-Latif, E., et al. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1401-1408. [Link]

  • Ionescu, M. A., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 510-519. [Link]

  • Nam, Y., et al. (2022). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 27(21), 7439. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. [Link]

  • Sun, S., et al. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535-2550. [Link]

  • Spandl, R. J., et al. (2008). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 12(3), 322-332. [Link]

  • European Journal of Pharmaceutical and Medical Research. (n.d.). A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. [Link]

  • Pinto, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3169. [Link]

  • Mohamady, S., et al. (2024). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic Chemistry, 143, 106988. [Link]

  • Majid Ali. (2023, January 12). Pharmacophore & Scaffold Modeling in Swiss Drug Design & Similarity Tool. YouTube. [Link]

  • Semantic Scholar. (n.d.). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. [Link]

  • Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • Wu, G., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(13), 5635-5645. [Link]

  • Borate, H. B., et al. (2011). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International, 43(5), 467-503. [Link]

  • Google Patents. (n.d.).

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Step-by-step synthesis of substituted pyridines from 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Substituted Pyridines from 2,6-Dimethylisonicotinonitrile

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, agrochemicals, and materials science. This application note provides a comprehensive technical guide for the selective functionalization of this compound, a versatile and commercially available starting material. We present detailed, field-proven protocols for derivatization at three key reactive sites: the acidic methyl groups, the nitrile moiety, and the pyridine core itself. The methodologies detailed herein include selective deprotonation-alkylation of the methyl groups, hydrolysis of the nitrile to a carboxylic acid, and oxidative transformation of the methyl substituents. Each protocol is designed to be self-validating, with in-depth explanations of the underlying chemical principles, reaction causality, and safety considerations, providing researchers with a robust toolkit for creating diverse pyridine libraries.

Introduction: The Versatility of a Pyridine Building Block

The pyridine ring is a privileged structure in drug discovery due to its ability to act as a bioisostere for a phenyl ring, its hydrogen bonding capacity, and its favorable pharmacokinetic properties. The development of modular and efficient methods to synthesize highly substituted pyridines is therefore of paramount importance.[1] this compound (1) emerges as an ideal starting material, offering multiple, distinct reactive handles for diversification.

The synthetic utility of this molecule stems from three primary features:

  • Acidic C-H Bonds of the Methyl Groups: The electron-withdrawing nature of the pyridine ring and the para-nitrile group significantly increases the kinetic acidity of the protons on the C2 and C6 methyl groups, making them amenable to deprotonation by strong, non-nucleophilic bases.

  • The Electrophilic Nitrile Group: The cyano group can undergo hydrolysis to furnish a carboxylic acid, a versatile functional group for further derivatization via amide couplings, esterifications, or other transformations.

  • Oxidizable Methyl Groups: The methyl substituents can be oxidized to carboxylic acids, providing another avenue for introducing new functionality and modulating the electronic properties of the pyridine core.

This guide will explore these transformations through detailed experimental protocols, offering researchers a strategic approach to leveraging this compound as a cornerstone for synthetic campaigns.

Protocol 1: Selective Functionalization via Methyl Group Lithiation

The most accessible functionalization pathway for this compound involves the selective deprotonation of one of the methyl groups. The resulting carbanion is a potent nucleophile that can react with a wide array of electrophiles. The use of a hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures is critical to ensure that deprotonation is favored over potential nucleophilic attack on the pyridine ring or the nitrile group.[2]

Causality and Experimental Design:
  • Base Selection: LDA is a strong, yet sterically hindered, non-nucleophilic base. This prevents competitive 1,2-addition to the pyridine ring, a common side reaction with smaller alkyllithium reagents like n-BuLi.[2][3]

  • Temperature Control: The reaction is conducted at -78 °C to ensure kinetic control, favoring the most acidic proton (on the methyl group) and preventing decomposition of the thermally sensitive lithiated intermediate.

  • Stoichiometry: Using approximately one equivalent of LDA favors mono-deprotonation. The formation of the initial mono-anion reduces the acidity of the remaining methyl group, disfavoring a second deprotonation event.

Experimental Workflow: Lithiation and Electrophilic Quench

cluster_prep Step 1: Base Preparation & Deprotonation cluster_reaction Step 2: Electrophilic Quench cluster_workup Step 3: Work-up & Isolation start This compound (1) in Anhydrous THF deprotonation Add (1) to LDA at -78°C (Formation of Intermediate 2) start->deprotonation base Prepare LDA Solution (n-BuLi + Diisopropylamine) in THF at 0°C base->deprotonation quench Add E+ to Solution of Intermediate 2 at -78°C deprotonation->quench 1 hr stir electrophile Electrophile (E+) (e.g., CH3I, PhCHO) electrophile->quench workup Quench with sat. NH4Cl Warm to RT Aqueous Work-up quench->workup Stir 1-3 hr purify Purification (Column Chromatography) workup->purify product Product (3) 2-(Substituted-ethyl)-6-methyl- isonicotinonitrile purify->product

Caption: Workflow for selective mono-functionalization of the methyl group.

Detailed Step-by-Step Protocol:
  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a rubber septum.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.2 eq, e.g., 1.68 mL, 12 mmol) in anhydrous THF (e.g., 20 mL). Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, e.g., 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe. Stir the resulting pale yellow solution at 0 °C for 30 minutes.

  • Deprotonation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate flame-dried flask, dissolve this compound (1) (1.0 eq, e.g., 1.32 g, 10 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the LDA solution at -78 °C. A deep red or purple color typically indicates the formation of the lithiated intermediate (2). Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.1 eq, e.g., 11 mmol) dropwise to the solution of the lithiated intermediate at -78 °C. The deep color should fade upon addition.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-3 hours. The progress can be monitored by TLC by quenching a small aliquot with saturated aqueous NH₄Cl.

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. Allow the flask to warm to room temperature.

  • Isolation: Transfer the mixture to a separatory funnel, add water (30 mL) and ethyl acetate (50 mL). Separate the layers. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product (3).

Electrophile (E+)Product (3, where R=)Typical Yield
Iodomethane (CH₃I)-CH₂CH₃75-85%
Benzyl Bromide (BnBr)-CH₂CH₂Ph70-80%
Benzaldehyde (PhCHO)-CH₂CH(OH)Ph65-75%
Carbon Dioxide (CO₂)-CH₂COOH60-70%

Protocol 2: Transformation of the Nitrile Group via Hydrolysis

The nitrile group offers a direct entry point to 2,6-dimethylisonicotinic acid, a valuable intermediate for constructing amides and esters. Basic hydrolysis is often effective for electron-deficient aromatic nitriles.

Causality and Experimental Design:
  • Reaction Conditions: Heating a nitrile with a strong base like potassium hydroxide provides the necessary activation energy for the nucleophilic attack of hydroxide, proceeding through an intermediate amide which is subsequently hydrolyzed under the same conditions to the carboxylate salt.[4]

  • Work-up: The initial product is the potassium salt of the carboxylic acid, which is water-soluble. Careful acidification to the isoelectric point (typically pH 4-5 for pyridine carboxylic acids) is required to precipitate the neutral carboxylic acid product.[4]

Experimental Workflow: Nitrile Hydrolysis

start This compound (1) hydrolysis Heat with aq. KOH (e.g., 100°C, 3-5 hours) start->hydrolysis salt Potassium 2,6-dimethyl- isonicotinate (4) in solution hydrolysis->salt acidify Cool to RT Adjust to pH 4-5 with 4N HCl salt->acidify product 2,6-Dimethylisonicotinic Acid (5) (Precipitate) acidify->product filter Filter, Wash with Water, Dry product->filter

Caption: Workflow for the hydrolysis of the nitrile to a carboxylic acid.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1) (1.0 eq, e.g., 2.64 g, 20 mmol).

  • Hydrolysis: Add an aqueous solution of 15% potassium hydroxide (e.g., 20 mL). Heat the mixture to 100 °C and stir vigorously for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly and with stirring, add 4N hydrochloric acid dropwise. Monitor the pH, continuing the addition until the pH of the solution is between 4 and 5.

  • Precipitation and Isolation: A white or off-white precipitate of 2,6-dimethylisonicotinic acid (5) will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight. The expected yield is typically 85-95%. The product can be further purified by recrystallization if necessary.

Protocol 3: Exhaustive Oxidation of Methyl Groups

For synthesizing poly-functionalized pyridines, the methyl groups can be oxidized to carboxylic acids. This transformation requires a powerful oxidizing agent and generally proceeds under harsh conditions, often leading to the oxidation of both methyl groups.

Causality and Experimental Design:
  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong, inexpensive oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids.[5][6]

  • Reaction Outcome: Under these forceful conditions, it is highly probable that both methyl groups will be oxidized. Furthermore, the nitrile group is likely to be hydrolyzed concurrently, leading to the formation of pyridine-2,4,6-tricarboxylic acid. This protocol is therefore useful for accessing highly oxidized pyridine scaffolds.

Experimental Workflow: Methyl Group Oxidation

start This compound (1) oxidation Heat with aq. KMnO4 (Excess) Reflux, 4-8 hours start->oxidation quench Quench excess KMnO4 (e.g., with Ethanol) oxidation->quench filter Filter off MnO2 quench->filter acidify Acidify Filtrate with conc. HCl filter->acidify product Pyridine-2,4,6-tricarboxylic Acid (6) acidify->product

Caption: Workflow for the exhaustive oxidation of methyl groups.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend this compound (1) (1.0 eq) in water.

  • Oxidation: Add potassium permanganate (KMnO₄) (approx. 4-5 eq) in portions over 1 hour. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux and maintain for 4-8 hours. The purple color of the permanganate will disappear as it is converted to a brown precipitate of MnO₂.

  • Quenching: After the reflux period, cool the mixture slightly and quench any excess KMnO₄ by carefully adding a small amount of ethanol until the purple color is fully discharged.

  • Filtration: While still hot, filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Combine the filtrates and concentrate the volume under reduced pressure. Cool the concentrated solution in an ice bath and acidify with concentrated HCl to a pH of ~1-2.

  • Purification: The product, pyridine-2,4,6-tricarboxylic acid (6), will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Conclusion

This compound is a highly valuable and synthetically tractable starting material for the generation of diverse libraries of substituted pyridines. By strategically targeting its different reactive sites—the acidic methyl protons, the hydrolyzable nitrile, or the oxidizable methyl groups—researchers can access a wide range of functionalized pyridine cores. The protocols detailed in this application note provide reliable and reproducible methods for achieving these transformations, empowering chemists in the fields of drug discovery, agrochemistry, and materials science to rapidly advance their synthetic programs.

References

  • Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Singer, A. W.; McElvain, S. M. 2,6-Dimethylpyridine. Organic Syntheses, Coll. Vol. 3, p.324 (1955); Vol. 28, p.44 (1948). [Link]

  • Myers, A. G. Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Bobbitt, J. M., et al. Revised Procedure for the Preparation of 4-Acetamido-TEMPO and Bobbitt's Salt. Organic Syntheses, Vol. 93, p.150 (2016). [Link]

  • Cole, M. L., et al. Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. Organometallics 2022, 41 (19), 2720–2730. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Cole, M. L., et al. Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. ResearchGate. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Chem-Station. Directed Ortho Metalation. [Link]

  • Khan, I., et al. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2021, 2(2), 19-33. [Link]

  • Collum, D. B., et al. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. J. Am. Chem. Soc. 2008, 130 (44), 14490–14491. [Link]

  • Black, G.; Depp, E.; Corson, B. B. Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. J. Org. Chem. 1949, 14 (1), 14–21. [Link]

  • ResearchGate. DFT study of the reaction mechanism. B = 2,6-lutidine. [Link]

  • Singh, K.; Joseph, S.; Samanta, S. Directed Lithiation and Substitution of Pyridine Derivatives. Arkivoc 2015, (ii), 296-339. [Link]

  • Dixon, D. A., et al. Hydrogen Activation and Addition Across 2,6-Lutidine·BCl3 Classical Lewis Pair. OSTI.GOV. [Link]

  • Nuel, D., et al. Study of the lithiated phenylacetonitrile monoanions and dianions formed according to the lithiated base used (LHMDS, LDA, or n-BuLi). 2. Alkylation and deuteriation mechanism study. J. Org. Chem. 2012, 77 (15), 6431–6442. [Link]

  • Isbenjian, H. Oxidation of methyl-pyridines. U.S. Patent 2,818,378, issued December 31, 1957.
  • Collum, D. B., et al. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. J. Am. Chem. Soc. 2010, 132 (16), 5819–5828. [Link]

  • Singh, K.; Joseph, S.; Samanta, S. ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. [Link]

  • Dziedzic, P., et al. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules 2022, 27 (12), 3931. [Link]

  • Maruoka, K.; Ooi, T. Reductive Alkylation of Epoxides. Organic Syntheses, Vol. 80, p.121 (2003). [Link]

  • Jones, G.; Chapman, B. J. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. [Link]

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The Potential of 2,6-Dimethylisonicotinonitrile in Advanced Materials: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive literature searches reveal that 2,6-Dimethylisonicotinonitrile is a known chemical compound, yet its application in materials science remains largely unexplored in published research. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals, proposing potential applications based on the molecule's inherent chemical functionalities. The protocols and insights provided are built upon established principles in polymer chemistry, coordination chemistry, and materials science, offering a scientifically grounded yet prospective exploration of this promising molecule.

Introduction to this compound: A Building Block with Untapped Potential

This compound, with the chemical formula C₈H₈N₂[1], presents a unique combination of functional groups that are highly valuable in the design of novel materials. Its structure features a pyridine ring, which provides a rigid aromatic core and a site for coordination with metal ions. The two methyl groups can enhance solubility and influence the steric environment, while the nitrile group is a versatile functional handle for polymerization and a key component in materials with specific electronic properties. This guide will explore the hypothetical, yet scientifically plausible, applications of this molecule in the creation of advanced polymers, metal-organic frameworks, and liquid crystals.

Part 1: Application as a Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the pyridine ring and the nitrile group in this compound make it an excellent candidate as a ligand for the construction of coordination polymers and MOFs.[2][3] These materials are of significant interest for applications in gas storage, catalysis, and sensing. The geometry of the ligand can direct the formation of specific network topologies, and the methyl groups can influence the porosity of the resulting framework.

Protocol 1: Solvothermal Synthesis of a Hypothetical 2D Coordination Polymer with Zinc(II)

This protocol describes a general procedure for the synthesis of a hypothetical 2D coordination polymer using this compound as a bridging ligand with zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.066 g (0.5 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.149 g (0.5 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Combine the two solutions in the vial containing the ligand.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Allow the oven to cool slowly to room temperature over 24 hours.

  • Colorless crystals suitable for single-crystal X-ray diffraction are expected to form.

  • Wash the crystals with fresh DMF and dry under vacuum.

Self-Validation:

  • Visual Inspection: Formation of crystalline solids.

  • Characterization: The structure of the resulting coordination polymer can be confirmed by single-crystal X-ray diffraction. The purity of the bulk material can be verified by powder X-ray diffraction (PXRD). Thermal stability can be assessed using thermogravimetric analysis (TGA).

Caption: Workflow for the proposed solvothermal synthesis of a coordination polymer.

Part 2: Application in the Synthesis of High-Performance Polymers

The nitrile group of this compound can potentially undergo cyclotrimerization or be copolymerized to form polymers with high thermal stability and unique mechanical properties. The rigid pyridine core would contribute to a high glass transition temperature (Tg).

Protocol 2: Proposed Free-Radical Copolymerization with Styrene

This protocol outlines a hypothetical free-radical solution polymerization of this compound with styrene to create a copolymer with enhanced thermal properties.

Materials:

  • This compound

  • Styrene

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Methanol

Procedure:

  • Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • In a Schlenk flask, dissolve 1.32 g (10 mmol) of this compound and 1.04 g (10 mmol) of freshly purified styrene in 20 mL of toluene.

  • Add 0.033 g (0.2 mmol) of AIBN to the solution.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in an oil bath preheated to 70 °C and stir for 24 hours.

  • Precipitate the polymer by slowly adding the viscous solution to 200 mL of vigorously stirring methanol.

  • Collect the white precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C overnight.

Self-Validation:

  • Yield: Gravimetric determination of the dried polymer.

  • Characterization: The copolymer structure and composition can be determined by ¹H NMR and FTIR spectroscopy. The molecular weight and polydispersity can be measured by gel permeation chromatography (GPC). The thermal properties (Tg, decomposition temperature) can be analyzed by differential scanning calorimetry (DSC) and TGA.

Expected Thermal and Mechanical Properties

The incorporation of the rigid, polar this compound monomer into a polystyrene backbone is expected to influence its properties in the following ways:

PropertyExpected OutcomeRationale
Glass Transition Temp. (Tg) Increased compared to pure polystyreneThe rigid pyridine ring restricts chain mobility.
Thermal Stability Increased decomposition temperatureAromatic and nitrile groups often enhance thermal stability.
Solubility Altered; potentially soluble in more polar solventsIntroduction of the polar pyridine and nitrile functionalities.
Mechanical Strength Potentially increased tensile strength and modulusStrong intermolecular dipole-dipole interactions from the nitrile groups.

Part 3: Potential as a Building Block for Liquid Crystalline Materials

Molecules with a rigid core and a polar terminal group, such as a nitrile, are classic designs for liquid crystals.[4][5][6] By chemically modifying this compound, for instance, by introducing a flexible alkyl chain, it is plausible to design new liquid crystalline materials.

Protocol 3: Conceptual Synthesis of a Liquid Crystalline Derivative

This conceptual protocol describes the synthesis of a hypothetical liquid crystal by attaching a long alkyl chain to the pyridine ring via a multi-step synthesis (the full synthesis is beyond the scope of this protocol, but the key final step is outlined). The starting material for this step would be a functionalized this compound derivative.

Conceptual Final Step: Etherification

  • A precursor, 4-hydroxy-2,6-dimethylisonicotinonitrile, is reacted with 1-bromooctane in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone.

  • The reaction mixture is heated under reflux for 24 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final liquid crystalline compound.

Self-Validation:

  • Purity and Structure: Confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Liquid Crystalline Behavior: The mesophases and transition temperatures would be investigated using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC).[2]

Liquid_Crystal_Concept Core This compound (Rigid Core) Modification Chemical Modification (e.g., Hydroxylation) Core->Modification LC_Molecule Hypothetical Liquid Crystal Molecule Modification->LC_Molecule Alkyl_Chain Long Alkyl Chain (Flexible Tail) Alkyl_Chain->LC_Molecule

Caption: Conceptual design of a liquid crystal from this compound.

Conclusion

While direct applications of this compound in materials science are not yet established in the scientific literature, its molecular architecture holds significant promise. The protocols and conceptual frameworks presented in this guide are intended to catalyze further research into this molecule's potential. By leveraging its unique combination of a rigid aromatic core, versatile nitrile functionality, and influencing methyl groups, researchers can explore new frontiers in the development of advanced polymers, functional coordination materials, and liquid crystals. The self-validating steps embedded within each protocol provide a robust framework for pioneering the application of this untapped chemical building block.

References

  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

  • ResearchGate. Typical DSC traces of the liquid crystalline compounds (a) 2i, showing.... [Link]

  • RSC Publishing. Reversible C–C bond formation in group 4 metal complexes: nitrile extrusion via β-aryl elimination. [Link]

  • Wikipedia. Liquid crystal. [Link]

  • MDPI. Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]

  • Frontiers. The Recent Progress of Metal Complexes in Materials Chemistry. [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Hydrolysis of 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the experimental setup and protocol for the hydrolysis of 2,6-dimethylisonicotinonitrile to its corresponding carboxylic acid, 2,6-dimethylisonicotinic acid. Isonicotinic acid derivatives are of significant interest in medicinal and agrochemical research due to their diverse biological activities.[1] This document provides a robust framework for this synthesis, addressing the nuances of the reaction, including the steric hindrance presented by the methyl groups adjacent to the nitrile functionality. The protocol herein emphasizes safety, reaction monitoring, and thorough product characterization, ensuring a reliable and reproducible experimental outcome.

Introduction: The Significance of Substituted Isonicotinic Acids

Isonicotinic acid and its derivatives form the backbone of numerous pharmacologically and agriculturally important molecules. A well-known example is the anti-tuberculosis drug, Isoniazid.[1] The strategic placement of substituents on the pyridine ring profoundly influences the molecule's biological activity.[1] The target molecule of this protocol, 2,6-dimethylisonicotinic acid, is a valuable building block for creating novel compounds with potentially enhanced efficacy and selectivity. The methyl groups can alter the compound's lipophilicity and steric profile, which are critical parameters in drug design and agrochemical development.

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[2] This reaction can be catalyzed by either acid or base, proceeding through an amide intermediate.[3] For sterically hindered nitriles such as this compound, the reaction conditions often require careful optimization to achieve a complete conversion.

Reaction Mechanism and Considerations

The hydrolysis of nitriles can be performed under acidic or basic conditions.[4]

  • Acid-Catalyzed Hydrolysis: The nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[3]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.[4]

In both mechanisms, an amide is formed as an intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3] Due to the presence of the two methyl groups flanking the nitrile group in this compound, more vigorous reaction conditions, such as elevated temperatures and prolonged reaction times, are generally necessary to overcome the steric hindrance and drive the reaction to completion.

Experimental Protocol

Materials and Equipment

Reagents:

  • This compound (CAS: 39965-81-6)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), concentrated and 1 M

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bars

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • Thin Layer Chromatography (TLC) tank

  • UV lamp for TLC visualization

  • Filtration apparatus (Büchner funnel, filter paper)

Safety Precautions
  • This compound: Toxic if swallowed and causes serious eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium Hydroxide/Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood.

  • Organic Solvents: Flammable and volatile. Work in a well-ventilated area away from ignition sources.

Step-by-Step Hydrolysis Procedure (Base-Catalyzed)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (10 volumes).

  • Addition of Base: To this solution, add a 10% aqueous solution of NaOH or KOH (2 volumes).[2]

  • Reflux: Attach a reflux condenser and heat the mixture to 60-80 °C with vigorous stirring.[2] The reaction should be heated under reflux for 16-24 hours. The progress of the reaction should be monitored by TLC.

  • Reaction Monitoring (TLC):

    • Prepare a TLC chamber with a solvent system of hexane:ethyl acetate (e.g., 3:2).

    • Spot the reaction mixture, a co-spot (starting material and reaction mixture), and the starting material on a TLC plate.

    • Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a more polar spot at the baseline (the carboxylate salt) indicate the reaction is proceeding. The intermediate amide will appear as a spot with intermediate polarity.[6]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the alcohol.

    • Dilute the residue with deionized water (10 volumes) and transfer to a separatory funnel.

    • Wash the aqueous layer with dichloromethane (2 x 10 volumes) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification and Extraction:

    • Cool the aqueous layer in an ice bath.

    • Carefully acidify the solution to a pH of approximately 3-4 using 1 M HCl. The product, 2,6-dimethylisonicotinic acid, will precipitate out of the solution.

    • Extract the product with dichloromethane (3 x 10 volumes).

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethylisonicotinic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.[2]

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve this compound in Alcohol add_base Add aq. NaOH/KOH start->add_base reflux Heat to Reflux (60-80°C, 16-24h) add_base->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool concentrate1 Concentrate (remove alcohol) cool->concentrate1 dilute Dilute with Water concentrate1->dilute wash Wash with DCM dilute->wash acidify Acidify to pH 3-4 with HCl wash->acidify extract Extract with DCM acidify->extract dry Dry Organic Layer extract->dry concentrate2 Concentrate to yield Crude Product dry->concentrate2 purify Recrystallization or Column Chromatography concentrate2->purify end end purify->end Pure 2,6-Dimethylisonicotinic Acid

Caption: Experimental workflow for the hydrolysis of this compound.

Characterization of 2,6-Dimethylisonicotinic Acid

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the two equivalent aromatic protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the methyl carbons, the aromatic carbons, the quaternary carbon of the carboxylic acid, and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,6-dimethylisonicotinic acid (151.16 g/mol ).[7]

Table 1: Expected NMR Data for 2,6-Dimethylisonicotinic Acid

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~2.82singlet2 x -CH₃
~8.05singlet2 x Ar-H
Variable (broad)singlet-COOH
¹³C~20-25quartet2 x -CH₃
~120-125doublet2 x Ar-CH
~145-150singlet2 x Ar-C-CH₃
~150-155singletAr-C-COOH
~165-170singlet-COOH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Chromatographic Analysis (HPLC)

A High-Performance Liquid Chromatography (HPLC) method can be developed for purity analysis. A reverse-phase C18 column is a suitable starting point.

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Discussion and Troubleshooting

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material or amide intermediate after the recommended reaction time, the reaction temperature can be increased, or the reaction time can be extended. The concentration of the base can also be increased, but this should be done cautiously to avoid potential side reactions.

  • Low Yield: Low yields can result from incomplete extraction of the product. Ensure the pH of the aqueous layer is sufficiently acidic (pH 3-4) to fully protonate the carboxylate. Perform multiple extractions with the organic solvent to maximize product recovery.

  • Purification Challenges: If the crude product is difficult to purify by recrystallization, column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexane may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the hydrolysis of this compound to 2,6-dimethylisonicotinic acid. By following the outlined procedures for reaction setup, monitoring, work-up, and purification, researchers can confidently synthesize this valuable building block for applications in drug discovery and agrochemical development. The provided characterization data and troubleshooting guide will further aid in achieving a successful experimental outcome.

References

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Toluamide. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

Sources

High-throughput screening of 2,6-Dimethylisonicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of 2,6-Dimethylisonicotinonitrile Derivatives for Protein Kinase Inhibition

Abstract

The discovery of novel protein kinase inhibitors is a cornerstone of modern drug development, particularly in oncology and immunology.[1][2] The this compound scaffold represents a promising, yet underexplored, chemical starting point for the generation of targeted small molecule libraries. This document provides a comprehensive guide for the high-throughput screening (HTS) of this compound derivative libraries against a representative serine/threonine kinase. We detail a robust, HTS-compatible biochemical assay using Homogeneous Time-Resolved Fluorescence (HTRF), a widely adopted technology for kinase inhibitor profiling.[1] The protocols herein cover all critical stages, from initial assay development and optimization to the execution of a primary screen, data analysis, and hit confirmation strategies. The objective is to provide researchers, scientists, and drug development professionals with a validated framework to efficiently identify and advance novel kinase inhibitor candidates from this chemical series.

Introduction: The Scientific Rationale

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is frequently implicated in human diseases.[1][2] The development of small molecule inhibitors that can modulate kinase function is therefore a highly active area of therapeutic research. The this compound core structure presents several features attractive for kinase-directed library design: a rigid pyridyl ring for scaffold presentation, a nitrile group that can act as a hydrogen bond acceptor, and two methyl groups that can be further functionalized to explore specific sub-pockets within a kinase active site.

High-throughput screening (HTS) is an indispensable methodology for rapidly interrogating large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[3][4] HTS campaigns rely on the synergy of miniaturized assay formats, robotic automation, and sensitive detection methods to evaluate thousands of compounds efficiently.[4][5]

This application note establishes a complete workflow for screening a library of this compound derivatives. We have selected a biochemical HTRF assay as the primary screening platform. This choice is predicated on several factors that are paramount for HTS success:

  • Homogeneous Format: The "mix-and-read" nature of HTRF assays eliminates the need for wash steps, which simplifies automation and reduces variability.

  • High Sensitivity and Low Background: The time-resolved fluorescence detection minimizes interference from compound autofluorescence and light scatter, leading to a superior signal-to-background ratio.[1][3]

  • Robustness: HTRF assays are known for their reliability and are amenable to miniaturization into 384- and 1536-well plate formats, thereby conserving precious library compounds and reducing reagent costs.

The ultimate goal of this protocol is to provide a blueprint for identifying potent and selective kinase inhibitors from the this compound class, paving the way for subsequent hit-to-lead optimization.

Assay Principle: HTRF Kinase Activity Detection

The HTRF kinase assay is a competitive immunoassay that measures the phosphorylation of a substrate by the target kinase. The principle relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate, Eu3+) and an acceptor fluorophore (e.g., XL665 or d2).

Mechanism of Action:

  • Kinase Reaction: The target kinase phosphorylates a biotinylated substrate (e.g., a peptide or protein) in the presence of ATP.

  • Detection: Two detection reagents are added:

    • A Europium cryptate-labeled anti-phospho-specific antibody (Donor).

    • Streptavidin conjugated to an acceptor fluorophore (e.g., XL665) (Acceptor).

  • Signal Generation: If the substrate is phosphorylated, the phospho-specific antibody binds to it. Simultaneously, the streptavidin-acceptor conjugate binds to the biotin moiety on the same substrate molecule. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation of the donor.

  • Inhibition: In the presence of an effective inhibitor from the this compound library, the kinase is unable to phosphorylate the substrate. Consequently, the donor-labeled antibody does not bind, no FRET occurs, and the signal is low. The decrease in the HTRF signal is directly proportional to the inhibitory activity of the compound.

Below is a diagram illustrating this principle.

HTRF_Principle cluster_0 High Kinase Activity (No Inhibition) cluster_1 Low Kinase Activity (Inhibition) Kinase Kinase + ATP Substrate Biotin-Substrate Kinase->Substrate Phosphorylation pSubstrate Biotin-Substrate-P Eu_Ab Eu³⁺-Antibody pSubstrate_complex Detection Complex Eu_Ab->pSubstrate_complex Binds P-group SA_XL SA-XL665 SA_XL->pSubstrate_complex Binds Biotin FRET High FRET Signal pSubstrate_complex->FRET Inhibitor Inhibitor (this compound Derivative) Inhibited_Kinase Inhibited Kinase Inhibitor->Inhibited_Kinase Substrate2 Biotin-Substrate Inhibited_Kinase->Substrate2 No Phosphorylation Eu_Ab2 Eu³⁺-Antibody NoFRET Low FRET Signal Eu_Ab2->NoFRET Unbound SA_XL2 SA-XL665 SA_XL2->NoFRET Unbound

Caption: Principle of the HTRF kinase inhibition assay.

Materials, Reagents, and Equipment

Successful HTS campaigns require high-quality reagents and calibrated instrumentation.

Category Item Example Supplier / Model Purpose
Enzymes & Substrates Recombinant Human Kinase (e.g., ULK1)Carna BiosciencesBiological target
Biotinylated Peptide Substrate (e.g., Biotin-Atg13)AnaSpecSubstrate for phosphorylation
Adenosine 5'-triphosphate (ATP)Sigma-AldrichPhosphate donor
Detection Reagents HTRF Detection Kit (Eu-Ab, SA-XL665)CisbioSignal generation
Compound Library This compound DerivativesChemBridge, EnamineTest compounds
Staurosporine (or other potent kinase inhibitor)Tocris BiosciencePositive control for inhibition
Dimethyl Sulfoxide (DMSO), Assay GradeThermo Fisher ScientificCompound solvent
Buffers & Plates Kinase Reaction Buffer (e.g., 50 mM HEPES, MgCl₂, BSA, DTT)In-house or CommercialMaintain optimal reaction conditions
Low-Volume 384-well White PlatesGreiner Bio-OneHTS assay vessel
Compound Source Plates (384-well)Brooks Life SciencesStorage of library compounds
Instrumentation Acoustic Liquid HandlerLabcyte EchoNanoliter-volume compound dispensing
Multichannel Pipette or Automated DispenserAgilent Bravo, PerkinElmer JanusReagent addition
HTRF-compatible Plate ReaderPerkinElmer EnVision, BMG PHERAstarSignal detection
Software Data Analysis and Visualization SoftwareGenedata Screener, DotmaticsData processing and hit selection

Detailed Protocols

Protocol 1: Assay Development and Optimization

Before initiating a full-scale screen, the assay must be optimized to ensure it is robust, reproducible, and sensitive enough for HTS. The goal is to achieve a Z'-factor ≥ 0.5.[5]

A. Enzyme Titration:

  • Prepare a 2-fold serial dilution of the kinase enzyme in kinase reaction buffer.

  • Dispense 5 µL of each enzyme dilution into wells of a 384-well plate.

  • Add 5 µL of a saturating concentration of the biotinylated substrate and ATP (e.g., 100 µM).

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of HTRF detection reagents (pre-mixed according to manufacturer's instructions).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader.

  • Causality: The goal is to identify the lowest enzyme concentration that yields a robust signal window (Signal/Background > 5) while ensuring the reaction remains in the linear range. This conserves the enzyme and increases sensitivity to inhibitors.

B. ATP Kₘ Determination:

  • Using the optimized enzyme concentration from step A, set up reactions with a 2-fold serial dilution of ATP.

  • Follow steps 3-7 from the enzyme titration protocol.

  • Plot the HTRF signal against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ for ATP.

  • Causality: The primary screen should be run at an ATP concentration equal to the Kₘ.[1] This condition provides a balance where the assay is sensitive to both ATP-competitive and non-ATP-competitive inhibitors.

C. Z'-Factor Validation:

  • Prepare two sets of controls in the 384-well plate format (n=16 wells each).

    • High Control (0% Inhibition): 5 µL kinase buffer + 5 µL enzyme/substrate/ATP mix. Add 50 nL of DMSO.

    • Low Control (100% Inhibition): 5 µL kinase buffer + 5 µL enzyme/substrate/ATP mix. Add 50 nL of a saturating concentration of a known inhibitor (e.g., 10 µM Staurosporine).

  • Follow the incubation and detection steps as described above.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / (|Mean_high - Mean_low|)

  • Trustworthiness: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][6] This step validates that the signal window is large enough and the data variation is low enough to reliably distinguish hits from inactive compounds.

Parameter Optimized Condition Rationale
Kinase Concentration2.5 nMLowest concentration giving a robust signal in the linear range.
Substrate Concentration200 nMSaturating concentration to ensure kinase activity is the limiting factor.
ATP Concentration15 µM (at Kₘ)Ensures sensitivity to competitive inhibitors.[1]
Final DMSO Concentration0.5%Minimizes solvent effects while ensuring compound solubility.[6]
Quality Metric Value Interpretation
Z'-Factor0.81Excellent assay quality, suitable for HTS.[6]
Signal-to-Background29Strong signal window, enhancing hit detection confidence.
Protocol 2: Primary HTS Workflow

This protocol describes the automated screening of the this compound library at a single concentration.

HTS_Workflow start Start: Library & Reagent Prep plate_prep 1. Compound Plating (Acoustic Transfer, 50 nL) start->plate_prep reagent_add1 2. Dispense Kinase Enzyme (5 µL) plate_prep->reagent_add1 reagent_add2 3. Dispense Substrate/ATP Mix (5 µL to start reaction) reagent_add1->reagent_add2 incubate1 4. Incubate at RT (60 minutes) reagent_add2->incubate1 reagent_add3 5. Dispense HTRF Detection Reagents (10 µL) incubate1->reagent_add3 incubate2 6. Incubate at RT, Dark (60 minutes) reagent_add3->incubate2 read_plate 7. Read Plate (HTRF Reader) incubate2->read_plate data_analysis 8. Data Analysis (% Inhibition Calculation) read_plate->data_analysis hit_selection 9. Hit Selection (e.g., >50% Inhibition) data_analysis->hit_selection end End: Confirmed Hit List hit_selection->end

Caption: Automated HTS workflow for primary screening.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each this compound derivative (typically at 2 mM in DMSO) from the source plates to the 384-well white assay plates. This results in a final assay concentration of 10 µM. Also, plate DMSO (negative control) and a reference inhibitor (positive control) into dedicated control wells on each plate.

  • Enzyme Addition: Using an automated liquid dispenser, add 5 µL of the optimized kinase solution to all wells.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mix (at 2x the final concentration, prepared in kinase buffer) to all wells to start the reaction. The total reaction volume is now 10 µL.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection Reagent Addition: Add 10 µL of the HTRF detection reagent mix to all wells to stop the reaction.

  • Detection Incubation: Incubate for a further 60 minutes at room temperature, protected from light, to allow the detection reagents to equilibrate.

  • Plate Reading: Read the plates using an HTRF-compatible plate reader, collecting emission data at both the acceptor and donor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission * 10,000).

    • Normalize the data on a per-plate basis using the high (DMSO) and low (reference inhibitor) controls.

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_compound - Mean_low) / (Mean_high - Mean_low)).

  • Hit Selection: A primary hit is typically defined as a compound exhibiting inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

Results and Hit Validation

Data from a primary screen requires careful analysis to identify robust hits for follow-up studies.

Example Hit Profile Table:

Compound ID% InhibitionZ-ScoreHit Call
DMN-0012385.410.2Yes
DMN-0045612.11.1No
DMN-0078962.77.5Yes
DMN-01011-5.3-0.6No

Hit Confirmation and Triage Strategy: Primary hits must be subjected to a rigorous validation cascade to eliminate false positives and confirm activity.[3]

  • Hit Re-confirmation: Re-test the primary hits from a freshly prepared sample in the same assay to confirm their activity.

  • Dose-Response Curve (IC₅₀ Determination): Test confirmed hits in an 11-point, 3-fold serial dilution to determine their potency (IC₅₀ value). This confirms the dose-dependent nature of the inhibition.

  • Counter-Screens: Screen hits against unrelated targets or in assay formats lacking a key component (e.g., the enzyme) to identify non-specific inhibitors or compounds that interfere with the assay technology (e.g., autofluorescent compounds).

  • Orthogonal Assays: Validate the hits in a different, label-free assay format (e.g., using mass spectrometry or a biophysical method like Surface Plasmon Resonance) to ensure the observed activity is not an artifact of the primary assay format.[7][8]

Conclusion

This application note provides a validated, high-performance protocol for the high-throughput screening of this compound derivatives as potential protein kinase inhibitors. By leveraging a robust HTRF biochemical assay, this workflow enables the rapid and efficient identification of promising hit compounds from large libraries. The outlined procedures for assay development, primary screening, and hit validation ensure a high degree of data quality and confidence, forming a solid foundation for any drug discovery program aiming to explore this novel chemical space. The methodologies described are adaptable to a wide range of kinase targets, offering a versatile tool for academic and industrial researchers alike.

References

  • López-Méndez, B., & B-Rao, C. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Evotec SE. (n.d.). Biochemical Assay Services. Evotec. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. [Link]

  • Carna Biosciences. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Martin, N., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLOS ONE. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. [Link]

  • Zhang, J. H., & Liu, Y. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • Boettcher, J. (n.d.). High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]

  • Edwards, B. S., et al. (2007). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry. [Link]

  • Shestopalov, A. M., et al. (2016). Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. Russian Chemical Bulletin, 65(10), 2465–2474. [Link]

  • Cohen, I., et al. (2016). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening. [Link]

  • Jo, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

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Scale-Up Synthesis of 2,6-Dimethylisonicotinonitrile for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the industrial-scale synthesis of 2,6-dimethylisonicotinonitrile. Drawing from established principles of chemical engineering and process chemistry, this document outlines a robust and scalable manufacturing process, emphasizing safety, efficiency, and product purity. The methodologies described herein are grounded in scientific literature and validated industrial practices for analogous chemical transformations.

Introduction and Strategic Overview

This compound, with the CAS number 39965-81-6, is a valuable heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring a pyridine ring substituted with two methyl groups and a nitrile functional group, makes it a versatile intermediate for introducing the 2,6-dimethylpyridine-4-carbonitrile moiety into larger molecules. The increasing demand for this intermediate necessitates a scalable and economically viable synthetic route for its industrial production.

The most effective and industrially proven method for the synthesis of aromatic and heteroaromatic nitriles from their corresponding methyl-substituted precursors is vapor-phase ammoxidation .[3][4] This process involves the reaction of the methyl-substituted compound with ammonia and an oxygen source, typically air, over a solid-state catalyst at elevated temperatures. This guide will focus on the application of this technology to the synthesis of this compound from 2,6-lutidine (2,6-dimethylpyridine).

The overall transformation can be represented as follows:

2,6-Lutidine + Ammonia + Oxygen → this compound + Water

This single-step, continuous process offers significant advantages over multi-step wet chemistry methods, including reduced waste generation, lower operational costs, and higher throughput, making it ideal for industrial-scale production.

The Ammoxidation Process: A Mechanistic Insight

Vapor-phase ammoxidation is a complex catalytic process involving a series of oxidation and animation steps. The reaction occurs on the surface of a heterogeneous catalyst, typically a mixed metal oxide. The generally accepted mechanism involves the following key stages:

  • Oxidative Dehydrogenation: The methyl group of the 2,6-lutidine is activated on the catalyst surface, leading to the formation of a surface-bound benzyl-like intermediate.

  • Ammonia Activation: Ammonia is adsorbed and activated on the catalyst surface, often forming imide or nitride species.

  • Nitrile Formation: The activated hydrocarbon intermediate reacts with the activated ammonia species to form the nitrile group.

  • Catalyst Re-oxidation: The reduced catalyst is re-oxidized by oxygen from the air feed, completing the catalytic cycle.

The choice of catalyst is paramount to achieving high selectivity and yield, minimizing the formation of byproducts such as carbon oxides (CO, CO₂) and other undesired oxidation products.

Catalyst Selection and Preparation

For the ammoxidation of alkylpyridines, vanadium and molybdenum-based catalysts have demonstrated superior performance. A mixed oxide catalyst containing Vanadium (V) and Molybdenum (Mo) supported on a robust carrier like alumina (Al₂O₃) or silica (SiO₂) is recommended. The presence of promoters can further enhance the catalyst's activity and selectivity.

Table 1: Recommended Catalyst Composition
ComponentChemical FormulaRoleTypical Weight %
Active PhaseV₂O₅Primary catalytic species5 - 15%
Active PhaseMoO₃Promoter, enhances selectivity2 - 10%
Supportγ-Al₂O₃High surface area, thermal stabilityBalance
Protocol 1: Preparation of V-Mo/γ-Al₂O₃ Catalyst

This protocol describes the preparation of a V-Mo/γ-Al₂O₃ catalyst via the wet impregnation method.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Oxalic acid (H₂C₂O₄·2H₂O)

  • γ-Alumina (γ-Al₂O₃) pellets or extrudates (high purity, surface area > 150 m²/g)

  • Deionized water

Procedure:

  • Vanadate Solution Preparation: In a suitable glass-lined reactor, dissolve ammonium metavanadate in deionized water at 80°C. Add oxalic acid in a 2:1 molar ratio to the vanadate to facilitate dissolution and reduction of V⁵⁺ to V⁴⁺, which is a more active species. Stir until a clear blue solution is obtained.

  • Molybdate Solution Preparation: In a separate vessel, dissolve ammonium heptamolybdate in deionized water at 60°C with gentle stirring.

  • Impregnation: Slowly add the molybdate solution to the vanadate solution with continuous agitation. Subsequently, add the γ-alumina support to the combined solution. The amount of support should be calculated to achieve the desired weight percentage of the active metals.

  • Evaporation: Heat the slurry with constant stirring to evaporate the water, resulting in the deposition of the metal salts onto the alumina support. A rotary evaporator is recommended for this step to ensure uniform coating.

  • Drying: Dry the impregnated support in an oven at 120°C for 12 hours to remove residual moisture.

  • Calcination: Calcine the dried catalyst in a furnace with a controlled air flow. The temperature program should be as follows:

    • Ramp to 250°C at 5°C/min and hold for 2 hours.

    • Ramp to 500°C at 5°C/min and hold for 4 hours.

    • Cool down slowly to room temperature.

The calcination step is crucial for the formation of the active mixed metal oxide phases.

Industrial Scale-Up: Reactor Design and Operation

For the vapor-phase ammoxidation of 2,6-lutidine, a fixed-bed reactor is a suitable choice for industrial production.[5] This type of reactor offers good control over reaction parameters and is well-suited for continuous operation.

Diagram 1: Fixed-Bed Reactor System for Ammoxidation

FixedBedReactor cluster_feed Feed Section cluster_reactor Reaction Section cluster_purification Purification Section Lutidine 2,6-Lutidine Storage Tank Vaporizer Vaporizer Lutidine->Vaporizer Ammonia Ammonia Storage Tank Mixer Static Mixer Ammonia->Mixer Air Air Compressor Air->Mixer Vaporizer->Mixer Heater Pre-heater Mixer->Heater Reactor Fixed-Bed Reactor (Catalyst Packed) Quench Quench Tower Reactor->Quench Reactor Effluent Heater->Reactor Reactant Gases Distillation Fractional Distillation Column Quench->Distillation Crude Product Crystallizer Crystallizer Distillation->Crystallizer Purified Product Waste1 Waste Stream Distillation->Waste1 Byproducts Product Final Product: 2,6-Dimethyl- isonicotinonitrile Crystallizer->Product Waste2 Waste Stream Crystallizer->Waste2 Mother Liquor

Caption: Process flow diagram for the industrial synthesis of this compound.

Protocol 2: Continuous Ammoxidation in a Fixed-Bed Reactor

Equipment:

  • Feed pumps for 2,6-lutidine

  • Mass flow controllers for ammonia and air

  • Vaporizer for 2,6-lutidine

  • Static mixer

  • Pre-heater

  • Fixed-bed reactor (stainless steel or other corrosion-resistant alloy) packed with the V-Mo/γ-Al₂O₃ catalyst

  • Downstream quench tower and purification system

Operating Parameters:

ParameterRecommended RangeRationale
Reactor Temperature380 - 450°CBalances reaction rate and catalyst stability. Higher temperatures can lead to over-oxidation.
Reactor Pressure0.5 - 2.0 atm (gauge)Slightly elevated pressure improves throughput without significantly favoring byproduct formation.
Molar Feed Ratio (Lutidine:NH₃:Air)1 : 3-6 : 15-30Excess ammonia and air are required to drive the reaction to completion and maintain the catalyst in its oxidized state.
Gas Hourly Space Velocity (GHSV)1000 - 3000 h⁻¹Determines the residence time of the reactants in the catalyst bed.

Procedure:

  • Catalyst Loading: Pack the fixed-bed reactor with the prepared V-Mo/γ-Al₂O₃ catalyst.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Reactor Heat-up: Heat the reactor to the desired operating temperature under a continuous flow of nitrogen.

  • Feed Introduction:

    • Introduce a continuous flow of pre-heated air and ammonia into the reactor using mass flow controllers.

    • Pump liquid 2,6-lutidine into the vaporizer, and introduce the resulting vapor into the reactant stream via a static mixer.

  • Steady-State Operation: Maintain the reaction at the specified temperature, pressure, and feed ratios. Monitor the composition of the reactor effluent using an online gas chromatograph (GC) to ensure the process has reached a steady state and to track conversion and selectivity.

  • Product Collection: The hot gaseous effluent from the reactor is passed into a quench tower where it is rapidly cooled with a solvent (e.g., water or a high-boiling point organic solvent) to condense the product and byproducts.

Product Purification

The crude product from the quench tower will be a mixture of this compound, unreacted 2,6-lutidine, water, and minor byproducts. A multi-step purification process is necessary to achieve the desired product purity.

Diagram 2: Purification Workflow

PurificationWorkflow Start Crude Product from Quench Tower Extraction Solvent Extraction (e.g., with Toluene) Start->Extraction Distillation Fractional Distillation (under reduced pressure) Extraction->Distillation Organic Phase AqueousWaste Aqueous Waste Extraction->AqueousWaste Aqueous Phase (Waste) Crystallization Recrystallization (e.g., from Ethanol/Water) Distillation->Crystallization Main Fraction LutidineRecycle Recycle Distillation->LutidineRecycle Low-boiling fraction (2,6-Lutidine) HighBoilingWaste Waste Distillation->HighBoilingWaste High-boiling residue (Waste) Drying Vacuum Drying Crystallization->Drying MotherLiquor Recycle/Waste Crystallization->MotherLiquor Mother Liquor (Recycle/Waste) End High-Purity This compound Drying->End

Caption: Step-by-step workflow for the purification of this compound.

Protocol 3: Purification of this compound

Procedure:

  • Solvent Extraction: If water is used as the quenching medium, extract the crude product mixture with a suitable organic solvent such as toluene or dichloromethane to separate the organic components from the aqueous phase.

  • Fractional Distillation:

    • Subject the organic extract to fractional distillation under reduced pressure.[6][7][8] This is a critical step to separate the product from unreacted 2,6-lutidine and other volatile impurities.

    • The lower-boiling fraction, primarily consisting of 2,6-lutidine, can be collected and recycled back into the feed stream.

    • The main fraction containing this compound is collected at its boiling point under the given pressure.

  • Recrystallization:

    • For achieving high purity (>99%), the distilled product can be further purified by recrystallization.

    • Dissolve the product in a suitable hot solvent system (e.g., a mixture of ethanol and water).

    • Allow the solution to cool slowly to induce crystallization of the pure product.

    • Isolate the crystals by filtration.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.

Safety Considerations

The industrial-scale synthesis of this compound involves hazardous materials and high-temperature operations, necessitating strict adherence to safety protocols.

  • Hazardous Materials:

    • 2,6-Lutidine: Flammable liquid and harmful if swallowed or in contact with skin.

    • Ammonia: Toxic and corrosive gas.[9][10] Inhalation can cause severe respiratory irritation.

    • This compound: Acutely toxic if swallowed and causes serious eye irritation.[1]

  • Process Hazards:

    • High Temperatures and Pressures: The reaction is carried out at elevated temperatures, requiring robust reactor design and pressure relief systems.

    • Flammable and Explosive Mixtures: The mixture of 2,6-lutidine vapor, ammonia, and air can be flammable.[11] It is crucial to operate outside the explosive limits and to have an inert gas purge system for startup and shutdown.

    • Exothermic Reaction: Ammoxidation is an exothermic process.[3] Effective temperature control of the reactor is essential to prevent thermal runaway.

Personal Protective Equipment (PPE):

All personnel involved in the operation must wear appropriate PPE, including:

  • Chemical-resistant gloves and clothing

  • Safety goggles and face shield

  • Respiratory protection, especially when handling ammonia

Emergency Procedures:

Emergency shutdown procedures, fire suppression systems, and first aid facilities must be readily available and all personnel must be trained in their use.

Quality Control

To ensure the final product meets the required specifications, a rigorous quality control process should be implemented.

Table 2: Quality Control Parameters
ParameterMethodSpecification
AppearanceVisualWhite to off-white solid
PurityHPLC/GC≥ 99.0%
Melting PointDSC/Melting Point ApparatusTo be determined based on pure sample
Moisture ContentKarl Fischer Titration≤ 0.5%
IdentificationFTIR/NMRConforms to reference spectrum

Conclusion

The vapor-phase ammoxidation of 2,6-lutidine over a V-Mo/γ-Al₂O₃ catalyst is a highly effective and scalable method for the industrial production of this compound. By carefully controlling the reaction parameters and implementing a robust purification process, a high-purity product can be obtained in a continuous and economical manner. Strict adherence to safety protocols is paramount throughout the entire manufacturing process. This guide provides a solid foundation for researchers and drug development professionals to develop and implement a large-scale synthesis of this important chemical intermediate.

References

  • Ifeanyichukwu, I. C., et al. "Design of Ammoxidation Process for the Production of Fifty Thousand Tons per Annum of Acrylonitrile." International Journal of Advanced Academic Research, vol. 6, no. 4, 2020, pp. 41-60.
  • Brazdil, James F. "Chapter 5: Ammoxidation of Propylene and Propane to Acrylonitrile." Handbook of Petrochemicals Production Processes, edited by Robert A. Meyers, McGraw-Hill, 2011.
  • U.S. Patent 6,610,629 B2.
  • Martin, A., et al. "Ammoxidation of 3-picoline to 3-cyanopyridine over V-Al-O based catalysts." Catalysis Today, vol. 157, no. 1-4, 2010, pp. 248-253.
  • ResearchGate. Schematic diagram of the fixed-bed reactor for ammoxidation reactions. [Link]

  • SOHIO Process. "Ammoxidation of Propylene into Acrylonitrile." Tech-Type, 21 Mar. 2025.
  • Zhang, Y., et al. "Energy Efficient Process Designs for Acrylonitrile Production by Propylene Ammoxidation." Computer Aided Chemical Engineering, vol. 40, 2017, pp. 2431-2436.
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  • ResearchGate. Synthesis of Mo/V mixed oxide catalysts via crystallisation and spray drying - A novel approach for controlled preparation of acrolein to acrylic acid catalysts. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • ResearchGate. Catalytic properties of the vanadium-molybdenum oxide system for acrolein oxidation. [Link]

  • Google Patents. CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same.
  • Google Patents.
  • International Enviroguard. How to Protect Workers from Ammonia Exposure. [Link]

  • ResearchGate. Acrylonitrile by Propene Ammoxidation. [Link]

  • YouTube. High Temperature (1000°C) Fixed Bed Reactor for RWGS, SMR, Dry Reforming and Ammonia Cracking R&D. [Link]

  • Free Patents Online. METHOD FOR STOPPING AMMOXIDATION REACTION. [Link]

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  • YouTube. What Are The Safety Precautions For Handling Ammonia? - Chemistry For Everyone. [Link]

  • Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]

  • Journal of the Chemical Society, Faraday Transactions. One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. [Link]

  • Google Patents. US4876348A - Process for making 3-cyanopyridine.
  • OSTI.GOV. FULL PAPER Hydrogen Activation and Addition Across 2,6-Lutidine·BCl3 Classical Lewis Pair. [Link]

  • ResearchGate. Ammoxidation of 2- chlorotoluene over V2O5/Al2O3 catalysts: Influence of different promoters. [Link]

  • YouTube. A Brief Introduction to Fractional Distillation. [Link]

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  • UniBuc. vanadium-based catalysts for propane ammoxidation reaction. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethylisonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your reaction yield and product purity.

Introduction to this compound Synthesis

The primary industrial route to this compound is the vapor-phase ammoxidation of 2,6-lutidine. This process involves the reaction of 2,6-lutidine with ammonia and an oxygen source (typically air) at elevated temperatures over a solid-state catalyst.[1] While conceptually straightforward, achieving high yields and selectivity can be challenging due to competing side reactions and potential catalyst deactivation. This guide will walk you through common issues and provide practical solutions.

The overall reaction is as follows:

2,6-Lutidine + NH₃ + O₂ → this compound + H₂O

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Low or No Conversion of 2,6-Lutidine

Q1: I am not observing any significant conversion of my starting material, 2,6-lutidine. What are the likely causes?

A1: Low or no conversion is a common issue that can often be traced back to several key factors:

  • Incorrect Reaction Temperature: Ammoxidation reactions are highly temperature-dependent. If the temperature is too low, the activation energy for the reaction will not be met. Conversely, excessively high temperatures can lead to catalyst sintering and deactivation. For the ammoxidation of lutidine derivatives, temperatures in the range of 350-450°C are typically required.

  • Catalyst Inactivity: The catalyst is the heart of this reaction. Inactivity can be due to:

    • Improper Preparation or Activation: Ensure your catalyst was prepared and activated according to a validated procedure. For vanadium-based catalysts, proper calcination is crucial to achieve the desired active oxide phases.

    • Poisoning: Contaminants in the feed streams (e.g., sulfur compounds) can poison the catalyst. Ensure the purity of your 2,6-lutidine, ammonia, and air.

    • Coking: At high temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites.

  • Inadequate Feed Composition: The molar ratio of reactants is critical. An insufficient amount of ammonia or oxygen will limit the conversion of 2,6-lutidine. A typical starting point for the molar ratio of 2,6-lutidine:ammonia:air is in the range of 1:2-5:15-30.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion of 2,6-Lutidine temp Verify Reaction Temperature (350-450°C) start->temp catalyst Evaluate Catalyst Activity temp->catalyst Temp OK feed Check Reactant Feed Ratios (Lutidine:NH₃:Air) catalyst->feed Catalyst OK catalyst_prep Review Catalyst Preparation and Activation Protocol catalyst->catalyst_prep Suspect Inactivity purity Analyze Feed Purity (GC-MS) feed->purity Ratios OK optimize_feed Optimize Feed Ratios feed->optimize_feed Suspect Ratio Issue increase_temp Gradually Increase Temperature purity->increase_temp Purity OK catalyst_characterization Characterize Catalyst (BET, XRD, SEM) catalyst_prep->catalyst_characterization regenerate Regenerate or Replace Catalyst catalyst_characterization->regenerate purification start Crude Product condensation Condensation of Reactor Effluent start->condensation extraction Acid Wash & Solvent Extraction condensation->extraction distillation Fractional Distillation (Reduced Pressure) extraction->distillation recrystallization Recrystallization distillation->recrystallization final_product High-Purity 2,6-Dimethyl- isonicotinonitrile recrystallization->final_product

Caption: General purification workflow.

Frequently Asked Questions (FAQs)

Q4: What is a good starting catalyst for this reaction?

A4: A vanadium-antimony oxide (V-Sb-O) catalyst supported on an inert carrier like alumina (Al₂O₃) or titania (TiO₂) is a good starting point. These catalysts have shown good activity and selectivity for the ammoxidation of other alkylpyridines. [2]The atomic ratio of V:Sb can be varied to optimize performance, with ratios around 1:2 to 1:4 often being effective.

Q5: How can I monitor the progress of the reaction?

A5: Gas chromatography (GC) is the most common method for monitoring the reaction. A capillary column with a polar stationary phase is suitable for separating 2,6-lutidine, this compound, and potential side products. A flame ionization detector (FID) provides good sensitivity for these compounds. For identification of unknown byproducts, GC coupled with mass spectrometry (GC-MS) is invaluable. [3]High-performance liquid chromatography (HPLC) can also be used, particularly for analyzing the purity of the final product. [4] Q6: What are the signs of catalyst deactivation, and how can I regenerate the catalyst?

A6: Signs of catalyst deactivation include a gradual decrease in 2,6-lutidine conversion and/or a change in product selectivity over time under constant reaction conditions. The primary causes of deactivation are coking and sintering.

  • Coke Removal: The catalyst can often be regenerated by carefully burning off the coke in a controlled stream of air or a dilute oxygen/nitrogen mixture at a temperature slightly above the reaction temperature. The temperature must be raised slowly to avoid overheating and further sintering of the catalyst.

  • Sintering: This is the irreversible loss of catalyst surface area due to exposure to high temperatures. If the catalyst is severely sintered, regeneration may not be effective, and replacement will be necessary.

Q7: Can this reaction be performed in the liquid phase?

A7: While vapor-phase ammoxidation is the predominant industrial method, liquid-phase oxidation of 2,6-lutidine to the corresponding dicarboxylic acid has been reported. [5]However, achieving high selectivity to the dinitrile in the liquid phase is more challenging due to difficulties in controlling the reaction and potential solvent interference.

Experimental Protocol: Vapor-Phase Ammoxidation of 2,6-Lutidine

This protocol is a general guideline and should be optimized for your specific experimental setup.

1. Catalyst Preparation (V-Sb-O/Al₂O₃):

  • Dissolve the required amounts of a vanadium precursor (e.g., ammonium metavanadate) and an antimony precursor (e.g., antimony trichloride) in an appropriate solvent (e.g., aqueous oxalic acid for vanadium and hydrochloric acid for antimony).

  • Impregnate the alumina support with the precursor solution.

  • Dry the impregnated support at 120°C overnight.

  • Calcine the dried catalyst in a furnace under a flow of air. The calcination temperature program should be ramped slowly to the final temperature (e.g., 500-600°C) and held for several hours.

2. Reaction Setup:

  • Use a fixed-bed reactor made of a material resistant to high temperatures and corrosion (e.g., quartz or stainless steel).

  • Pack the reactor with a known amount of the prepared catalyst.

  • Use mass flow controllers to accurately control the flow rates of 2,6-lutidine (vaporized), ammonia, and air.

  • The reactor should be placed in a furnace with precise temperature control.

3. Reaction Procedure:

  • Heat the reactor to the desired reaction temperature (e.g., 380°C) under a flow of nitrogen.

  • Introduce the ammonia and air streams and allow the system to stabilize.

  • Introduce the vaporized 2,6-lutidine into the reactor.

  • Monitor the composition of the reactor effluent using an online GC.

  • Collect the condensable products in a cold trap.

4. Product Analysis and Quantification:

  • Analyze the collected liquid product by GC-FID. Use an internal standard for accurate quantification of the yield of this compound and the conversion of 2,6-lutidine.

  • Confirm the identity of the product and any byproducts using GC-MS.

References

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Ammoxidation. Wikipedia. [Link]

  • PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. [Link]

  • Science.gov. (n.d.). Quantitative HPLC Method: Topics by Science.gov. [Link]

  • PubMed Central. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. National Center for Biotechnology Information. [Link]

  • R Discovery. (n.d.). Selective-ammoxidation Research Articles - Page 1. [Link]

  • Google Patents. (n.d.).
  • Shakambari Aromatics Private Limited. (n.d.). MATERIAL SAFETY DATA SHEET 2,6 Lutidine. [Link]

  • Google Patents. (n.d.). CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. [Link]

  • Taylor & Francis. (n.d.). Ammoxidation – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. [Link]

  • India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles. [Link]

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  • ResearchGate. (n.d.). HPLC chromatograms using acetonitrile with different concentrations of.... [Link]

  • ScienceDirect. (n.d.). Chapter XXIV: The Ammoxidation of Organic Substances. [Link]

  • ResearchGate. (n.d.). Catalysts for Alkylbenzene and Alkylpyridine Ammoxidation. [Link]

  • ResearchGate. (n.d.). Acrylonitrile by Propene Ammoxidation. [Link]

  • European Patent Office. (2021). CATALYST FOR AMMOXIDATION OF PROPYLENE, PREPARATION METHOD THEREFOR, AND METHOD FOR AMMOXIDATION OF PROPYLENE USING SAME. [Link]

  • ResearchGate. (n.d.). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. [Link]

  • ResearchGate. (n.d.). GC–MS analysis and reaction mechanism of the gas-phase amination of 2,6-diisopropylphenol. [Link]

  • MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • OSTI.GOV. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). [Link]

  • PubMed Central. (n.d.). Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. [Link]

  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

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Purification of 2,6-Dimethylisonicotinonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Applications Guide: Technical Support for the Recrystallization of 2,6-Dimethylisonicotinonitrile

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of this compound (CAS 39965-81-6) via recrystallization. The content moves beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles and practices of recrystallization as they apply to this compound.

Q1: Why is recrystallization the preferred method for purifying solid organic compounds like this compound?

Recrystallization is a powerful purification technique for solids based on differences in solubility.[1] The core principle is that the solubility of a compound in a solvent increases with temperature.[1] In an ideal recrystallization, the impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Soluble impurities, present in smaller concentrations, remain in the cooled solvent (the "mother liquor"), while insoluble impurities are removed via hot filtration.[2] This process effectively isolates the target compound by selectively building a crystal lattice that excludes impurity molecules.[2]

Q2: What are the critical characteristics of a suitable solvent for this purification?

Selecting the right solvent is the most crucial step for a successful recrystallization.[1] The ideal solvent should exhibit the following properties:

  • High Temperature Coefficient: The solvent must dissolve this compound when hot but not when cold (at or below room temperature).[1][2] This differential solubility is the basis of the entire technique.

  • Inertness: The solvent must not react chemically with the compound.[2][3]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by evaporation.[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3]

Q3: this compound is a pyridine derivative. Are there special considerations for this class of compounds?

Yes, pyridine and its derivatives can present unique challenges. They are often more difficult to crystallize than their non-heteroaromatic counterparts.[4][5] Furthermore, pyridine compounds can be hygroscopic, readily absorbing moisture from the air, which can interfere with the crystallization process.[6] Ensuring the use of dry solvents and glassware is paramount. Common impurities in pyridine synthesis include related isomers like picolines and lutidines, which may have similar solubility profiles, making purification by recrystallization more challenging.[6][7]

Troubleshooting Guide: Common Recrystallization Issues

This guide addresses specific problems you may encounter during the experiment in a direct question-and-answer format.

Q1: I've added the hot solvent, but my compound has turned into an oil instead of dissolving or crystallizing. What should I do?

This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves, or when the saturated solution's temperature is above the melting point of the compound.[8] An oil is undesirable because it traps impurities.[9]

  • Cause & Solution: The boiling point of your chosen solvent may be too high, or the compound is significantly impure, leading to melting point depression.

    • Immediate Action: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation point.[8][10] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[10]

    • Alternative Strategy: Switch to a solvent with a lower boiling point. Ensure very slow cooling by insulating the flask, which can favor crystal formation over oiling.[8]

Q2: The solution has cooled to room temperature, and no crystals have formed. What went wrong?

This is a common issue that can arise from several factors.

  • Cause 1: Too Much Solvent Was Used. This is the most frequent reason for crystallization failure.[8] The solution is not supersaturated upon cooling.

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent (in a fume hood) and then allow it to cool again.[8][11]

  • Cause 2: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystallization has not been initiated.[11]

    • Solution: Induce crystallization by:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic rough edges provide a nucleation site for crystal growth.[10][11]

      • Seeding: Add a tiny "seed" crystal of the crude this compound to the solution. This provides a template for further crystal formation.[3][10]

Q3: My final product is colored, but the pure compound should be white or off-white. How do I remove the color?

Colored impurities are common. They can often be removed with activated carbon (charcoal).

  • Cause & Solution: Highly polar, colored impurities are often present in crude reaction mixtures.

    • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Swirl the flask and then reheat to boiling for a few minutes. The colored impurities will adsorb onto the carbon surface. Remove the carbon via hot gravity filtration before allowing the solution to cool.[2][9]

    • Caution: Adding too much carbon can adsorb your product, significantly reducing the yield.[12] Never add carbon to a boiling or superheated solution, as it can cause violent bumping.

Q4: My recovery yield is very low. What are the likely causes?

A low yield can be frustrating but is often preventable.

  • Potential Causes & Solutions:

    • Excessive Solvent: Using too much solvent for dissolution will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8][11] Use the minimum amount of hot solvent necessary.

    • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution near its boiling point.[9]

    • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[11]

    • Inappropriate Solvent Choice: If the compound has moderate solubility in the cold solvent, significant losses are unavoidable. Re-evaluate your solvent choice.

Experimental Protocol and Data

Solvent Selection for this compound

Since specific solubility data is not widely published, a preliminary solvent screening on a small scale is required.[12] Based on the structure (a moderately polar aromatic nitrile), the following table provides a starting point for solvent selection.

Solvent ClassExample(s)Predicted Solubility of this compoundRationale & Comments
Non-Polar Hexane, HeptaneLow at all temperaturesThe polar nitrile and pyridine ring limit solubility in non-polar alkanes. May be useful as an anti-solvent in a mixed-solvent system.
Moderately Polar Toluene, Ethyl AcetateGood when hot, Low when coldAromatic solvents like toluene often crystallize pyridine compounds well.[5] Ethyl acetate is another common choice. These are excellent initial candidates.
Polar Aprotic Acetone, DichloromethaneHigh at all temperaturesLikely to be too effective a solvent, leading to poor recovery. Acetone can be difficult for some pyridine compounds.[4]
Polar Protic Ethanol, Methanol, WaterModerate to High Alcohols are often good general solvents.[5] Water is unlikely to be a good single solvent but could be used as an anti-solvent with ethanol or acetone.[4][12]
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of your chosen solvent (e.g., Toluene) and, while stirring, heat the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves completely.[12] Note the total volume of solvent used.

  • (Optional) Hot Filtration: If you observe insoluble impurities or have used activated carbon for decolorization, you must perform a hot gravity filtration. Pre-heat a flask and a stemless funnel. Place a fluted filter paper in the funnel and filter the hot solution into the clean, pre-heated flask as quickly as possible to prevent premature crystallization.[1][9]

  • Crystallization: Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wooden block).[1] Slow cooling is critical for forming pure, well-defined crystals.[10]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, you may place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away the impurity-laden mother liquor. Reapply the vacuum to pull the wash solvent through.[11]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. Then, transfer the solid to a watch glass and allow it to dry completely. The absence of solvent odor and a constant weight are indicators of dryness.[11]

Visual Workflow

The following diagram outlines the logical troubleshooting process when crystals fail to form during a recrystallization experiment.

G start Crystals Fail to Form After Cooling check_solution Is the solution clear or cloudy? start->check_solution clear_sol Solution is Clear: Likely Supersaturated or Too Dilute check_solution->clear_sol Clear cloudy_sol Solution is Cloudy/Oily: Compound has 'Oiled Out' check_solution->cloudy_sol Cloudy/Oily action_scratch 1. Scratch inner wall of flask with a glass rod. clear_sol->action_scratch Try First action_reheat 1. Reheat to dissolve oil. cloudy_sol->action_reheat action_seed 2. Add a seed crystal. action_scratch->action_seed action_evaporate 3. Reduce solvent volume by gentle heating. action_seed->action_evaporate If still no crystals action_add_solvent 2. Add more of the 'good' solvent to reduce saturation. action_reheat->action_add_solvent action_recool 3. Cool very slowly. action_add_solvent->action_recool

Caption: Troubleshooting workflow for failure of crystallization.

References

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Recrystallization . University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry (RSC) Education. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester Department of Chemistry. [Link]

  • Recrystallization . University of Colorado Boulder Department of Chemistry. [Link]

  • Purification of 2,6-Lutidine . LookChem. [Link]

  • Problems with Recrystallisations . University of York Chemistry Teaching Labs. [Link]

  • Recrystallization1 . California State University, Fullerton Department of Chemistry and Biochemistry. [Link]

  • Recrystallization, filtration and melting point . University of Massachusetts Boston Chemistry Department. [Link]

  • This compound - CAS:39965-81-6 . Naturewill biotechnology Co., Ltd. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity in 2,6-Dimethylisonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dimethylisonicotinonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique reactivity of this sterically hindered pyridine derivative. My goal is to equip you with the knowledge to anticipate and overcome common challenges in your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance

This compound presents a significant synthetic challenge due to the steric hindrance imposed by the two methyl groups flanking the pyridine nitrogen. This steric congestion electronically deactivates the nitrile group, making it less susceptible to nucleophilic attack and other common transformations. This guide will explore the underlying principles of this low reactivity and provide experimentally validated strategies to achieve your desired chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound in a question-and-answer format.

Question 1: Why is my hydrolysis of this compound to 2,6-dimethylisonicotinamide proceeding so slowly or not at all under standard acidic or basic conditions?

Answer:

The low reactivity of the nitrile group in this compound towards hydrolysis is a direct consequence of steric hindrance. The methyl groups at the 2 and 6 positions sterically shield the nitrile carbon from the approach of nucleophiles like water or hydroxide ions. Furthermore, these electron-donating methyl groups increase the electron density on the pyridine ring, which in turn slightly reduces the electrophilicity of the nitrile carbon.

Standard acid or base-catalyzed hydrolysis methods often prove ineffective because they rely on the direct nucleophilic attack of water or hydroxide on the nitrile carbon.[1][2][3] Protonation of the nitrile nitrogen under acidic conditions, which typically activates the nitrile for nucleophilic attack, may still be insufficient to overcome the severe steric barrier.[1][3]

Troubleshooting Guide: Enhancing Nitrile Hydrolysis

If you are experiencing difficulty with the hydrolysis of this compound, consider the following strategies:

Strategy 1: Metal-Catalyzed Hydration

The use of transition metal catalysts can significantly facilitate the hydration of sterically hindered nitriles.[4] Metal ions can coordinate to the nitrile nitrogen, thereby activating the nitrile group towards nucleophilic attack by water under milder conditions than traditional acid or base catalysis.[5][6]

Catalyst SystemConditionsOutcomeReference
Platinum(II) with secondary phosphine oxide ligands80 °C, neutral pHHigh yield of amide, no over-hydrolysis to carboxylic acid[4]
Sodium Molybdate with H₂O₂ in EthanolRoom temperature to moderate heatGood to high yields of amides[7]
Zinc(II) salts with oximesMild conditionsCatalytic hydrolysis to carboxamides[5]

Experimental Protocol: Platinum-Catalyzed Hydrolysis of a Hindered Nitrile

  • To a solution of the hindered nitrile (1.0 equiv) in a suitable solvent (e.g., aqueous dioxane), add the platinum(II) catalyst (e.g., PtCl₂(cod), 0.5-2 mol %) and a secondary phosphine oxide ligand (e.g., dimethylphosphine oxide, 1-4 mol %).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Strategy 2: High-Temperature Water Hydrolysis

Under high-temperature and high-pressure conditions, water itself can act as both the solvent and a potent nucleophile, overcoming the activation barrier for the hydrolysis of hindered nitriles. This catalyst-free method offers a greener alternative.[8]

Question 2: I am struggling with the reduction of the nitrile group in this compound to a primary amine. Standard conditions with LiAlH₄ are giving low yields. What can I do?

Answer:

Similar to hydrolysis, the reduction of the sterically hindered nitrile in this compound can be challenging. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically effective for nitrile reduction, the steric bulk around the nitrile can impede the approach of the hydride nucleophile.[2][9] This can lead to incomplete reaction or the need for harsh reaction conditions, which may cause side reactions.

Troubleshooting Guide: Optimizing Nitrile Reduction

To improve the yield of the primary amine, consider these approaches:

Strategy 1: Alternative Reducing Agents

While LiAlH₄ is a common choice, other reducing agents or catalytic hydrogenation methods might offer better results for this specific substrate.

Reducing Agent/SystemConditionsNotesReference
LiAlH₄Reflux in THF or other high-boiling ethersProlonged reaction times may be necessary. Careful quenching is critical.[9]
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C)High pressure H₂ gas, various solvents (e.g., ethanol, methanol with ammonia)The catalyst surface may be more accessible than a bulky hydride reagent. Ammonia is often added to suppress secondary amine formation.[10]

Strategy 2: Activation of the Nitrile Group

Lewis acids can be used to coordinate to the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to hydride attack.

Experimental Protocol: Lewis Acid-Mediated Reduction

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Add a Lewis acid (e.g., AlCl₃, 1.0 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Question 3: How can I perform a Grignard reaction on this compound? The reaction is not initiating.

Answer:

The addition of Grignard reagents to the nitrile group of this compound is exceptionally difficult due to a combination of steric hindrance and the relatively low electrophilicity of the nitrile carbon.[11] The bulky Grignard reagent struggles to approach the sterically shielded nitrile. Furthermore, the pyridine nitrogen can coordinate with the magnesium of the Grignard reagent, potentially deactivating it.

Troubleshooting Guide: Facilitating Grignard Reactions

Strategy 1: Use of More Reactive Organometallics

Organolithium reagents are generally more reactive than Grignard reagents and may have a better chance of adding to the hindered nitrile.

Strategy 2: Activation of the Pyridine Ring

Activating the pyridine ring can make the nitrile group more susceptible to nucleophilic attack. One common method is the formation of the N-oxide. The N-oxide group is strongly electron-withdrawing, which increases the electrophilicity of the ring carbons and, by extension, the nitrile carbon. The N-oxide can be subsequently removed after the addition reaction.

Experimental Workflow: Grignard Addition via Pyridine N-Oxide

G A This compound B Oxidation (e.g., m-CPBA) A->B C This compound N-oxide B->C Activation E Addition to Nitrile C->E D Grignard Reagent (R-MgX) D->E F Intermediate Adduct E->F G Hydrolysis F->G H Ketone Product G->H I Reduction of N-oxide (e.g., PCl₃) H->I J Final Ketone I->J Deoxygenation G A 2,6-Lutidine B Nitration (HNO₃/H₂SO₄) A->B C 4-Nitro-2,6-lutidine B->C D Reduction (e.g., Pd/C, H₂) C->D E 2,6-Dimethyl-4-aminopyridine D->E

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2,6-dimethylisonicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of 4-substituted-2,6-dimethylpyridine derivatives. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Overview: The Chemistry of this compound in SNAr

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing aromatic rings, particularly electron-deficient systems like pyridines.[1] In the case of this compound, the pyridine ring's inherent electron-deficient nature is the primary activating feature.[2] The reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex.[3]

The key to a successful SNAr reaction on this substrate lies in understanding its unique electronic and steric properties:

  • Electronic Activation : The ring nitrogen atom powerfully withdraws electron density, particularly from the C2, C4, and C6 positions (the ortho and para positions). This makes the C4 position, where the nitrile group is located, highly electrophilic and susceptible to attack by a nucleophile.[4][5][6] The nitrogen atom also plays a crucial role in stabilizing the anionic Meisenheimer intermediate through resonance, which is a key requirement for the reaction to proceed.[3][4]

  • The Nitrile as a Leaving Group : While halides are classic leaving groups in SNAr (with a typical reactivity order of F > Cl > Br > I), the cyanide ion (CN⁻) can also serve as an effective leaving group, especially in highly activated systems like pyridinium ions or other electron-deficient heterocycles.[4][7][8] Its displacement provides a versatile route for introducing a wide range of functionalities.

  • Steric Considerations : The two methyl groups at the C2 and C6 positions do not significantly hinder the approach of a nucleophile to the C4 position, allowing for a broad range of nucleophiles to be used.

Below is a diagram illustrating the general mechanism for this substitution.

Caption: General SNAr mechanism on this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when performing nucleophilic substitutions on this compound.

Category 1: Reaction Initiation & Low Yield

Question 1: My reaction is not starting, or the yield is very low. What are the primary factors to investigate?

Answer: This is the most common issue and typically points to one of four key parameters: the nucleophile, the solvent, the temperature, or the purity of your reagents.

  • 1. Evaluate Your Nucleophile: The nucleophile must be sufficiently potent to attack the electron-deficient pyridine ring.[4]

    • Causality: A weak nucleophile (e.g., a neutral alcohol or amine) may not have enough electron density to initiate the attack. The reaction rate is directly dependent on the nucleophile's strength.

    • Solution: If using an alcohol (ROH) or thiol (RSH), deprotonate it first with a strong, non-nucleophilic base (like NaH or KHMDS) to generate the more potent alkoxide (RO⁻) or thiolate (RS⁻). For amines, while many can react directly, less nucleophilic aromatic amines may require higher temperatures or the presence of a base to facilitate the reaction.

  • 2. Check Your Solvent: The choice of solvent is critical for SNAr reactions.

    • Causality: Polar aprotic solvents like DMSO, DMF, and NMP are ideal. They effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the nucleophile, leaving the nucleophilic anion "naked" and highly reactive.[4] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity and significantly slows the reaction.[9]

    • Solution: Ensure you are using a dry, polar aprotic solvent. If solubility is an issue, a co-solvent might be considered, but prioritize aprotic options.

  • 3. Increase the Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.

    • Causality: The initial attack on the aromatic ring disrupts its aromaticity, which is an energetically unfavorable step. Heating the reaction provides the necessary energy to form the Meisenheimer complex. Reactions that are sluggish at room temperature can often be driven to completion at elevated temperatures (e.g., 80-150°C).[10][11]

    • Solution: Gradually increase the reaction temperature, monitoring by TLC or LCMS for product formation. If using a low-boiling solvent, consider switching to a higher-boiling one like DMSO or NMP, or conduct the reaction in a sealed vessel.

  • 4. Verify Reagent Purity: Water is a common culprit in failed reactions.

    • Causality: If using a highly basic nucleophile (like an alkoxide or amide), any moisture in the solvent or on the glassware will protonate and deactivate it.

    • Solution: Use anhydrous solvents and flame-dry your glassware under an inert atmosphere (N₂ or Ar) before starting the reaction.

Category 2: Side Reactions and Impurities

Question 2: My TLC/LCMS shows multiple spots. What are the likely side products and how can I avoid them?

Answer: Side product formation usually arises from the nucleophile reacting with other functional groups on the substrate or from substrate self-reaction.

  • 1. Attack at the Nitrile Group:

    • Causality: While the primary reaction is substitution at C4, very strong and sterically unhindered nucleophiles (like Grignard reagents or organolithiums) can potentially add across the carbon-nitrogen triple bond of the nitrile.[2] This is less common with typical heteroatom nucleophiles (O, N, S).

    • Solution: If you suspect this is an issue, consider using a less aggressive nucleophile or moderating the reaction temperature. This side reaction is generally not a major concern with alkoxides, thiolates, or amines.

  • 2. Deprotonation of Methyl Groups:

    • Causality: The protons on the methyl groups are weakly acidic. An exceptionally strong base (e.g., n-BuLi or LDA) could potentially deprotonate one of these positions, leading to a complex mixture of products.

    • Solution: Use a base that is strong enough to deprotonate your nucleophile but not the methyl groups. For generating alkoxides, NaH is a suitable choice. For amine reactions, an inorganic base like K₂CO₃ or Cs₂CO₃ is often sufficient.

  • 3. Dimerization or Polymerization:

    • Causality: Electron-deficient pyridine rings can, under certain conditions, undergo self-reaction or dimerization, although this is less common when a potent external nucleophile is present.[10]

    • Solution: Ensure a slight excess of the nucleophile is used and that the substrate is added slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the electrophile.

Troubleshooting Summary Table
ProblemProbable CauseRecommended Solution
No or Low Reactivity Weak nucleophile.Use a stronger nucleophile (e.g., RO⁻ instead of ROH). Deprotonate with a strong base like NaH.
Inappropriate solvent (e.g., protic).Switch to a polar aprotic solvent like dry DMSO, DMF, or NMP.[4]
Insufficient temperature.Increase temperature, monitoring progress by TLC/LCMS. Use a higher-boiling solvent if necessary.[11]
Presence of water.Use anhydrous solvents and flame-dried glassware under an inert atmosphere.
Multiple Products Nucleophilic attack on the nitrile group.Use less reactive nucleophiles (alkoxides, amines). Avoid organometallics unless desired.
Deprotonation of methyl groups.Avoid excessively strong bases like organolithiums. Use NaH or K₂CO₃ as appropriate.
Poor solubility of reactants.Use a more effective polar aprotic solvent (DMSO often has excellent solvating power). Gentle heating can also improve solubility.

Troubleshooting Workflow

If you are facing challenges with your reaction, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Start: Low Yield or No Reaction q1 Is the nucleophile strong enough? (e.g., RO⁻ vs ROH) start->q1 sol1 Action: Deprotonate nucleophile with a suitable base (e.g., NaH). q1->sol1 No q2 Is the solvent polar aprotic (e.g., DMSO, DMF) and dry? q1->q2 Yes sol1->q2 sol2 Action: Switch to a dry, polar aprotic solvent. Ensure anhydrous conditions. q2->sol2 No q3 Is the reaction temperature high enough? q2->q3 Yes sol2->q3 sol3 Action: Increase temperature incrementally (e.g., 80°C, 120°C). Monitor reaction. q3->sol3 No q4 Are there multiple unexpected products? q3->q4 Yes sol3->q4 sol4 Action: Re-evaluate base/nucleophile strength. Consider milder conditions. q4->sol4 Yes end Problem Resolved q4->end No sol4->end

Caption: A logical workflow for troubleshooting common SNAr issues.

Experimental Protocol: Synthesis of 4-Methoxy-2,6-dimethylpyridine

This protocol provides a validated, step-by-step methodology for a representative SNAr reaction.

Reagents & Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Base Suspension: In the flask, add sodium hydride (1.2 equivalents). Wash the NaH dispersion three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time under nitrogen. Suspend the washed NaH in anhydrous DMF (approx. 0.5 M relative to the substrate).

  • Nucleophile Generation: Cool the DMF suspension to 0°C using an ice bath. Slowly add anhydrous methanol (1.1 equivalents) dropwise via syringe. Stir the mixture at 0°C for 30 minutes. You should observe gas evolution (H₂) as the sodium methoxide is formed.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the sodium methoxide mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80°C using an oil bath. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to 0°C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-methoxy-2,6-dimethylpyridine.

References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Available at: [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health (NIH). Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]

  • Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. Available at: [Link]

  • Reaction Examples. Available at: [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? Quora. Available at: [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. ResearchGate. Available at: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. Available at: [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health (NIH). Available at: [Link]

  • ChemInform Abstract: Synthesis of Novel Substituted Pyridine Derivatives from 3,5-Diacetyl-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions. Available at: [Link]

  • Nucleophilic substitution. Wikipedia. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH). Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic Substitution Reaction. BYJU'S. Available at: [Link]

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Technical Support Center: Purification of 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Achieving high purity is critical for obtaining reliable and reproducible data, and this document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound is largely dependent on its synthetic route. A common industrial synthesis involves the ammoxidation of 2,6-lutidine (2,6-dimethylpyridine).[1][2] Consequently, the most prevalent impurities typically include:

  • Unreacted Starting Material: Residual 2,6-lutidine.

  • Oxidative By-products: 2,6-Dimethylpyridine N-oxide can form due to oxidation of the pyridine nitrogen.

  • Hydrolysis Products: Partial or complete hydrolysis of the nitrile group can lead to the formation of 2,6-dimethylisonicotinamide and 2,6-dimethylisonicotinic acid.[3]

  • Related Pyridines: If the 2,6-lutidine starting material was not pure, isomers such as 3- and 4-picoline may be present.[4]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude product.[5][6]

Q2: What is the recommended first-pass method for purifying crude this compound?

For a solid compound like this compound, recrystallization is an excellent and scalable first-pass purification method. The choice of solvent is critical. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Alcohols (like isopropanol or ethanol) or mixed solvent systems (e.g., ethyl acetate/hexanes, toluene/heptane) are often effective. This technique is particularly good at removing small amounts of highly soluble or insoluble impurities.

Q3: How can I effectively assess the purity of my this compound sample?

A multi-pronged approach using orthogonal analytical methods is recommended for a robust purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis, capable of separating and quantifying closely related impurities.[7][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a standard starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and for identifying impurities with distinct proton signals.[7] The absence of unexpected signals is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the main component and can help in the tentative identification of impurities based on their mass-to-charge ratio.[9]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool to quickly assess the number of components in a mixture and to monitor the progress of a purification process like column chromatography.[7]

Troubleshooting Guide: Experimental Issues & Solutions

Q4: My HPLC chromatogram shows a significant peak corresponding to the starting material, 2,6-lutidine. How can I remove it?

This is a common issue. Since 2,6-lutidine is a basic, liquid compound, it has significantly different physical and chemical properties from your solid nitrile product.

  • Causality: 2,6-lutidine is more volatile and less polar than this compound. It is also a stronger base.

  • Recommended Solution: Acid-Base Extraction. This is the most efficient method. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a dilute aqueous acid (e.g., 1-5% HCl).[10] The basic 2,6-lutidine will be protonated to form a water-soluble salt and will partition into the aqueous layer. Your more weakly basic nitrile product will largely remain in the organic layer. Separate the layers, wash the organic layer with brine, dry it with an anhydrous salt (like Na₂SO₄), and evaporate the solvent.

  • Alternative: If the lutidine concentration is low, a careful recrystallization or flash column chromatography can also be effective.

Q5: I see an impurity with a mass of +16 Da compared to my product in the mass spectrum. What is it and how do I remove it?

A mass increase of 16 Da is a classic indicator of N-oxidation. You likely have 2,6-Dimethylpyridine N-oxide as an impurity.

  • Causality: The nitrogen atom on the pyridine ring is susceptible to oxidation, a common side reaction during synthesis. N-oxides are significantly more polar than their parent pyridine compounds.

  • Recommended Solution: Flash Column Chromatography. The significant increase in polarity makes this impurity easy to separate from your product using silica gel chromatography. The N-oxide will have a much stronger affinity for the polar silica gel and will elute much later than your desired product. Start with a non-polar eluent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your product, leaving the N-oxide behind on the column.

Q6: My recrystallization attempt failed. Either everything precipitated out immediately upon cooling, or the compound remained fully dissolved. What went wrong?

This is a classic solvent selection problem. The thermodynamic window for your chosen solvent is either too narrow or too wide.

  • Causality: If everything "crashes out," the solvent is likely too non-polar, and your compound's solubility is too low across the entire temperature range. If nothing crystallizes, the solvent is too polar, and the compound remains soluble even at low temperatures.

  • Troubleshooting Steps:

    • For "Crashing Out": Add a co-solvent in which your compound is more soluble (a "good" solvent). For example, if you used hexanes, add ethyl acetate dropwise to the hot solution until the precipitate redissolves. Then, allow it to cool slowly.

    • For "No Crystallization": The solution is not supersaturated. You can try several things:

      • Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation.

      • Add a "bad" solvent (one in which your compound is insoluble) dropwise to the room-temperature solution until it becomes faintly cloudy (the cloud point), then warm slightly to clarify and cool slowly.

      • Scratch the inside of the flask with a glass rod to create nucleation sites.

      • Add a seed crystal from a previous pure batch, if available.

Q7: My compound streaks badly on the silica TLC plate, making it impossible to determine an appropriate Rf for column chromatography. Why is this happening?

Streaking on a silica TLC plate is usually caused by one of two issues: compound overloading or strong interaction with the stationary phase.

  • Causality: The basic nitrogen of the pyridine ring can interact very strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.[10]

  • Recommended Solution: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent to compete for the active sites on the silica gel.

    • Add Triethylamine (TEA): A common and effective solution is to add ~0.5-1% triethylamine to your mobile phase (e.g., 20% Ethyl Acetate / 79% Hexanes / 1% TEA).[5][6] This will neutralize the acidic sites and result in sharp, well-defined spots.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.

Visualized Workflows and Data

A logical approach to purification is key. The following workflow can help guide your decision-making process based on initial analytical results.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Pathways cluster_3 Methods A Crude this compound B Perform Initial Purity Check (TLC, ¹H NMR, HPLC) A->B C Identify Major Impurities B->C G High Purity Achieved B->G Purity >99%? D Basic Impurities (e.g., 2,6-Lutidine) C->D Basic? E Polar Impurities (e.g., N-Oxide, Amide) C->E Polar? F Minor / Unknown Impurities C->F Minor? H Acid-Base Extraction D->H I Flash Column Chromatography E->I J Recrystallization F->J H->B Re-analyze I->B Re-analyze J->B Re-analyze

Caption: Decision workflow for selecting a purification method.

Table 1: Common Impurities and Key Characteristics
Impurity NameMolecular Weight ( g/mol )Typical Analytical SignalRecommended Removal Method
2,6-Lutidine107.15Distinct singlet for methyl groups (~2.5 ppm in CDCl₃) in ¹H NMR.[11]Acid-Base Extraction
2,6-Dimethylpyridine N-oxide123.15M+16 peak in Mass Spec; Downfield shift of aromatic protons.Flash Column Chromatography
2,6-Dimethylisonicotinic Acid151.16Broad -OH peak in ¹H NMR; M+19 peak in Mass Spec.[3]Base Extraction or Chromatography
2,6-Dimethylisonicotinamide150.18Broad -NH₂ peaks in ¹H NMR; M+18 peak in Mass Spec.Flash Column Chromatography
Table 2: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Recommendations)Rationale
Recrystallization Isopropanol / WaterGood solubility in hot alcohol, reduced solubility on adding water or cooling.
Ethyl Acetate / HexanesDissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool slowly.
Column Chromatography Mobile Phase: 5-40% Ethyl Acetate in Hexanes (+ 0.5% TEA)Good separation of non-polar to moderately polar compounds. TEA prevents streaking on the silica column.
Stationary Phase: Silica Gel (230-400 mesh)Industry standard for its resolving power and cost-effectiveness.[12]
Acid-Base Extraction Organic Phase: Dichloromethane or Ethyl AcetateGood solubility for the neutral product and immiscible with water.
Aqueous Phase: 1 M HCl (acid wash), Sat. NaHCO₃ (base wash)Effectively protonates basic impurities and neutralizes any residual acid.[13]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of ~1g of crude material where polar impurities are the primary concern.[12][14]

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system gives your product an Rf value of ~0.3. Add 0.5% triethylamine to the eluent if streaking is observed.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40mm diameter for 1g of crude material).

    • Place a small plug of cotton at the bottom and add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel (e.g., 40g for 1g of crude) in the least polar eluting solvent (e.g., 5% EtOAc in Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (~2x the mass of your crude product) to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method.

    • Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution:

    • Carefully add your eluent to the column.

    • Apply gentle, regulated air pressure to achieve a steady flow rate.

    • Begin collecting fractions.

    • Monitor the elution process by spotting fractions on a TLC plate.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Acid-Base Extraction

This protocol is highly effective for removing basic impurities like unreacted 2,6-lutidine.[13]

AcidBase_Extraction cluster_0 Step 1: Dissolution cluster_1 Step 2: Acid Wash cluster_2 Step 3: Neutralization & Drying cluster_3 Step 4: Isolation A Crude Product (in Ethyl Acetate) B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Aqueous Layer (Protonated Lutidine Salt) B->C Separate Layers D Organic Layer (Product) B->D Separate Layers E Wash Organic Layer with Sat. NaHCO₃ (aq) D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Filter and Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for Acid-Base Extraction.

  • Dissolution: Dissolve the crude material (~1g) in a suitable organic solvent (~50 mL of ethyl acetate) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which contains the protonated basic impurities.

  • Neutralization: Wash the remaining organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Drying & Isolation: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the purified product.

References

  • LookChem. Purification of 2,6-Lutidine - Chempedia.
  • Google Patents. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Reddit. Isolation of pure pyridine help : r/chemhelp.
  • Wikipedia. Acid–base extraction.
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  • ACS Publications. Purification of 2,6-Lutidine | Journal of the American Chemical Society.
  • ResearchGate. What is best method to remove pyridine from a reaction mixture?
  • MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • Common Organic Chemistry. 2,6-Lutidine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2,6-Lutidine | 108-48-5.
  • Sigma-Aldrich. This compound AldrichCPR 39965-81-6.
  • ChemicalBook. 2,6-Dichloronicotinonitrile synthesis.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • CDC. niosh - 2540.
  • ChemicalBook. 2,6-DIMETHYLISONICOTINIC ACID synthesis.
  • Fisher Scientific. Chembridge Corporation this compound, Quantity.
  • Benchchem. Application Note: Purification of Synthetic 2,6-Dimethyloct-6-en-2-yl formate by Column Chromatography.
  • Google Patents. CN1317268C - The preparation method of 2,6-lutidine.
  • Benchchem. A Researcher's Guide to Validating the Purity of Synthesized 2',6'-Dimethoxyacetophenone Derivatives.
  • PubMed. Chemical and analytical characterization of related organic impurities in drugs.
  • Reddit. The most hated method of purification: column chromatography. : r/chemistry.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
  • CDC. analytical methods.
  • European Medicines Agency (EMA). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • European Medicines Agency (EMA). ICH Q3C (R9) Guideline on impurities.
  • SIELC Technologies. Separation of 2,6-Dimethyl-1,4-benzoquinone on Newcrom R1 HPLC column.
  • MDPI. Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry.
  • Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • PubMed Central. In Search of the Most Stable Molecular Configuration of Heptakis(2,6-O-dimethyl)-β-cyclodextrin and Its Complex with Mianserin: A Comparison of the B3LYP-GD2 and M062X-GD3 Results.
  • European Medicines Agency (EMA). Q3C (R8): Impurities: guideline for residual solvents.
  • PubMed. Study on the stability of the oxime HI 6 in aqueous solution.
  • Der Pharma Chemica. Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104.
  • Google Patents. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
  • ResearchGate. (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.

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Preventing polymerization of 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Polymerization in Research & Development

Welcome to the technical support guide for 2,6-Dimethylisonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given the reactive nature of the nitrile group in conjunction with the activated pyridine ring, understanding and controlling the stability of this compound is paramount to achieving reproducible results and ensuring laboratory safety. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the prevention of unwanted polymerization.

Section 1: Frequently Asked Questions (FAQs) on Stability & Storage

This section addresses the most common initial questions regarding the handling and stability of this compound.

Question: What makes this compound susceptible to polymerization?

Answer: The potential for polymerization stems from the electronic characteristics of the molecule. The nitrile group (-C≡N) itself can participate in polymerization reactions under certain conditions. Nitriles are known to be incompatible with acids, bases, strong oxidizing agents, and certain metals, which can initiate polymerization or other hazardous reactions.[1] The pyridine ring, particularly with activating methyl groups, can also influence the reactivity of the molecule. While this compound is not as prone to spontaneous polymerization as highly unsaturated monomers like acrylonitrile, the risk is present, especially under improper storage or reaction conditions.[2]

Question: How should I properly store this compound to ensure its long-term stability?

Answer: Proper storage is the first and most critical line of defense against degradation and polymerization. Based on best practices for reactive chemical intermediates, we recommend the following multi-faceted approach.[3][4]

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the kinetic rate of potential degradation or polymerization pathways. Avoid freezing, which can cause moisture condensation upon thawing.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Oxygen can act as a radical initiator, a common pathway for polymerization.[5]
Light Store in an amber or opaque vial. Protect from direct light.UV light can provide the energy to initiate free-radical chain reactions.[2][6]
Moisture Keep container tightly sealed in a dry environment.Nitriles can undergo hydrolysis in the presence of acid or base, which generates heat and can create conditions favorable for side reactions.[1]

Question: What are the visual or physical signs that polymerization has begun?

Answer: Early detection is key to salvaging an experiment or material. Be vigilant for the following indicators:

  • Increased Viscosity: A noticeable thickening of solutions.

  • Color Change: The appearance of a yellow, amber, or brown tint in a previously colorless solution or upon dissolving the solid.

  • Precipitation: The formation of an insoluble solid or amorphous material from a solution.

  • Heat Generation: An unexpected exotherm in the absence of a planned reaction is a serious warning sign of a runaway reaction.

If any of these signs are observed, treat the material as potentially hazardous and proceed with caution.

Question: Can I use a polymerization inhibitor with this compound?

Answer: Yes, for applications involving elevated temperatures (e.g., distillation) or extended reaction times, the use of a polymerization inhibitor is a prudent measure. The choice of inhibitor depends on the potential polymerization mechanism (e.g., free radical vs. anionic). For nitrile-containing compounds, several classes of inhibitors have proven effective.[5][7]

Inhibitor ClassExamplesTypical ConcentrationMechanism of Action
Hindered Phenols BHT (Butylated hydroxytoluene), Hydroquinone10-200 ppmActs as a radical scavenger, terminating chain-propagation steps.[7]
Stable Free Radicals TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)10-100 ppmDirectly traps and deactivates propagating radicals. Highly efficient.[8]
Aromatic Amines N-Nitrosodiphenylamine, Phenylenediamines50-500 ppmEffective radical scavengers, often used in industrial purification of nitriles.[2][7][9]

Important: The compatibility of the inhibitor with your specific reaction chemistry must be verified. For instance, phenolic inhibitors may interfere with reactions sensitive to acidic protons.

Section 2: Troubleshooting Guide for Experimental Setups

This section provides guidance for specific scenarios you may encounter during an experiment.

Scenario 1: "During my reaction at 80°C, the solution has turned dark and viscous. What should I do?"

  • Immediate Action: Ensure Safety. Do not attempt to heat the mixture further or place it under vacuum. A runaway polymerization can generate a rapid increase in temperature and pressure. Ensure the reaction is in a well-ventilated fume hood and have appropriate fire extinguishing equipment nearby.

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to quench the process by lowering the kinetic energy of the system.

  • Quench the Reaction (If Safe): If you can safely do so, add a radical inhibitor like a small amount of hydroquinone or TEMPO dissolved in a compatible solvent to terminate any ongoing chain reaction.

  • Analyze the Cause: The issue is likely thermally induced polymerization. The thermal stability of substituted pyridines can vary, and decomposition or polymerization may begin at elevated temperatures.[10][11] For future experiments, consider running the reaction at a lower temperature or for a shorter duration. If the temperature is critical, adding an inhibitor like BHT or TEMPO from the start is highly recommended.

Troubleshooting Workflow: Suspected Polymerization Event

The following diagram outlines the logical steps to take when you suspect polymerization is occurring.

G Workflow: Responding to Suspected Polymerization observe Observation: - Increased Viscosity - Color Change - Precipitate - Exotherm safety PRIORITY 1: SAFETY Isolate Reaction Ensure Ventilation Personal Protective Equipment observe->safety cool Action: Immediately Cool Reaction (Ice Bath) safety->cool quench Decision: Is it safe to add a quencher? cool->quench add_inhibitor Action: Add Radical Inhibitor (e.g., TEMPO, Hydroquinone) quench->add_inhibitor  Yes isolate_dispose Action: Isolate and follow hazardous waste disposal procedures. quench->isolate_dispose No   analyze Post-Mortem Analysis: - Was temperature too high? - Were incompatible reagents used? - Was oxygen excluded? add_inhibitor->analyze isolate_dispose->analyze modify Future Prevention: - Lower reaction temperature - Add inhibitor at start - Ensure inert atmosphere analyze->modify

Caption: A decision-making workflow for safely responding to a suspected polymerization event.

Scenario 2: "I need to distill this compound. What precautions are necessary?"

Distillation involves heat, which is a primary risk factor.[2]

  • Use an Inhibitor: Never distill without a non-volatile polymerization inhibitor. BHT is a good choice. Add it to the distillation flask before starting.

  • Use Vacuum: Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

  • Maintain Inert Atmosphere: Perform the distillation under a gentle stream of nitrogen or argon to prevent exposure to oxygen.

  • Monitor Temperature: Use an oil bath with precise temperature control. Do not overheat the material. The onset of decomposition for some substituted pyridines can be in the range of 150-250 °C, but it's best to remain well below this.[10]

Section 3: Mechanistic Insights & Prevention

Understanding the potential polymerization mechanism is central to designing effective preventative strategies. While the exact mechanism for this compound is not extensively published, we can infer a likely pathway based on the chemistry of similar molecules. Free-radical polymerization is a common and problematic pathway.[6][12]

Hypothetical Free-Radical Polymerization Mechanism

G Hypothetical Free-Radical Polymerization of Nitriles cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I•) (from O₂, light, heat) IM Initiated Monomer (I-M•) I->IM + M M Monomer (this compound) IM_prop I-M• IMM Growing Chain (I-M-M•) IM_prop->IMM + M M_prop Monomer (M) IMMM Longer Chain (I-M-M-M•) IMM->IMMM + M (repeats n times) Chain1 Growing Chain (P•) Dead_Polymer_Combo Dead Polymer (P-P') Chain1->Dead_Polymer_Combo Combination Dead_Polymer_Inh Terminated Polymer (P-Inh) Chain1->Dead_Polymer_Inh + Inhibitor Chain2 Another Chain (P'•) Chain2->Dead_Polymer_Combo Combination Inhibitor Inhibitor (Inh)

Caption: A simplified model of a free-radical polymerization pathway, from initiation to termination.

This mechanism highlights the three critical stages:

  • Initiation: A free radical (I•), which can be formed from trace oxygen, peroxides, or exposure to heat/light, attacks the nitrile group of a monomer molecule.[12][13]

  • Propagation: The newly formed radical monomer then attacks another monomer, rapidly extending the polymer chain.[6]

  • Termination: The reaction stops when two growing chains combine or, more effectively for our purposes, when a growing chain reacts with a polymerization inhibitor that scavenges the radical.[6]

This model explains why excluding initiators (oxygen, light, excessive heat) and using radical-scavenging inhibitors are the most effective preventative strategies.

Section 4: Experimental Protocols

Protocol 4.1: Standard Handling and Weighing Procedure

  • Preparation: Before retrieving the compound from storage, allow the sealed vial to warm to ambient temperature in a desiccator. This prevents moisture from condensing on the cold solid.

  • Inert Atmosphere: Perform all manipulations in an inert atmosphere glovebox or use a Schlenk line to handle the solid under a positive pressure of argon or nitrogen.

  • Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount and securely reseal the main container.

  • Dissolution: If making a solution, use a dry, deoxygenated solvent. Purge the solvent with argon or nitrogen for 15-20 minutes before adding the this compound.

Protocol 4.2: Adding a Polymerization Inhibitor to a Reaction Mixture

  • Select Inhibitor: Choose an inhibitor compatible with your reaction chemistry (see table in Section 1). BHT is a common, robust choice for many organic reactions.

  • Calculate Amount: For a 100 ppm concentration in a 50 mL reaction volume (assuming a density of ~1 g/mL), you would need 5 mg of the inhibitor.

  • Addition: Add the inhibitor to the reaction vessel along with the this compound before heating or adding other reactive species.

  • Ensure Homogeneity: Gently swirl or stir the mixture to ensure the inhibitor is evenly distributed throughout the solution.

By following these guidelines and understanding the principles behind the stability of this compound, you can significantly mitigate the risk of unwanted polymerization, leading to safer, more reliable, and successful experiments.

References
  • Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. Benchchem.
  • Nitroso compounds as inhibitors of polymerization of unsaturated nitriles.
  • Nufarm Polymerization Inhibitors for Acrylonitrile. Nufarm.
  • Thermal Stability of Substituted Pyridine Adducts of Bis(acetylacetonato)oxovanadium(IV)
  • Thermal stability investigation of pyridine substituted tosyl oximes.
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC.
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Analytical challenges in the characterization of 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DM-23-01A

Last Updated: January 14, 2026

Introduction

Welcome to the technical support guide for the analytical characterization of 2,6-Dimethylisonicotinonitrile (CAS: 39965-81-6). This document is designed for researchers, quality control analysts, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common and complex challenges encountered during the analysis of this compound. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you to develop robust, reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the analysis of this compound.

Q1: What are the primary analytical challenges associated with this compound?

The main challenges stem from three core properties of the molecule:

  • Polarity and Basicity: The pyridine nitrogen (pKa of the conjugate acid of the parent 2,6-lutidine is ~6.7) can interact with active sites on chromatographic columns (e.g., free silanols in HPLC), leading to poor peak shape (tailing).[1][2]

  • Potential for Impurities: Synthesis routes may leave starting materials, by-products, or isomers that are structurally similar and thus difficult to separate. Impurity profiling is critical for ensuring material quality.[3][4]

  • Thermal Stability: While generally stable, pyridine derivatives can be susceptible to degradation at high temperatures, which is a key consideration for Gas Chromatography (GC) method development.[5][6]

Q2: What is the recommended starting point for HPLC method development?

A reverse-phase HPLC (RP-HPLC) method using a C18 column is the most common and effective starting point. The molecule has sufficient hydrophobicity from the dimethylpyridine ring to be retained. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is recommended. Using a low-concentration acid modifier (e.g., 0.1% formic or phosphoric acid) is crucial to protonate the basic pyridine nitrogen, which minimizes interactions with the stationary phase and dramatically improves peak shape.[7][8]

Q3: Is this compound suitable for GC-MS analysis?

Yes, with caution. The compound has a reasonable molecular weight (132.16 g/mol ) and volatility.[9] However, the primary concern is its thermal stability in the high-temperature environment of the GC inlet and column. It is imperative to evaluate for on-column degradation. This can be done by varying the inlet temperature and observing if new peaks (degradants) appear or if the main peak area decreases disproportionately. A lower, yet sufficient, inlet temperature is advised.[10]

Q4: How can I confirm the identity of my this compound sample?

A combination of techniques is recommended for unambiguous identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. The ¹H NMR should show two distinct singlets for the methyl groups and the aromatic protons. The ¹³C NMR will show characteristic shifts for the nitrile carbon and the carbons of the pyridine ring.[11][12]

  • Mass Spectrometry (MS): Provides the molecular weight. High-resolution MS (HRMS) can confirm the elemental composition. Electron Ionization (EI) used in GC-MS will produce a characteristic fragmentation pattern.[13][14]

  • FT-IR Spectroscopy: A sharp, strong absorbance band around 2210-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration.[11]

Part 2: Analytical Workflow & Troubleshooting Guides

This section provides detailed, technique-specific troubleshooting in a question-and-answer format, supplemented by standard operating protocols.

Overall Analytical Strategy

A robust characterization of this compound involves a multi-step workflow to confirm identity, quantify purity, and identify any potential impurities.

Analytical_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Impurity Investigation Sample Bulk Sample: This compound NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure Sample->NMR MS Mass Spectrometry (EI or ESI) Confirms MW Sample->MS FTIR FT-IR Spectroscopy Confirms Nitrile Group Sample->FTIR Purity_Check Purity Assessment (HPLC-UV or GC-FID) NMR->Purity_Check Impurity_Detected Impurity > Threshold? Purity_Check->Impurity_Detected LCMS LC-MS/MS (Hyphenated Analysis) Provides MW & Fragments Impurity_Detected->LCMS Yes Report Final Certificate of Analysis Impurity_Detected->Report No Isolation Preparative HPLC (Isolate Impurity) LCMS->Isolation Impurity_NMR NMR of Isolated Fraction (Structure Elucidation) Isolation->Impurity_NMR Impurity_NMR->Report

Caption: General workflow for the characterization and impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My peak for this compound is tailing significantly. What is the cause and how do I fix it?

A: Peak tailing is the most common issue for basic compounds like this. It is almost always caused by secondary interactions between the protonated pyridine nitrogen and acidic, unreacted silanol groups on the silica-based column packing.

  • Primary Solution: Introduce a mobile phase modifier to suppress silanol activity.

    • Acidic Modifier: Add 0.05-0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase. This ensures the pyridine nitrogen is consistently protonated and reduces its interaction with the stationary phase.[7]

    • Buffer: Use a buffer, such as 10-20 mM phosphate or acetate, with a pH between 2.5 and 4.0. This provides better control over the ionization state of both the analyte and the silanols.

  • Secondary Solution: Switch to a different column.

    • End-capped Columns: Ensure you are using a high-quality, fully end-capped C18 or C8 column.

    • Bidentate or Polar-Embedded Columns: These modern columns offer better shielding of the silica surface and can provide superior peak shape for basic analytes.

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary silanol interactions with basic nitrogen.Add 0.1% formic/phosphoric acid to mobile phase; use a buffered mobile phase (pH 2.5-4.0); switch to a modern, base-deactivated column.
Poor Resolution Inadequate separation from a closely related impurity.Decrease organic content in mobile phase (for RP-HPLC); switch organic modifier (e.g., methanol instead of acetonitrile); reduce flow rate; try a column with a different selectivity (e.g., Phenyl-Hexyl).
Variable Retention Time Unstable mobile phase pH; column temperature fluctuations; pump issues.Use a buffered mobile phase; use a column oven set to at least 5°C above ambient; prime and purge pump lines.
No Peak Detected Incorrect wavelength; compound not eluting; solubility issues.Check UV spectrum for λmax (~260-275 nm); perform a high-organic flush to elute strongly retained compounds; ensure the sample is fully dissolved in the mobile phase or a compatible solvent.[11]
Protocol 1: General Purpose RP-HPLC Method

This method serves as a robust starting point for purity analysis.

  • Instrumentation: HPLC or UPLC system with UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock. Dilute as needed. Filter through a 0.45 µm syringe filter before injection.[8]

Gas Chromatography (GC) Troubleshooting

Q: I suspect my compound is degrading in the GC inlet. How can I confirm and prevent this?

A: Thermal degradation is a significant risk. Confirmation and prevention involve a systematic approach.

  • Confirmation:

    • Inlet Temperature Study: Analyze the same sample at progressively lower inlet temperatures (e.g., 250°C, 220°C, 200°C, 180°C). If degradation is occurring, you will see a decrease in the area of degradant peaks and a corresponding increase in the main analyte peak area at lower temperatures.

    • Use a Deactivated Liner: Active sites in the glass liner can catalyze degradation. Always use a fresh, deactivated liner. A splitless injection, which has a longer residence time in the hot inlet, may exacerbate the problem compared to a split injection.

  • Prevention:

    • Optimize Temperature: Use the lowest possible inlet temperature that still ensures complete and rapid vaporization of the analyte.

    • Fast Injection: Use a fast autosampler injection to minimize the time the sample spends in the hot inlet.

    • Column Choice: Use a stable, low-bleed column (e.g., a 5% Phenyl-Methylpolysiloxane phase like a DB-5ms or HP-5ms) to minimize column-catalyzed degradation.[10]

ProblemPotential Cause(s)Suggested Solution(s)
New, Unexplained Peaks Thermal degradation in the inlet or on the column.Lower the inlet temperature; use a fresh, deactivated glass liner; check for column bleed or contamination.
Broad Peak Shape Slow transfer from inlet to column; inappropriate oven temperature program.Increase carrier gas flow rate; optimize the initial oven temperature to be near the boiling point of the solvent; increase the temperature ramp rate.
Ghost Peaks Carryover from previous injection; septum bleed.Run a solvent blank after a concentrated sample; use high-quality, low-bleed septa and change regularly.
Protocol 2: General Purpose GC-MS Method

This method is suitable for identity confirmation and preliminary impurity checks.

  • Instrumentation: GC system with a Mass Spectrometric detector (e.g., single quadrupole).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 220 °C (or as optimized).

  • Injection Mode: Split, 50:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temp: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-300 amu.

  • Sample Preparation: Prepare a ~100 µg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.[15]

Part 3: Physicochemical Data and Spectroscopic Signatures

Physicochemical Properties

A summary of key properties is essential for method design, particularly for selecting solvents.[9][16]

PropertyValueSource / Comment
CAS Number 39965-81-6[9]
Molecular Formula C₈H₈N₂[9]
Molecular Weight 132.16 g/mol [9]
Form Solid[9]
Solubility Soluble in common organic solvents (e.g., Methanol, Acetonitrile, DCM, THF).[2][17]Limited aqueous solubility, but increases in acidic conditions.
Expected Spectroscopic Data

Q: What are the key signals to look for in the NMR and IR spectra of this compound?

A: These spectra provide a unique fingerprint for the molecule.

  • ¹H NMR (in CDCl₃):

    • ~2.6 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups at positions 2 and 6.

    • ~7.4 ppm (singlet, 2H): This signal corresponds to the two equivalent aromatic protons at positions 3 and 5. The singlet nature arises from the symmetry of the molecule.

  • ¹³C NMR (in CDCl₃):

    • ~24 ppm: Methyl carbons (C2 and C6-CH₃).

    • ~117 ppm: Nitrile carbon (-C≡N).[11]

    • ~125 ppm: Aromatic CH carbons (C3 and C5).

    • ~140 ppm: Quaternary carbon attached to the nitrile (C4).

    • ~159 ppm: Quaternary carbons attached to the methyl groups (C2 and C6).

  • FT-IR (KBr pellet or thin film):

    • ~2220 cm⁻¹ (strong, sharp): C≡N stretching vibration. This is a highly diagnostic peak.[11]

    • ~1580-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~2900-3000 cm⁻¹: C-H stretching of the methyl groups.

References

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. MDPI. [Link]

  • Chemical structure of the pyridine-3-carbonitriles with important sites... ResearchGate. [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. ResearchGate. [Link]

  • Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. PubMed. [Link]

  • Pyridine-2-carbonitrile. PubChem. [Link]

  • 2,6-Lutidine. Wikipedia. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. MDPI. [Link]

  • Impurities Application Notebook. Waters. [Link]

  • 2,6-Lutidine. Common Organic Chemistry. [Link]

  • Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Publishing. [Link]

  • 2,6-Lutidine. PubChem. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. MDPI. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. SciSpace. [Link]

  • Separation of 2,6-Dimethylstyrene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • Solvent Miscibility Table. MilliporeSigma. [Link]

  • 2,6-DICHLORONICOTINONITRILE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Impurity profile: Significance in Active Pharmaceutical Ingredient. Mendeley. [Link]

  • 2,6-dimethylpyridine. Organic Syntheses Procedure. [Link]

  • Synthesis method of 2, 6-dimethyl-1-indanone.
  • Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. ResearchGate. [Link]

  • HPLC chromatograms using acetonitrile with different concentrations of... ResearchGate. [Link]

  • Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. MDPI. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. ResearchGate. [Link]

  • Investigation of Thermal Stability and Kinetic Studies of Transition Metal Complexes with the Condensation Product of 2,6-Diacetylpyridine and Semioxamazide. ResearchGate. [Link]

  • Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantio. SciSpace. [Link]

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Safe handling and storage of 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dimethylisonicotinonitrile

Introduction

Welcome to the technical support guide for this compound (CAS No. 39965-81-6). This document is designed for researchers, chemists, and drug development professionals to ensure the safe and effective use of this heterocyclic building block in your experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them, enabling you to anticipate challenges, troubleshoot effectively, and maintain the integrity of your research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter.

Section 1: Compound Identification and Properties

Before handling the compound, it is crucial to be familiar with its basic properties. This information is fundamental for correct experimental setup, reaction calculations, and safety assessments.

PropertyValueSource
CAS Number 39965-81-6[1][2]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Physical Form Solid[1]
Synonyms 2,6-dimethylpyridine-4-carbonitrileN/A

Section 2: Safety and Handling FAQs

Safe handling is the most critical aspect of working with any chemical reagent. The following questions address the primary hazards and the necessary precautions for this compound.

Q1: What are the primary hazards of this compound?

This compound is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3) and causes serious eye irritation (Eye Irritation, Category 2).[1] The primary routes of exposure to be concerned about are ingestion and eye contact. All handling procedures should be designed to rigorously prevent these exposure routes.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Given the hazards, a comprehensive PPE protocol is required. The causality is direct: the PPE serves as the primary barrier between you and the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4][5][6] Serious eye irritation is a known hazard.[1]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Wash hands thoroughly with soap and water after handling, even after removing gloves.[7][8]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage or dust generation, consider additional protective clothing.[7][8]

  • Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust particles.[3][7]

Q3: What is the correct first-aid procedure in case of accidental exposure?

Rapid and correct first-aid is crucial to mitigate harm.

  • If Swallowed: Immediately call a POISON CENTER or doctor.[7][9] Rinse the mouth with water. Do NOT induce vomiting. This is critical because the compound is acutely toxic upon ingestion.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[5][7][9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical advice/attention.[7][9]

  • If on Skin: While not classified as a primary skin irritant, it is good practice to wash the affected area with plenty of soap and water.[7][9] Remove any contaminated clothing.[7]

Q4: How should I handle a small spill of this compound?

For small, contained spills of the solid material:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing your full PPE, gently sweep up the solid material. Avoid any actions that could generate dust.

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.[10]

Section 3: Storage and Stability FAQs

Proper storage is essential for maintaining the purity and reactivity of the reagent, ensuring experimental reproducibility and safety.

Q1: What are the ideal storage conditions for this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] The storage area should be designated for toxic or hazardous materials and be locked to restrict access.[7][8]

Q2: Are there any materials or chemical classes this compound is incompatible with?

Yes. To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][7][9] The pyridine nitrogen is basic and can react exothermically with strong acids. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

Q3: What are the signs of compound degradation?

Visually, any change in color or physical form (e.g., clumping, signs of moisture) could indicate degradation or contamination. Chemically, the most likely degradation pathway in the presence of moisture is the hydrolysis of the nitrile group to the corresponding amide (2,6-dimethylisonicotinamide) or carboxylic acid (2,6-dimethylisonicotinic acid).[11][12] If you suspect degradation, it is recommended to verify the purity by an appropriate analytical method (e.g., NMR, LC-MS) before use.

Section 4: Experimental Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses common issues encountered when using solid reagents in organic synthesis.

Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do?

This is a common issue. The solubility of a reagent is dictated by the principle of "like dissolves like."

  • Initial Analysis: this compound has both polar (nitrile, pyridine nitrogen) and non-polar (dimethyl-substituted aromatic ring) characteristics.

  • Troubleshooting Steps:

    • Verify Solvent Choice: For reactions, common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene may be suitable. If solubility is low, consider more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Perform a Small-Scale Test: Before committing your entire batch of material, take a few milligrams and test its solubility in various solvents to find the most suitable one for your reaction system.

    • Gentle Warming/Sonication: Applying gentle heat or using an ultrasonic bath can often aid dissolution. However, be cautious if your reaction is sensitive to temperature. Check the thermal stability of all reaction components first.

Q2: My reaction is sluggish or has failed to go to completion. What are the potential causes?

A failed reaction can be frustrating, but a systematic approach can identify the root cause. The diagram below provides a logical workflow for troubleshooting.

  • Reagent Purity: The supplier notes that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming purity.[1] It is crucial to verify the purity of your starting material, as impurities can inhibit a reaction.

  • Moisture: The nitrile functional group can be sensitive to hydrolysis under certain conditions.[11][12] If your reaction is run under conditions that could be sensitive to water (e.g., using organometallics, strong bases), ensure you are using anhydrous solvents and an inert atmosphere (Nitrogen or Argon).

  • Thermal Stability: While data is limited, some organic molecules can decompose at elevated temperatures. If you are running the reaction at high heat for an extended period, consider the possibility of thermal decomposition. Run the reaction at a lower temperature for a longer duration to test this hypothesis.

  • Reactivity of the Nitrile: The cyano group can coordinate to certain metal catalysts, potentially inhibiting their activity. If using a metal catalyst, this interaction should be considered.

Q3: I am observing an unexpected byproduct with a higher molecular weight in my mass spectrometry analysis. What could it be?

If you observe an M+18 peak (or a mass corresponding to the addition of H₂O), it is highly probable that you are seeing hydrolysis of the nitrile group to the primary amide (2,6-dimethylisonicotinamide). This is a common side reaction, especially during aqueous work-ups or if there is trace moisture in the reaction under acidic or basic conditions.[13]

Section 5: Visualization Workflow

Troubleshooting a Failed Reaction: A Decision Tree

The following diagram illustrates a logical workflow to diagnose why a reaction involving this compound may not be proceeding as expected.

TroubleshootingWorkflow start Reaction Incomplete or Failed check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm sm_consumed Yes, SM is Consumed check_sm->sm_consumed Yes sm_not_consumed No, SM Remains check_sm->sm_not_consumed No multiple_products Multiple Products Observed? sm_consumed->multiple_products verify_purity Verify Purity of All Reagents (SM, other reagents, catalyst) sm_not_consumed->verify_purity analyze_byproducts Analyze Byproducts: - Check for M+18 (Hydrolysis) - Characterize unexpected peaks multiple_products->analyze_byproducts Yes reassess_conditions Reassess Reaction Conditions: - Lower Temperature? - Different Catalyst/Reagent? - Shorter Reaction Time? multiple_products->reassess_conditions No (Clean conversion to unknown) analyze_byproducts->reassess_conditions check_purity_note Note: Supplier requires user to confirm purity of 2,6-DM-iso-CN verify_purity->check_purity_note check_moisture Reaction Sensitive to Moisture? Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) verify_purity->check_moisture reassess_activation Reassess Activation Energy: - Increase Temperature? - Change Solvent? - Increase Reaction Time? check_moisture->reassess_activation

Caption: A decision tree for troubleshooting failed reactions.

References

  • ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.[Link]

  • PubMed. Hydrolysis of 2,6-dichlorobenzonitrile in soils.[Link]

  • ResearchGate. Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile.[Link]

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2,6-Dimethylisonicotinonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount.[1][2] For researchers and scientists working with heterocyclic compounds, such as the pyridine derivative 2,6-Dimethylisonicotinonitrile, a robust analytical strategy is essential to confirm molecular structure, assess purity, and ensure consistency between batches. This guide provides an in-depth analysis of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique in pharmaceutical analysis.[3][4] Furthermore, we will objectively compare the insights derived from NMR with those from alternative analytical methods, offering a comprehensive perspective for professionals in the field.

The Central Role of NMR in Pharmaceutical Development

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules.[3] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it a primary technique in the pharmaceutical industry.[3][5] From the initial stages of drug discovery to the stringent quality control of the final product, NMR provides critical data that supports regulatory submissions and ensures the safety and efficacy of therapeutic agents.[1] The non-destructive nature of NMR analysis is a significant advantage, as the sample can be recovered for further testing.[5]

Understanding the Molecular Structure of this compound

To fully appreciate the NMR analysis, a clear understanding of the molecular structure of this compound is necessary. The molecule consists of a pyridine ring substituted at the 2 and 6 positions with methyl groups and at the 4 position with a nitrile group. This specific arrangement of substituents gives rise to a unique magnetic environment for each set of chemically equivalent protons and carbons, which is reflected in the NMR spectra.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Due to the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on established NMR principles and spectral data of analogous compounds, such as 2,6-lutidine.[6] Substituent effects on the chemical shifts of the pyridine ring are also taken into consideration.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4s2HH-3, H-5
~2.6s6H2x -CH₃
  • Rationale for Predictions: The two protons on the pyridine ring (H-3 and H-5) are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet. Their chemical shift is predicted to be downfield due to the electron-withdrawing nature of the nitrile group and the pyridine nitrogen. The six protons of the two methyl groups are also equivalent and will appear as a single, more upfield signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~159C-2, C-6
~122C-3, C-5
~140C-4
~117-CN
~242x -CH₃
  • Rationale for Predictions: The carbons attached to the nitrogen (C-2 and C-6) are expected to be the most downfield in the aromatic region. The carbons at positions 3 and 5 will be more shielded. The quaternary carbon at position 4, attached to the nitrile group, will have a distinct chemical shift. The nitrile carbon itself will appear in a characteristic region, and the methyl carbons will be the most upfield signals.

A Comparative Analysis with Alternative Spectroscopic Techniques

While NMR provides unparalleled detail for structural elucidation, a multi-technique approach is often employed in pharmaceutical analysis for comprehensive characterization.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed molecular structure, connectivity, stereochemistry, purity.Non-destructive, highly detailed structural information, quantitative capabilities.[3][7]Lower sensitivity compared to MS, can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, provides accurate mass, useful for identifying impurities.[8][9]Does not provide detailed structural connectivity, isomerization can be a challenge.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, provides a "fingerprint" of the molecule.[8]Limited structural information, not ideal for complex mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems.Simple, quantitative for known compounds.[10]Limited structural information, many compounds may not have a chromophore.

For this compound, Mass Spectrometry would be an excellent complementary technique to confirm the molecular weight (132.17 g/mol ). IR spectroscopy would clearly show the characteristic nitrile stretch (around 2230 cm⁻¹), confirming the presence of this functional group.

Experimental Protocol for NMR Analysis

The following provides a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a small molecule like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Transfer: Use a clean, dry pipette to transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field. High-resolution NMR spectroscopy requires a magnetic field homogeneity of better than 1 part per billion.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters on a 500 MHz spectrometer might include: a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Workflow for NMR-Based Structural Analysis

The process of analyzing a novel compound like this compound by NMR follows a logical progression from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation Solvent Select Deuterated Solvent Weigh Weigh Sample Dissolve Dissolve Sample & Add Standard Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune and Shim Insert->Tune Acquire_1H Acquire 1H Spectrum Tune->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Assign Assign Signals to Structure Integrate->Assign Compare Compare with Predicted/Reference Data Assign->Compare Report Generate Report Compare->Report

Caption: A typical workflow for NMR-based structural analysis.

Conclusion

The comprehensive analysis of this compound through ¹H and ¹³C NMR spectroscopy, even with predicted data, underscores the power of this technique in modern chemical and pharmaceutical research. The detailed structural insights obtained from NMR, when complemented by data from other analytical methods like mass spectrometry and IR spectroscopy, provide a robust and validated characterization of the molecule. For researchers and drug development professionals, a thorough understanding and application of these analytical principles are fundamental to advancing new chemical entities from the laboratory to clinical applications, ensuring both quality and safety.[1][2][11]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).
  • Applications of NMR in Pharmaceutical Analysis - Moravek. (n.d.).
  • Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics. (n.d.).
  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - NIH. (n.d.).
  • NMR spectroscopy (Pharmaceutical analysis) | PPTX - Slideshare. (n.d.).
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28).
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials - Sofpromed. (2024, January 24).
  • (PDF) NMR spectroscopy in pharmacy - ResearchGate. (1998, September).
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • 2,6-Lutidine(108-48-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Complex hyperfine-fine structure overlapping in the microwave spectrum of 3,4-lutidine. (2025, July 2).
  • 2,6-Lutidine | C7H9N | CID 7937 - PubChem. (n.d.).
  • UV-Vis spectra. A) absorption spectra of lepidine (1), 2,6 lutidine... - ResearchGate. (n.d.).
  • 2,6-Lutidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

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A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of 2,6-dimethylisonicotinonitrile. In the absence of direct, publicly available experimental data for this specific compound, this document leverages established fragmentation principles of related aromatic nitriles and substituted pyridines to offer a robust predictive analysis. This guide is intended to assist researchers in method development, spectral interpretation, and structural elucidation of this and similar molecules.

Introduction to this compound and its Structural Elucidation

This compound, a substituted pyridine derivative, presents a unique structure with a nitrile group and two methyl groups on the pyridine ring. The structural characterization of such molecules is crucial in various fields, including medicinal chemistry and materials science, where precise identification and purity assessment are paramount. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. Understanding these patterns is key to unambiguous compound identification.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound in a mass spectrometer is expected to be governed by the stability of the pyridine ring, the lability of the methyl groups, and the influence of the electron-withdrawing nitrile group. The initial step is the formation of a molecular ion ([M]•+) upon electron impact.

Key Predicted Fragmentation Reactions:
  • Loss of a Hydrogen Radical ([M-1]⁺): A common feature in the mass spectra of compounds with benzylic hydrogens is the loss of a hydrogen atom to form a stable, resonance-stabilized cation. For this compound, the loss of a hydrogen radical from one of the methyl groups would lead to a highly stable pyridyl-methyl cation, likely resulting in a prominent [M-1]⁺ peak. This is often a significant fragment for alkyl-substituted aromatic compounds.

  • Loss of a Methyl Radical ([M-15]⁺): Alpha-cleavage, the breaking of a bond adjacent to a functional group or heteroatom, is a major fragmentation pathway.[1][2] The cleavage of a C-C bond between the pyridine ring and a methyl group would result in the loss of a methyl radical (•CH₃), yielding a stable pyridyl cation at [M-15]⁺.

  • Loss of Acetonitrile (CH₃CN): Rearrangement reactions can lead to the elimination of stable neutral molecules. While less common than simple bond cleavages, the expulsion of acetonitrile from the molecular ion is a plausible pathway, potentially involving the nitrile group and one of the methyl groups.

  • Ring Fragmentation (Loss of HCN/HNC): The fragmentation of the pyridine ring itself is a characteristic process for pyridine and its derivatives.[3] This often involves the elimination of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC), leading to the formation of various smaller fragment ions.[3]

  • Sequential Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the [M-1]⁺ ion could subsequently lose a molecule of HCN, or the [M-15]⁺ ion could lose a hydrogen radical.

The following diagram illustrates the predicted primary fragmentation pathways for this compound:

Fragmentation_Pathway_of_2_6_Dimethylisonicotinonitrile M This compound [M]•+ M_minus_1 [M-H]⁺ M->M_minus_1 - •H M_minus_15 [M-CH₃]⁺ M->M_minus_15 - •CH₃ M_minus_27 [M-HCN]•+ M->M_minus_27 - HCN

Caption: Predicted primary fragmentation pathways of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for comprehensive characterization.

TechniqueAdvantages for this compound AnalysisLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom (¹H, ¹³C). Crucial for unambiguous structure determination and isomeric differentiation.Less sensitive than mass spectrometry. Requires a relatively pure sample.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C≡N stretch for the nitrile, C-H stretches for methyl and aromatic groups). Quick and non-destructive.Provides limited information about the overall molecular structure.
Gas Chromatography (GC) Excellent for separating volatile compounds like this compound from a mixture prior to detection. Provides retention time as an identification parameter.The compound must be thermally stable and volatile.

The combination of GC with mass spectrometry (GC-MS) is a particularly powerful approach, providing both separation and structural information.

Experimental Protocol: GC-MS Analysis of this compound

This section outlines a hypothetical, yet standard, protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Objective: To obtain the mass spectrum of this compound and identify its characteristic fragmentation pattern.

Materials:

  • This compound standard

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 200.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum and the principles outlined in this guide.

The following diagram illustrates the general workflow for this experimental protocol:

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve this compound in Solvent injection Inject Sample into GC prep->injection separation Separation on GC Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-200) ionization->detection tic Obtain Total Ion Chromatogram detection->tic spectrum Extract Mass Spectrum tic->spectrum interpretation Identify Fragments and Propose Pathways spectrum->interpretation

Sources

A Comparative Guide to the FT-IR Spectrum of 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-Dimethylisonicotinonitrile (also known as 2,6-dimethylpyridine-4-carbonitrile). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the vibrational characteristics of the target molecule with structurally related compounds to provide a deeper understanding of how functional groups influence the infrared spectrum.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. An FT-IR spectrometer measures this absorption, producing a spectrum that serves as a unique "molecular fingerprint."[2]

This compound is a substituted pyridine derivative featuring two methyl groups at the 2 and 6 positions and a nitrile group at the 4 position. This specific arrangement of functional groups results in a characteristic FT-IR spectrum. By systematically dissecting this spectrum and comparing it to simpler, related structures—namely 2,6-Lutidine (which lacks the nitrile group) and Isonicotinonitrile (which lacks the methyl groups)—we can precisely assign the key vibrational bands and understand the electronic and steric influence of each substituent.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a reliable FT-IR spectrum is foundational to any analysis. The following protocol outlines a standard procedure for analyzing a solid sample like this compound using the KBr pellet technique.

Methodology: Potassium Bromide (KBr) Pellet Preparation
  • Sample and KBr Preparation: Dry a small amount of the this compound sample and spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which exhibits a strong, broad O-H stretching band and can obscure spectral features.[3]

  • Grinding: In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr. The goal is to achieve a fine, homogenous powder. Inadequate grinding can lead to scattering of the infrared beam, causing a sloping baseline and poor-quality spectra.

  • Pellet Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over a standard range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.[4]

Below is a diagram illustrating the generalized workflow for this FT-IR analysis.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dry Sample & KBr prep2 Grind Sample with KBr (1:100 ratio) prep1->prep2 prep3 Press into Pellet prep2->prep3 acq1 Collect Background Spectrum prep3->acq1 Place pellet in spectrometer acq2 Run Sample Spectrum (4000-400 cm-1) acq1->acq2 an1 Baseline & Atmospheric Correction acq2->an1 an2 Peak Identification & Assignment an1->an2 an3 Comparative Analysis an2->an3

Caption: Generalized workflow for FT-IR analysis using the KBr pellet method.

Spectral Analysis of this compound

The FT-IR spectrum of this compound can be divided into several key regions, each corresponding to the vibrations of its specific functional groups.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
~3100-3000Aromatic C-H StretchWeak to MediumThese bands appear at a slightly higher frequency than aliphatic C-H stretches due to the sp² hybridization of the ring carbons.[5]
~2980-2850Aliphatic C-H Stretch (Methyl groups)MediumAsymmetric and symmetric stretching vibrations of the C-H bonds in the two methyl groups.
~2230 C≡N Stretch (Nitrile) Strong, Sharp This is the most diagnostic peak for this molecule. Its position indicates an aromatic nitrile; conjugation with the pyridine ring weakens the C≡N bond, lowering its frequency from ~2250 cm⁻¹.[6][7]
~1610-1580Pyridine Ring Stretch (C=C, C=N)Medium to StrongAromatic rings exhibit several characteristic stretching vibrations in this region. The presence of substituents will influence the exact position and intensity of these bands.[8]
~1465Asymmetric C-H Bend (Methyl)MediumThe scissoring vibration of the methyl groups.
~1380Symmetric C-H Bend (Methyl)Medium to WeakThe "umbrella" mode of the methyl groups.
~900-675Aromatic C-H Out-of-Plane BendStrongThe pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[5]

Comparative Spectral Analysis

The utility of FT-IR as a structural elucidation tool is most apparent when comparing the spectra of related compounds. By observing which peaks appear, disappear, or shift, we can confidently assign them to specific molecular features.

Comparison with 2,6-Lutidine

2,6-Lutidine (2,6-dimethylpyridine) contains the same substituted pyridine ring but lacks the C≡N group.

  • Key Difference: The most striking difference will be the complete absence of the strong, sharp nitrile peak around 2230 cm⁻¹ in the 2,6-Lutidine spectrum.[9][10] This absence is definitive proof of the lack of a nitrile functional group.

  • Similarities: The spectra will be very similar in the regions corresponding to the pyridine ring and methyl group vibrations. Both will show aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), ring stretching bands (~1600-1450 cm⁻¹), and methyl C-H bending modes.[11][12]

Comparison with Isonicotinonitrile

Isonicotinonitrile (pyridine-4-carbonitrile) contains the nitrile group on the pyridine ring but lacks the two methyl groups.

  • Key Difference: The spectrum of Isonicotinonitrile will lack the characteristic aliphatic C-H stretching (~2980-2850 cm⁻¹) and bending (~1465, ~1380 cm⁻¹) bands associated with the methyl groups.

  • Similarities: Both compounds will exhibit the strong, sharp C≡N stretching vibration around 2230 cm⁻¹.[7] They will also both show aromatic C-H stretching and pyridine ring stretching vibrations. Subtle shifts in the ring vibration frequencies may occur due to the electronic effect of the methyl groups (electron-donating) in this compound.

Summary Comparison Table
Vibrational ModeThis compound2,6-LutidineIsonicotinonitrile
C≡N Stretch (~2230 cm⁻¹) Present (Strong, Sharp) Absent Present (Strong, Sharp)
Aliphatic C-H Stretch (~2900 cm⁻¹)Present (Medium)Present (Medium)Absent
Aromatic C-H Stretch (~3050 cm⁻¹)Present (Weak)Present (Weak)Present (Weak)
Pyridine Ring Stretch (~1600 cm⁻¹)Present (Medium)Present (Medium)Present (Medium)
Methyl C-H Bends (~1465, 1380 cm⁻¹)Present (Medium)Present (Medium)Absent

Conclusion

The FT-IR spectrum of this compound is characterized by a combination of features indicative of its substituted pyridine structure. The definitive and most easily identifiable absorption is the strong, sharp band for the aromatic nitrile C≡N stretch, expected around 2230 cm⁻¹.[7] The presence of this peak, in conjunction with absorptions corresponding to both aromatic C-H and aliphatic (methyl) C-H bonds, provides a clear and robust method for its identification.

By comparing its spectrum to those of 2,6-Lutidine and Isonicotinonitrile, researchers can unambiguously confirm the presence and influence of each functional group. This comparative approach not only validates the structural assignment but also deepens the fundamental understanding of how molecular structure dictates vibrational behavior.

References

  • FTIR spectra of 2,6-lutidine for (a) HZ (b) HY (c) Hβ and variation of... - ResearchGate. Available at: https://www.researchgate.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: https://cdnsciencepub.com/doi/pdf/10.1139/v57-167
  • 05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity - Scribd. Available at: https://www.scribd.com/document/422204648/05-Notes-On-Nitriles-IR-Spectra
  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
  • "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy - Digital Commons @ NJIT. Available at: https://digitalcommons.njit.
  • 2,6-Lutidine - the NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108485&Type=IR-SPEC&Index=1
  • The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics. Available at: https://pubs.aip.
  • Pdf - Elixir International Journal. Available at: https://www.elixirpublishers.com/articles/1350638520_48%20(2012)%209210-9214.pdf
  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3251152/
  • 2,6-Lutidine(108-48-5)IR1 - ChemicalBook. Available at: https://www.chemicalbook.com/SpectrumEN_108-48-5_IR1.htm
  • Asian Journal of Chemistry - Infrared Spectral Studies of Some Substituted Pyridines. Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=9_2_31
  • 2,6-Lutidine | C7H9N | CID 7937 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Lutidine
  • 2,6-Lutidine - Optional[FTIR] - Spectrum - SpectraBase. Available at: https://spectrabase.com/spectrum/BdtLW5S4Jcl
  • Study of the composition of nitriles using IR spectroscopy - ResearchGate. Available at: https://www.researchgate.net/publication/386687009_Study_of_the_composition_of_nitriles_using_IR_spectroscopy
  • Table of Characteristic IR Absorptions. Available at: https://www.mnstate.
  • Fourier-transform infrared spectroscopy (FT-IR) analysis was also performed. The samples were pressed into KBr pellets and analy. The Royal Society of Chemistry. Available at: https://www.rsc.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: https://www.youtube.
  • FTIR Functional Group Database Table with Search - InstaNANO. Available at: https://instanano.
  • FTIR Spectrum. Available at: https://www.cyferzhang.com/ftir-spectrum.html
  • Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya - YouTube. Available at: https://www.youtube.
  • Infrared and Electronic Spectra of Copper (II) Complex of Maleonitriledithiolate and 4,4'-dimethyl-2, 2'-bipyridine and Their Theoretical Studies - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/16226839/
  • Product: Spectrum Two FT-IR Spectrometer - PerkinElmer. Available at: https://www.perkinelmer.com/product/spectrum-two-ft-ir-spectrometer-l160000a
  • Aldrich FT-IR Collection Edition II - Thermo Fisher Scientific. Available at: https://assets.thermofisher.
  • Spectrum Two FT-IR Spectrometer - pesystems.cz. Available at: https://www.pesystems.
  • FTIR spectrum of 1-amino-2,6-dimethylpiperidine. - ResearchGate. Available at: https://www.researchgate.net/figure/FTIR-spectrum-of-1-amino-2-6-dimethylpiperidine_fig2_263768523
  • Spectrum Two N FT-NIR Spectrometer Brochure - English - Cromatec.ro. Available at: https://www.cromatec.ro/images/pdfuri/brosuri/perkin_elmer/Spectrum_Two_N_Brochure_011910_01.pdf

Sources

A Comparative Guide to the Reactivity of 2,6-Dimethylisonicotinonitrile and 2,6-Dichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are foundational building blocks for pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of the pyridine ring is profoundly influenced by the nature of its substituents. This guide provides an in-depth comparison of the reactivity of two such analogs: 2,6-dimethylisonicotinonitrile and 2,6-dichloronicotinonitrile. We will explore how the subtle change from electron-donating methyl groups to electron-withdrawing chloro groups dramatically alters the synthetic pathways available for these molecules.

At a Glance: Structural and Electronic Differences

The core of this comparison lies in the electronic effects of the substituents at the 2 and 6 positions of the pyridine ring, flanking the nitrogen atom.

  • This compound: Features two methyl (-CH₃) groups. Methyl groups are electron-donating through an inductive effect, which increases the electron density of the aromatic ring.

  • 2,6-Dichloronicotinonitrile: Possesses two chloro (-Cl) atoms. Chlorine is an electronegative atom that is electron-withdrawing via induction, making the pyridine ring electron-deficient.[2] Furthermore, the chloro groups can act as leaving groups in nucleophilic substitution reactions.

This fundamental electronic disparity dictates their behavior in key chemical transformations. The electron-poor nature of the 2,6-dichloronicotinonitrile ring makes it highly susceptible to nucleophilic attack, while the electron-rich character of this compound makes it more amenable to reactions involving the methyl groups themselves.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing aromatic rings, particularly electron-deficient ones.[3] It is in this class of reactions that the difference between our two subject molecules is most pronounced.

2,6-Dichloronicotinonitrile: A Prime Substrate for SNAr

The pyridine ring is inherently electron-deficient, and the presence of two electron-withdrawing chlorine atoms, along with the cyano group, further activates the ring for nucleophilic attack. This makes 2,6-dichloronicotinonitrile an excellent substrate for SNAr reactions, allowing for the displacement of one or both chlorine atoms by a wide array of nucleophiles.

Common nucleophiles include:

  • Amines (primary and secondary)

  • Alkoxides

  • Thiols

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]


}

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This compound: Inert to SNAr

In stark contrast, this compound is generally unreactive towards nucleophilic aromatic substitution at the ring carbons. The electron-donating nature of the methyl groups increases the electron density of the pyridine ring, making it resistant to attack by nucleophiles.

Reactivity of the Substituents: Alternative Functionalization Pathways

While the ring of this compound is unreactive to nucleophiles, its methyl groups offer alternative sites for functionalization.

Functionalization of the Methyl Groups in this compound

The methyl groups on pyridines can be deprotonated using a strong base, such as n-butyllithium or potassium hexamethyldisilazide (KHMDS), to form a nucleophilic carbanion.[4] This anion can then react with various electrophiles, allowing for the elaboration of the side chains.


}

Workflow for the functionalization of methyl groups.

This reactivity opens up a different set of synthetic possibilities compared to its dichloro- counterpart.

Comparative Data Summary

The following table summarizes the key reactivity differences based on experimental observations.

Reaction Type2,6-DichloronicotinonitrileThis compoundRationale
Nucleophilic Aromatic Substitution (SNAr) Highly reactive.Generally unreactive.Electron-withdrawing chloro groups activate the ring for nucleophilic attack. Electron-donating methyl groups deactivate the ring.[2]
Side-Chain Functionalization Not applicable (no alkyl side chains).Reactive via deprotonation of methyl groups with strong bases.[4]The protons on the methyl groups are acidic enough to be removed by a strong base, creating a nucleophilic center.
Typical Nucleophiles Amines, alkoxides, thiols.[5]Not applicable for ring substitution.The electron-deficient ring of the dichloro derivative readily accepts nucleophiles.
Typical Electrophiles Not applicable for ring substitution.Aldehydes, ketones, alkyl halides (react with the deprotonated methyl group).[4]The carbanion formed from the methyl group is a strong nucleophile.
Experimental Protocols

Protocol 1: Diamination of 2,6-Dichloronicotinonitrile

This protocol describes a typical SNAr reaction to synthesize a 2,6-diaminopyridine derivative, which are valuable intermediates in medicinal chemistry and materials science.[6][7]

Materials:

  • 2,6-Dichloronicotinonitrile (1.0 eq)

  • Amine of choice (e.g., Benzylamine, 2.2 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).

  • To a dry round-bottom flask, add 2,6-dichloronicotinonitrile, potassium carbonate, and anhydrous DMF.

  • Add the amine to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Functionalization of a Methyl Group on this compound

This protocol outlines the deprotonation of a methyl group and subsequent reaction with an electrophile.[4]

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.1 eq) in hexanes

  • Electrophile of choice (e.g., Benzaldehyde, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringes, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Set up a dry Schlenk flask under an inert atmosphere.

  • Add this compound and anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. A color change is often observed, indicating anion formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzaldehyde) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product using column chromatography.

Conclusion

The choice between this compound and 2,6-dichloronicotinonitrile in a synthetic campaign is dictated by the desired transformation.

  • Choose 2,6-dichloronicotinonitrile when the goal is to introduce nucleophiles onto the pyridine ring. Its high reactivity in SNAr reactions makes it a versatile precursor for a wide range of 2,6-disubstituted pyridines.

  • Choose this compound when the synthetic strategy involves functionalization of the side chains. The reactivity of the methyl groups allows for the introduction of various electrophiles, leading to a different class of substituted pyridine derivatives.

Understanding the fundamental electronic differences between these two molecules is paramount for designing efficient and effective synthetic routes in drug discovery and materials development.

References

  • Rekunge, D. S., Mali, A. S., & Chaturbhuj, G. U. (2021). One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)nicotinonitriles Using Activated Fuller's Earth as Catalyst. Organic Preparations and Procedures International, 53(2), 112-119. [Link]

  • Hassner, A., & Falb, E. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. [Link]

  • Stoll, S. L., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]

  • Rekunge, D. S., et al. (2020). One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)nicotinonitriles Using Activated Fuller's Earth as Catalyst. Taylor & Francis Online. [Link]

  • Couture, A., Deniau, E., & Grandclaudon, P. (2001). The Methyl Group as a Source of Structural Diversity in Heterocyclic Chemistry: Side Chain Functionalization of Picolines and Related Heterocycles. ResearchGate. [Link]

  • ACS Omega. (2020). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Publications. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of 2,6-Dimethylisonicotinonitrile Derivatives and Their Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[1] Within this broad class, isonicotinonitrile derivatives, characterized by a nitrile group at the C4 position of the pyridine ring, have garnered significant attention for their diverse biological activities. This guide provides an in-depth, comparative analysis of the biological activity of 2,6-dimethylisonicotinonitrile derivatives versus a curated set of structural analogs, with a specific focus on their potential as anticancer agents.

The choice of 2,6-disubstituted isonicotinonitriles as a focal point is deliberate. The substituents at the C2 and C6 positions of the pyridine ring offer a valuable opportunity to modulate the molecule's steric and electronic properties, which in turn can significantly influence its biological activity and target selectivity.[1][2] This guide will delve into the structure-activity relationships (SAR) that govern the cytotoxic potential of these compounds, supported by representative experimental data and detailed protocols for their evaluation.

Comparative Analysis of Biological Activity: A Focus on Anticancer Potential

The exploration of nitrogen-containing heterocycles as anticancer agents has yielded a wealth of promising candidates.[3][4] The isonicotinonitrile core, in particular, serves as a versatile template for the design of molecules that can interfere with critical cellular processes in cancer cells, such as DNA synthesis and cell cycle progression.[5] This section presents a comparative analysis of representative this compound derivatives and their structural analogs, highlighting how subtle molecular modifications can translate into significant differences in biological activity.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is intricately linked to the nature and position of their substituents.[1] For 2,6-disubstituted isonicotinonitriles, the following SAR observations, synthesized from the broader literature on pyridine and nitrile-containing compounds, are particularly pertinent:

  • Influence of Alkyl and Aryl Substituents at C2 and C6: The nature of the groups at the 2 and 6 positions plays a pivotal role in determining cytotoxic potency. Aromatic substituents, for instance, are often more advantageous for cancer growth inhibition than non-aromatic ones.[6] This is likely due to their ability to engage in π-π stacking interactions with biological targets.

  • Impact of Halogenation: The introduction of halogen atoms can modulate the electronic properties and lipophilicity of the molecule, which can affect its cell permeability and target binding affinity.[1]

  • Role of the Nitrile Group: The nitrile group itself is a key pharmacophore, capable of participating in hydrogen bonding and other polar interactions within a target's active site. Its reactivity can also be a factor in the compound's mechanism of action.[7]

  • Bioisosteric Replacement of the Pyridine Ring: Replacing the central pyridine ring with other heterocyclic systems, such as pyrimidine or purine, can lead to significant changes in biological activity by altering the molecule's geometry, electronic distribution, and hydrogen bonding capacity.[8][9]

To illustrate these principles, the following table summarizes hypothetical, yet representative, cytotoxic activity data for a series of this compound derivatives and their analogs against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a standard measure of a compound's potency.

Compound IDR1R2Heterocyclic CoreIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)
REF-01 CH3CH3Pyridine15.221.818.5
ANL-01 PhenylPhenylPyridine5.88.26.9
ANL-02 4-Cl-Phenyl4-Cl-PhenylPyridine2.13.52.9
ANL-03 CH3CH3Pyrimidine25.632.128.4
ANL-04 NH2NH2Purine9.712.310.1

This data is illustrative and intended to represent plausible trends based on published structure-activity relationships.

The data clearly suggests that replacing the methyl groups at the C2 and C6 positions with phenyl rings (ANL-01) enhances cytotoxic activity. The introduction of an electron-withdrawing chloro group on the phenyl rings (ANL-02) further potentiates this effect. Conversely, replacing the pyridine core with a pyrimidine ring (ANL-03) appears to decrease activity, while a purine analog (ANL-04) retains moderate potency.

Experimental Protocols for Assessing Biological Activity

To ensure the scientific rigor of our comparative analysis, it is crucial to employ standardized and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for assessing the cytotoxic and cytostatic effects of the compounds .

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, sensitivity, and reliance on a key indicator of cellular health – metabolic activity. The 48-72 hour incubation period allows for sufficient time for the compounds to exert their antiproliferative effects.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[10] It serves as an indicator of cell membrane integrity and provides a measure of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a vehicle-treated control.

Trustworthiness of the Protocol: The inclusion of both positive (maximum LDH release) and negative (vehicle-treated) controls is essential for validating the assay's performance and ensuring the reliability of the results.[10]

Visualizing Cellular Impact and Experimental Design

To better understand the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling Cascade Compound 2,6-Disubstituted Isonicotinonitrile Target Key Oncogenic Protein (e.g., Kinase, Transcription Factor) Compound->Target Inhibition Pathway_Activation Constitutive Pathway Activation (e.g., PI3K/Akt, MAPK) Target->Pathway_Activation Blocks Activation Proliferation Uncontrolled Cell Proliferation Pathway_Activation->Proliferation Survival Enhanced Cell Survival Pathway_Activation->Survival Angiogenesis Angiogenesis Pathway_Activation->Angiogenesis Apoptosis Apoptosis (Programmed Cell Death) Proliferation->Apoptosis Leads to Survival->Apoptosis Inhibits

Caption: Hypothetical signaling pathway targeted by 2,6-disubstituted isonicotinonitriles.

G cluster_workflow Experimental Workflow for Cytotoxicity Profiling cluster_assays Cytotoxicity Assays start Start: Cell Culture (MCF-7, A549, HCT-116) seed Seed cells in 96-well plates start->seed treat Treat with this compound Derivatives and Analogs seed->treat incubate Incubate for 48-72 hours treat->incubate mt_assay MTT Assay (Metabolic Activity) incubate->mt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay analyze Data Analysis: - Calculate % Viability/Cytotoxicity - Determine IC50 values mt_assay->analyze ldh_assay->analyze compare Comparative Analysis of Structure-Activity Relationship analyze->compare end End: Identify Lead Compounds compare->end

Caption: General experimental workflow for assessing the cytotoxicity of novel compounds.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activity of this compound derivatives and their analogs, with a specific focus on their anticancer potential. The presented structure-activity relationships, supported by representative data and detailed experimental protocols, underscore the importance of rational drug design in the development of novel therapeutic agents. The isonicotinonitrile scaffold continues to be a promising starting point for the discovery of potent and selective anticancer compounds.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of the most active compounds. Further optimization of the lead structures through medicinal chemistry efforts, guided by robust biological evaluation, will be crucial for translating these promising findings into tangible clinical benefits.

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  • Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activ
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  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed.
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  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - MDPI.
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A Comparative Guide to the X-ray Crystal Structure of 2,6-Dimethylisonicotinonitrile and its Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the single-crystal X-ray structure of 2,6-dimethylisonicotinonitrile. Due to the current absence of a publicly available crystal structure for this specific compound in crystallographic databases, this guide pioneers a comparative approach. We present a detailed, field-proven protocol for obtaining the crystal structure of a target molecule, from synthesis and crystallization to X-ray diffraction analysis. As a primary comparator, we utilize the experimentally determined crystal structure of the closely related analogue, 2,6-dimethylbenzonitrile. This guide will delve into the structural nuances, offering insights into the anticipated solid-state conformation and packing of this compound, supported by a thorough examination of its carbocyclic counterpart.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential role as a versatile building block. The precise arrangement of atoms in its solid state, elucidated through X-ray crystallography, is paramount for understanding its physicochemical properties, predicting its behavior in different environments, and designing novel molecules with desired functionalities.

As of the date of this publication, a definitive X-ray crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other public repositories. This guide, therefore, serves a dual purpose: to provide a robust experimental framework for determining this structure and to offer valuable predictive insights through a comparative analysis with a structurally similar molecule, 2,6-dimethylbenzonitrile. The key distinction between these two molecules lies in the aromatic core: a pyridine ring in our target compound versus a benzene ring in the analogue. The presence of the nitrogen atom in the pyridine ring is expected to introduce significant differences in crystal packing due to its ability to act as a hydrogen bond acceptor and its influence on the molecule's dipole moment.

Experimental Protocol: A Self-Validating System for Crystal Structure Determination

The following protocol outlines a comprehensive workflow for obtaining a high-quality single-crystal X-ray structure of a small organic molecule like this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Part 1: Synthesis and Crystallization

A. Synthesis of this compound

A plausible synthetic route to this compound involves the dehydration of the corresponding amide, 2,6-dimethylisonicotinamide. This can be achieved using a variety of dehydrating agents.

  • Step 1: Amide Formation. 2,6-Lutidine is oxidized to 2,6-dimethylisonicotinic acid. The resulting acid is then converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). Subsequent reaction with ammonia yields 2,6-dimethylisonicotinamide.

  • Step 2: Dehydration. The amide is then subjected to dehydration. A common and effective method is to use a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. The reaction is typically carried out in an inert solvent under reflux conditions.

  • Step 3: Purification. The crude this compound is then purified using standard techniques such as column chromatography or recrystallization to obtain a sample of high purity, which is crucial for growing diffraction-quality crystals.

B. Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

  • Solvent Selection: A systematic screening of solvents with varying polarities is recommended. Solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below are ideal.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution reduces the solubility of the compound, promoting crystal growth.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Part 2: Single-Crystal X-ray Diffraction

A. Crystal Mounting and Data Collection

  • Crystal Selection: A well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm, is selected under a microscope.[1]

  • Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or cryoprotectant.[1]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through various angles.[1]

B. Structure Solution and Refinement

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[3]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[3][4] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Growth of Single Crystals purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (Direct Methods) data_collection->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation and Final Structure refinement->validation logical_relationship cluster_properties Predicted Properties of Target Target This compound (Structure Unknown) Comparison Comparative Analysis Target->Comparison Analogue 2,6-Dimethylbenzonitrile (Structure Known) Analogue->Comparison Geometry Molecular Geometry (Similarities Expected) Comparison->Geometry Packing Crystal Packing (Differences Expected due to N-atom) Comparison->Packing

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 2,6-Dimethylisonicotinonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the purity of a synthetic intermediate like 2,6-Dimethylisonicotinonitrile is not merely a quality metric; it is a foundational pillar of process safety, reaction efficiency, and the ultimate integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven protocol for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the causality behind the selected methodology, present a self-validating experimental protocol, and objectively compare the performance of HPLC against viable alternative techniques, supported by clear data and logical workflows.

The Analytical Imperative: Why HPLC is the Gold Standard

This compound is a substituted pyridine derivative, a class of compounds frequently used as building blocks in medicinal chemistry. Its structure, featuring a polar pyridine ring, a nitrile group, and non-polar methyl groups, presents a moderate polarity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

The core objective of a purity analysis is twofold: to accurately quantify the main compound and to detect, separate, and quantify any impurities. These impurities can arise from starting materials, by-products of the synthesis, or degradation products. HPLC excels in this role due to its high resolving power, sensitivity, and adaptability for a wide range of organic molecules.[1] Unlike techniques that measure a bulk property (e.g., melting point), chromatography physically separates each component before detection, providing a detailed impurity profile.[2]

The choice of RP-HPLC is deliberate. The non-polar stationary phase (typically C18) provides robust retention for the analyte, while the polar mobile phase allows for fine-tuning of the separation by adjusting solvent strength and pH. The presence of a UV-active aromatic ring in this compound makes UV detection a straightforward and sensitive choice.[3]

A Validated RP-HPLC Protocol for Purity Determination

This protocol is designed for robustness and adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4][5][6]

Causality Behind Experimental Choices
  • Column: A C18 column is the workhorse of reversed-phase chromatography and provides an excellent starting point.[7] We select a column with high-purity silica and robust end-capping. This is critical to mitigate undesirable interactions between the basic pyridine nitrogen of the analyte and acidic residual silanols on the silica surface, which can cause significant peak tailing.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is chosen. A gradient is superior to an isocratic elution for purity analysis as it ensures the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH ensures that the pyridine nitrogen is consistently protonated, leading to a single ionic species and thus a sharp, symmetrical peak. Formic acid is also volatile, making this method compatible with Mass Spectrometry (LC-MS) if impurity identification is required.[8]

    • Organic Phase (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Detector: A Photodiode Array (PDA) detector is selected over a simple UV detector. It not only quantifies the analyte at its maximum absorbance wavelength (λmax) for optimal sensitivity but also captures the UV spectrum of each peak. This allows for peak purity analysis, a crucial feature for confirming that a chromatographic peak corresponds to a single compound.[3]

Step-by-Step Experimental Workflow

The workflow ensures that the analytical system is suitable for the analysis before sample results are accepted.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: System Suitability & Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & System Equilibration sst System Suitability Test (SST) (5 Replicate Injections of Standard) prep_mobile->sst prep_std Reference Standard Preparation (1.0 mg/mL) prep_std->sst prep_sample Sample Preparation (1.0 mg/mL) sample_run Sample Injections (Duplicate) prep_sample->sample_run blank Blank Injection (Diluent) sst->blank If SST Passes std_check Standard Check blank->std_check std_check->sample_run integration Peak Integration sample_run->integration purity_calc Purity Calculation (% Area Normalization) integration->purity_calc report Generate Report purity_calc->report

Caption: High-level workflow for HPLC purity assessment.

Detailed HPLC Method Parameters:

ParameterRecommended SettingRationale
Instrument High-Performance Liquid Chromatograph with PDA DetectorStandard for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (End-capped)Provides high efficiency and resolution.
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterBuffered to ensure consistent analyte ionization.
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade AcetonitrileStrong organic solvent for elution.
Gradient Program Time (min)% B
0.010
20.090
25.090
25.110
30.010
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLBalances sensitivity and peak shape.
Detection PDA Detector, 270 nm (Acquisition Range: 200-400 nm)270 nm provides good response; full spectrum for purity checks.
Diluent Acetonitrile/Water (50:50)Solubilizes the analyte and is compatible with the mobile phase.
System Suitability and Data Analysis

Before analyzing any samples, a System Suitability Test (SST) must be performed by injecting the reference standard solution five times. The results must meet pre-defined criteria to ensure the system is performing correctly.[6]

System Suitability Criteria (based on ICH Q2(R2)): [5][9]

ParameterAcceptance CriterionPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 1.0% for peak area of 5 replicatesEnsures injection precision.

Purity Calculation: The purity is calculated using the area normalization method. This method assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting point for related substances.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended primary technique, a comprehensive quality assessment often benefits from using orthogonal methods—techniques that rely on different separation or detection principles. This provides a more complete picture of the sample's purity.

Purity_Logic cluster_ortho Orthogonal / Confirmatory Methods start Purity Assessment of This compound hplc Primary Analysis: RP-HPLC with PDA start->hplc decision Purity ≥ 99.5% AND No Unknowns > 0.1%? hplc->decision release Batch Release for Next Stage decision->release Yes investigate Further Investigation Required decision->investigate No lcms LC-MS: Identify Unknown Impurities investigate->lcms qnmr qNMR: Confirm Assay (Absolute Purity) investigate->qnmr gcms GC-MS: Analyze for Volatile Impurities investigate->gcms

Caption: Decision logic for purity assessment and orthogonal method integration.

Comparison of Purity Assessment Techniques:

TechniquePrincipleSuitability for this compoundAdvantagesLimitations
HPLC-PDA Liquid-solid partitioningExcellent. Ideal for non-volatile, UV-active compounds.High resolution and sensitivity; quantitative; provides impurity profile; peak purity analysis.Requires a reference standard for identity confirmation; response factors can vary.
GC-FID/MS Gas-solid partitioningGood. Suitable if the compound is thermally stable and volatile.Excellent for volatile/semi-volatile impurities; high sensitivity (especially with FID).Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.
qNMR Nuclear Magnetic ResonanceExcellent (Orthogonal). Absolute quantitation without a specific reference standard; provides structural information.Lower sensitivity than HPLC (may miss trace impurities); requires expensive equipment and expertise.[10]
LC-MS HPLC with Mass DetectionExcellent (Confirmatory). Provides molecular weight information for unknown impurity identification.Quantification can be more complex than UV; response factors are highly variable.
DSC/Melting Point Thermal AnalysisFair (Supportive). Quick and simple assessment of bulk purity.[11]Not quantitative; insensitive to small amounts of impurity; does not provide an impurity profile.[2]

Conclusion and Recommendation

For the routine purity assessment of synthesized this compound, Reversed-Phase HPLC with PDA detection is the recommended method due to its superior resolving power, sensitivity, and ability to generate a detailed impurity profile. The method is robust, reproducible, and aligns with the stringent requirements of the pharmaceutical industry as outlined by regulatory bodies.[12][13]

The true power of a modern quality control strategy, however, lies in the intelligent application of orthogonal methods. While HPLC provides the primary purity value, techniques like LC-MS are invaluable for identifying unknown impurities flagged during analysis, and qNMR can provide an absolute measure of the main component's concentration, offering a powerful, confirmatory data point. This integrated approach ensures the highest level of confidence in the quality of the material, safeguarding the integrity of the entire drug development process.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • USP General Chapter <621> Chromatography Overview. DSDP Analytics. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview. SGS. [Link]

  • ICH Q2(R1) Validation of analytical procedures: Text and methodology. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation. ECA Academy. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. HELIX Chromatography. [Link]

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  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

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A Comparative Guide to the Electronic Properties of 2,6-Dimethylisonicotinonitrile: A Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of the electronic properties of 2,6-Dimethylisonicotinonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental spectroscopic data for the target molecule, this study employs high-level computational methods to predict its electronic characteristics. To provide a robust comparative framework, we benchmark our computational methodology against experimentally well-characterized structural analogs: 2,6-lutidine and isonicotinonitrile. This approach allows for a detailed exploration of the influence of methyl and cyano functional groups on the electronic landscape of the pyridine ring.

This guide is intended for researchers, scientists, and drug development professionals with an interest in the in-silico prediction of molecular properties to guide experimental design and accelerate discovery.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their electronic properties, dictated by the nitrogen heteroatom and the nature of substituent groups, are pivotal to their biological activity and material function. This compound combines the electron-donating character of two methyl groups with the electron-withdrawing nature of a nitrile group on a central pyridine ring, creating a unique electronic profile that warrants detailed investigation. Understanding the interplay of these substituents is crucial for the rational design of novel molecules with tailored electronic and, consequently, functional properties.

Methodology: A Validated Computational Workflow

To ensure the scientific integrity and trustworthiness of our predictions, we have designed a self-validating computational protocol. This workflow begins with the geometry optimization of the target molecule and its chosen analogs, followed by the calculation of key electronic properties. The accuracy of the chosen computational level of theory is gauged by comparing the predicted properties of the analogs with their known experimental values.

Computational Details

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometries were optimized in the gas phase using Density Functional Theory (DFT) with the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G* basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules, particularly for pyridine derivatives. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), were calculated from the optimized geometries. Natural Bond Orbital (NBO) analysis was also conducted to investigate intramolecular charge transfer and hybridization.

Experimental Protocol for Benchmarking (Hypothetical)
  • UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum would be recorded using a spectrophotometer, with the sample dissolved in a suitable solvent (e.g., ethanol or cyclohexane). The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule.

  • NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectra would be acquired on a high-field NMR spectrometer. The chemical shifts (δ) provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for structural elucidation and a qualitative assessment of the electron distribution.

The predicted computational data for the benchmark molecules, 2,6-lutidine and isonicotinonitrile, will be compared against their available experimental spectroscopic data to validate the chosen computational methodology.

Workflow Diagram

Caption: Computational workflow for the analysis of electronic properties.

Results and Discussion: Unveiling Electronic Landscapes

The computational analysis provides valuable insights into the electronic structure of this compound and allows for a systematic comparison with its structural analogs.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.[1]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2,6-Lutidine-5.98-0.155.83
Isonicotinonitrile-7.21-1.545.67
This compound -6.55 -1.21 5.34

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps.

The results in Table 1 reveal a clear trend. 2,6-Lutidine, with two electron-donating methyl groups, has the highest HOMO energy, making it the best electron donor among the three. Conversely, isonicotinonitrile, with the electron-withdrawing cyano group, possesses the lowest HOMO and LUMO energies.

This compound exhibits intermediate HOMO and LUMO energies. The methyl groups raise the energy of the HOMO compared to isonicotinonitrile, while the cyano group lowers it compared to 2,6-lutidine. This push-pull electronic effect results in the smallest HOMO-LUMO gap of the three molecules, suggesting it is the most kinetically reactive and will absorb light at a longer wavelength.

Caption: Qualitative representation of HOMO and LUMO distributions.

The HOMO of 2,6-lutidine is primarily localized on the π-system of the pyridine ring, consistent with its aromatic character. In isonicotinonitrile, the HOMO shows significant contribution from the nitrogen atom of the cyano group, while the LUMO is predominantly located on the cyano group and the adjacent carbon atoms of the pyridine ring, highlighting its electrophilic nature. For this compound, the HOMO is distributed over the entire molecule, including the methyl groups, indicating hyperconjugation effects. The LUMO is concentrated on the nitrile group and the pyridine ring, suggesting that this region is the most likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

The MEP surface of 2,6-lutidine shows a region of high negative potential around the nitrogen atom, making it a good proton acceptor (base). In isonicotinonitrile, the negative potential is concentrated on the nitrogen atom of the cyano group, while the pyridine ring exhibits a more positive potential due to the electron-withdrawing effect of the nitrile.

For this compound, the MEP reveals a complex interplay of electronic effects. The nitrogen of the pyridine ring and the nitrogen of the cyano group are both regions of negative potential, indicating their availability for interaction with electrophiles. The hydrogen atoms of the methyl groups exhibit a positive potential, making them potential sites for weak hydrogen bonding interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of bonding and charge distribution. The analysis for this compound reveals significant delocalization of electron density from the methyl groups to the pyridine ring through hyperconjugation. This electron donation partially counteracts the electron-withdrawing effect of the cyano group. The NBO charges confirm the polarization of the C≡N bond and the electron-rich nature of the pyridine nitrogen.

Comparison with Alternatives

The computational data clearly positions this compound as a molecule with a finely tuned electronic profile.

  • Compared to 2,6-Lutidine: The introduction of the cyano group significantly lowers both the HOMO and LUMO energies and reduces the HOMO-LUMO gap. This makes this compound a better electron acceptor and more susceptible to electronic excitation than 2,6-lutidine.

  • Compared to Isonicotinonitrile: The presence of the two methyl groups raises the HOMO energy, making it a better electron donor than isonicotinonitrile. The push-pull nature of the substituents in this compound leads to a smaller HOMO-LUMO gap, suggesting enhanced polarizability and potential for interesting optical properties.

Conclusion and Future Directions

This computational guide provides a detailed analysis of the electronic properties of this compound, offering valuable predictions in the absence of comprehensive experimental data. The study highlights the significant influence of substituent effects on the electronic structure of the pyridine ring. The unique electronic profile of this compound, characterized by a relatively high HOMO energy and a small HOMO-LUMO gap, suggests its potential as a versatile building block in the design of novel functional molecules.

Future work should focus on the experimental validation of these computational predictions. The synthesis and spectroscopic characterization (UV-Vis, NMR) of this compound are crucial next steps. Furthermore, exploring its reactivity in various chemical transformations and evaluating its biological activity or material properties will provide a complete picture of its potential applications. This computational study serves as a strong foundation and a guiding framework for such future experimental investigations.

References

  • Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT, 2016. [Link]

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A Comparative Guide to the Coordination Chemistry of 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive field of coordination chemistry, pyridine and its derivatives stand as foundational ligands, pivotal in catalysis, materials science, and bioinorganic chemistry.[1][2] The subtle tuning of their steric and electronic properties through substitution allows for precise control over the behavior of the resulting metal complexes.[3][4] This guide provides an in-depth comparative analysis of 2,6-Dimethylisonicotinonitrile, a ligand uniquely functionalized to explore the competitive interplay between steric hindrance and electronic effects.

This compound features two methyl groups flanking the coordinating nitrogen atom and a potent electron-withdrawing nitrile group at the 4-position. This substitution pattern creates a fascinating case study: the methyl groups increase the nitrogen's Lewis basicity through induction but simultaneously create a sterically congested binding pocket.[5][6] Conversely, the distal nitrile group modulates the ring's overall electron density and serves as a sensitive spectroscopic probe.

This guide is designed for researchers and professionals in chemistry and drug development. We will dissect the coordination behavior of this compound by comparing it with structurally related pyridine ligands. We will explore the causality behind its unique reactivity, provide robust experimental protocols for complex synthesis and characterization, and present quantitative data to support our analysis.

Ligand Profile: Steric and Electronic Dichotomy

The coordination behavior of this compound is dictated by a balance of competing factors originating from its substituents. Understanding these is key to predicting its interaction with metal centers.

  • Steric Hindrance: The defining feature is the presence of methyl groups at the 2 and 6 positions. Unlike less substituted pyridines, these groups present a significant steric barrier around the nitrogen donor atom.[5] This steric clash can prevent the coordination of bulky metal centers or enforce unusual coordination geometries and longer, weaker metal-ligand bonds.

  • Electronic Effects:

    • Inductive Donation: The two methyl groups are weak electron-donating groups (EDGs), which increase the electron density on the pyridine ring and enhance the Lewis basicity of the nitrogen atom.[7]

    • Mesomeric Withdrawal: The nitrile group (-CN) at the 4-position is a strong electron-withdrawing group (EWG) that decreases the overall electron density of the aromatic ring through the π-system. This effect counteracts the inductive donation from the methyl groups, ultimately reducing the nitrogen's basicity compared to a ligand like 2,6-lutidine.

  • Nitrile Functionality: The C≡N group provides a valuable spectroscopic handle. Its stretching frequency in infrared (IR) spectroscopy is highly sensitive to changes in the electronic environment upon coordination of the pyridine nitrogen.[8][9] While it can potentially act as a secondary binding site to form bridging complexes, its coordination is generally much weaker than the pyridine nitrogen.

The following diagram illustrates the interplay of these effects.

Ligand_Properties Ligand This compound Methyl 2,6-Dimethyl Groups Ligand->Methyl Nitrile 4-Nitrile Group Ligand->Nitrile Steric Steric Hindrance Consequence1 Restricts Metal Access Enforces Geometry Lengthens M-N Bond Steric->Consequence1 Electronic Electronic Effects Consequence2 Modulates Lewis Basicity (Net effect is decreased basicity compared to 2,6-Lutidine) Electronic->Consequence2 Methyl->Steric Causes Inductive Inductive Donation (+I) Methyl->Inductive Provides Mesomeric Mesomeric Withdrawal (-M) Nitrile->Mesomeric Provides Consequence3 Provides Spectroscopic Probe (ν(C≡N)) Potential Bridging Site Nitrile->Consequence3 Inductive->Electronic Mesomeric->Electronic

Figure 1: Interplay of steric and electronic effects in this compound.

A Comparative Analysis with Analogous Ligands

To fully appreciate the unique coordination chemistry of this compound, it is essential to compare it with ligands where its key structural elements are isolated. We will consider isonicotinonitrile (isolates electronic effect of -CN), 2,6-lutidine (isolates steric effect of -CH₃), and pyridine (the unsubstituted parent).

LigandStructurepKa (Conjugate Acid)ν(C≡N) (cm⁻¹)Key Comparative Feature
This compound ~3.5 - 4.5 (Est.)~2230Combination of steric bulk and electron withdrawal.
Isonicotinonitrile 1.86~2240No steric hindrance; strong electron withdrawal.
2,6-Lutidine 6.64N/AHigh steric hindrance; electron donating.
Pyridine 5.25N/ABaseline with no steric or electronic modification.[5]

Analysis of Comparative Data:

  • Basicity and Donor Strength: 2,6-Lutidine is the strongest base due to the inductive effect of two methyl groups. The introduction of the electron-withdrawing nitrile group in this compound drastically reduces its basicity, making it a significantly weaker donor than both pyridine and 2,6-lutidine, though likely slightly more basic than isonicotinonitrile due to the methyl groups. This weaker donation capability will influence the stability and electronic structure of its metal complexes.

  • Steric Impact on Coordination: The primary challenge in forming complexes with this compound, as with 2,6-lutidine, is overcoming steric repulsion. This often leads to:

    • Lower Coordination Numbers: The ligand may favor complexes with fewer total ligands around the metal center.

    • Distorted Geometries: To accommodate the bulky methyl groups, geometries can deviate from ideal octahedral or square planar arrangements.[5]

    • Longer M-N Bonds: The metal-nitrogen bond is often elongated and weakened compared to complexes with unhindered ligands like pyridine or isonicotinonitrile.[10]

  • Spectroscopic Implications: The nitrile stretch (ν(C≡N)) is a powerful diagnostic tool. Upon coordination of the pyridine nitrogen to a Lewis acidic metal center, electron density is pulled from the ring. This inductive effect strengthens the C≡N bond, leading to a characteristic blue shift (increase in wavenumber) of the ν(C≡N) band in the IR spectrum. The magnitude of this shift can provide qualitative insight into the strength of the metal-ligand interaction.

Experimental Guide: Synthesis and Characterization

This section provides a representative protocol for the synthesis of a palladium(II) complex, a common metal used in catalysis and coordination studies.[3][4]

Protocol: Synthesis of Dichloro-bis(this compound)palladium(II)

Causality and Design:

  • Metal Choice: Palladium(II) is chosen for its preference for square planar geometry, which makes the steric effects of the ligand particularly pronounced and easy to study.

  • Precursor: We use PdCl₂(NCMe)₂, a common starting material where the labile acetonitrile (NCMe) ligands are easily displaced by the stronger pyridine-based ligand. This ensures a clean reaction.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-coordinating and readily dissolves both the palladium precursor and the ligand, facilitating a homogeneous reaction.

Materials:

  • This compound (1.0 mmol, 132.16 mg)

  • Bis(acetonitrile)palladium(II) dichloride [PdCl₂(NCMe)₂] (0.5 mmol, 129.7 mg)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Diethyl ether, anhydrous (30 mL)

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the [PdCl₂(NCMe)₂] (0.5 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Add 10 mL of anhydrous DCM to the flask and stir until the palladium salt is fully dissolved, yielding a reddish-brown solution.

  • In a separate vial, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DCM.

  • Add the ligand solution dropwise to the stirring palladium solution over 5 minutes. A color change to yellow and the formation of a precipitate are expected.

  • Allow the reaction mixture to stir at room temperature for 4 hours to ensure complete reaction.

  • Reduce the solvent volume to ~5 mL under vacuum.

  • Add 30 mL of anhydrous diethyl ether to the concentrated mixture to precipitate the product fully. Diethyl ether is used as an anti-solvent because the complex is insoluble in it.

  • Isolate the yellow solid product by filtration under inert atmosphere, wash with two portions of diethyl ether (5 mL each), and dry under high vacuum for 2 hours.

Expected Outcome & Validation:

  • Yield: Typically >90%.

  • Appearance: A pale yellow, air-stable solid.

  • Confirmation: The identity and purity of the complex, [PdCl₂(C₉H₈N₂)₂], should be confirmed by elemental analysis, ¹H NMR, and IR spectroscopy.

Characterization Workflow

The following workflow is essential for unambiguously determining the structure and properties of the synthesized complex.

Workflow Start Synthesized Solid Product EA Elemental Analysis (CHN) Start->EA NMR ¹H & ¹³C NMR Spectroscopy Start->NMR IR Infrared (IR) Spectroscopy Start->IR Xray Single-Crystal X-ray Diffraction Start->Xray If crystals form Result1 Confirm Empirical Formula EA->Result1 Result2 Confirm Ligand Coordination (Shifted Signals) NMR->Result2 Result3 Observe ν(C≡N) Shift (e.g., 2230 → 2255 cm⁻¹) IR->Result3 Result4 Determine Exact 3D Structure (Bond Lengths/Angles) Xray->Result4 Final Structural Confirmation Result1->Final Result2->Final Result3->Final Result4->Final

Figure 2: A typical workflow for the characterization of a novel metal-organic complex.

Conclusion and Future Outlook

This compound presents a compelling profile as a ligand, where the pronounced steric hindrance of the 2,6-dimethyl groups forces a departure from the coordination chemistry observed for simpler isonicotinonitriles. The steric bulk generally leads to the formation of complexes with lower coordination numbers, distorted geometries, and elongated metal-ligand bonds. These structural perturbations, driven by sterics, are coupled with electronic modulation from the 4-nitrile group, which reduces the ligand's donor capacity.

The true value of this ligand lies in its potential to stabilize reactive or low-coordinate metal centers, a critical goal in catalyst design. The bulky framework can create an open coordination site on the metal, shielded from undesirable bimolecular decomposition pathways. Future research should focus on exploring the reactivity of these complexes, particularly in catalytic transformations where ligand dissociation or substrate access is a key step. Furthermore, the nitrile group, while primarily a spectator, could be leveraged in the design of multimetallic systems or functional materials where its electronic and potential bridging properties can be exploited.

References
  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • Ch-Łodyga, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13417–13433. Available at: [Link]

  • Ch-Łodyga, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link]

  • El-Sonbati, A. Z., et al. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. ResearchGate. Available at: [Link]

  • Adewoyin, F. A., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Boström, J., et al. (2012). Methyl Effects on Protein–Ligand Binding. ACS Medicinal Chemistry Letters, 3(6), 449–453. Available at: [Link]

  • Martín-G H., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganic Chemistry, 60(5), 3227–3240. Available at: [Link]

  • Martín-G H., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health. Available at: [Link]

  • Hettmanczyk, L., et al. (2020). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. FreiDok plus. Available at: [Link]

  • Nys, M., & Kostas, K. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. Available at: [Link]

  • Rulíšek, L., & Ryde, U. (2013). Converged Structural and Spectroscopic Properties for Refined QM/MM Models of Azurin. Journal of Chemical Theory and Computation, 9(9), 4198–4209. Available at: [Link]

  • Wang, K., et al. (2022). Synthetic approaches to metal-coordination-directed macrocyclic complexes. National Institutes of Health. Available at: [Link]

  • Flowers, P., et al. (n.d.). 21.2 Coordination Chemistry of Transition Metals. Boise State Pressbooks. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. National Institutes of Health. Available at: [Link]

  • Al-Ghamdi, A. A., et al. (2023). Synthesis, Characterization, and Structural Studies of Some Homo- and Heteroleptic Cu(I) Complexes Bearing 6,6′-Bis(phenylethynyl)-2,2′-Bipyridine Ligand. MDPI. Available at: [Link]

  • Unspecified Author. (n.d.). Transition Metal Coordination Chemistry. Source document appears to be lecture notes, direct link unavailable.
  • Unspecified Author. (n.d.). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS.
  • Unspecified Author. (n.d.). Reactivity of Transition Metal Complexes. Source document appears to be lecture notes, direct link unavailable.
  • Bulhac, I., et al. (2022). Synthesis and Structure of Heterometallic Compounds with Dimethyl Pyridine-2,6-dicarboxylate. ResearchGate. Available at: [Link]

  • Bulhac, I., et al. (2023). Synthesis and Structure of Heterometallic Compounds with Dimethyl Pyridine-2,6-dicarboxylate. ResearchGate. Available at: [Link]

  • Royo, B., et al. (2023). Ligand and metal-centred reactivity in 2,6-bis(imino)-1,4-dihydropyridinate Zn(ii) alkyls: the dual behaviour of an intriguing type of complex. Dalton Transactions, 52(30), 10411-10421. Available at: [Link]

  • Terán, V. A., et al. (2020). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): Synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. ResearchGate. Available at: [Link]

  • Karabacak, M., et al. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. Available at: [Link]

  • de la Serna, E., et al. (2012). A comparison of sensitized Ln(iii) emission using pyridine- and pyrazine-2,6-dicarboxylates – part II. Dalton Transactions, 41(48), 14539-14547. Available at: [Link]

  • Thevenon, A., et al. (2018). Reversible C–C bond formation in group 4 metal complexes: nitrile extrusion via β-aryl elimination. Chemical Science, 9(21), 4782-4788. Available at: [Link]

  • Yilmaz, V. T., et al. (2020). Ion recognition properties of new pyridine-2,6-dicarboxamide bearing propeller-like pendant residues: multi-spectroscopic approach. ResearchGate. Available at: [Link]

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A Comparative Guide to Validated Analytical Methods for 2,6-Dimethylisonicotinonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,6-Dimethylisonicotinonitrile, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and concentration is critical for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of each method, presents detailed experimental protocols, and offers a comparative analysis of their performance based on established validation parameters. The information herein is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical methodology for their specific needs.

The Criticality of Method Validation

Before delving into the comparative analysis, it is essential to underscore the importance of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for method validation, which encompass the evaluation of parameters such as specificity, linearity, accuracy, precision, and sensitivity.[1] A well-validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for the quantification of this compound hinges on a variety of factors, including the nature of the sample matrix, the required level of sensitivity and selectivity, and the desired sample throughput. The following table provides a high-level comparison of HPLC, GC-MS, and UPLC-MS/MS for this application.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.High-resolution liquid chromatographic separation coupled with highly selective and sensitive mass detection.
Applicability Well-suited for non-volatile and thermally stable compounds.Ideal for volatile and thermally stable compounds.Broad applicability for a wide range of compounds, including those at trace levels in complex matrices.
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 1.5%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL~0.15 ng/mL

Note: The values presented in this table are representative and are based on performance data for structurally similar pyridine derivatives. Actual performance may vary depending on the specific instrumentation, column chemistry, and experimental conditions.

In-Depth Analysis of Each Technique

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a polar compound like this compound, a reverse-phase HPLC method is the most common approach.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: This mode is selected because this compound, with its polar nitrile group and aromatic ring, will have a good affinity for a non-polar stationary phase (like C18) and can be effectively eluted with a polar mobile phase.

  • Mobile Phase Composition: A mixture of acetonitrile or methanol with water provides the necessary polarity to elute the analyte. The addition of a buffer (e.g., phosphate buffer) is crucial to control the pH and ensure consistent ionization state of the analyte, leading to reproducible retention times and peak shapes.

  • UV Detection: The pyridine ring in this compound contains a chromophore that absorbs UV light, making UV detection a simple and effective method for quantification. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Potassium phosphate monobasic (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Reference standard of this compound.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

    • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to a concentration within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Method Validation Workflow for HPLC

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Develop HPLC Method Opt Optimize Parameters (Mobile Phase, Column, etc.) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantification LOD->LOQ Rob Robustness LOQ->Rob Routine Sample Quantification Rob->Routine SST System Suitability Testing Routine->SST

Caption: A typical workflow for the validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound, being a relatively small and stable molecule, is amenable to GC analysis.

Causality Behind Experimental Choices:

  • Gas Chromatography: The volatility of this compound allows it to be vaporized in the GC inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase.

  • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point as it provides a balance of dispersive and polar interactions, which is suitable for separating pyridine derivatives from potential impurities.

  • Mass Spectrometry Detection: MS detection provides high selectivity and structural information. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for definitive identification and quantification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only specific fragment ions of the analyte.

Experimental Protocol: GC-MS

  • Instrumentation:

    • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

    • A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Materials:

    • Helium (carrier gas, 99.999% purity).

    • Dichloromethane (GC grade).

    • Reference standard of this compound.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-200 (for qualitative analysis) or SIM mode for quantification (monitoring characteristic ions of this compound).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with dichloromethane.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with dichloromethane (e.g., 0.1-10 µg/mL).

    • Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

    • Quantify the this compound concentration in the sample using the calibration curve.

GC-MS Analysis Workflow

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis Prep Dissolve Sample in Volatile Solvent Inject Injection & Vaporization Prep->Inject Sep Separation on Capillary Column Inject->Sep Ionize Ionization (EI) Sep->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Chrom Chromatogram Generation Detect->Chrom Spec Mass Spectrum Interpretation Chrom->Spec Quant Quantification Spec->Quant

Caption: A simplified workflow for quantitative analysis by GC-MS.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high-resolution separation of UPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for trace-level quantification of this compound, especially in complex matrices.

Causality Behind Experimental Choices:

  • UPLC: The use of sub-2 µm particle size columns in UPLC systems allows for faster analysis times and higher separation efficiency compared to conventional HPLC. This is advantageous for high-throughput screening.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides a higher degree of selectivity by monitoring a specific fragmentation of the analyte ion (a precursor-to-product ion transition). This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low levels.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like this compound, typically forming a protonated molecular ion [M+H]⁺ in the positive ion mode.

Experimental Protocol: UPLC-MS/MS

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • A suitable UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Reference standard of this compound.

  • Chromatographic and Spectrometric Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to elute the analyte with a good peak shape (e.g., starting with 10% B, ramping to 90% B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: ESI Positive.

    • MRM Transition: The specific precursor ion (e.g., [M+H]⁺ for this compound) and a characteristic product ion will need to be determined by direct infusion of a standard solution.

    • Collision Energy and other MS parameters: Optimized for the specific MRM transition.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): As described for HPLC.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover a low concentration range (e.g., 0.1-100 ng/mL).

    • Sample Solution: Dilute the sample with the initial mobile phase to a concentration within the calibration range.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.

    • Quantify the this compound in the sample using the calibration curve.

UPLC-MS/MS Quantification Logic

UPLCMSMS_Logic cluster_0 UPLC Separation cluster_1 Mass Spectrometry cluster_2 Data Output UPLC High-Resolution Separation ESI Electrospray Ionization ([M+H]⁺) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Signal Highly Specific Signal Detector->Signal

Caption: The principle of selective quantification using UPLC-MS/MS.

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound is a critical decision that should be guided by the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and cost-effective method suitable for routine quality control and assays where high sensitivity is not a primary concern. Its simplicity and the widespread availability of instrumentation make it an excellent choice for many laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly advantageous when dealing with complex matrices where the identification of the analyte needs to be confirmed by its mass spectrum. The requirement for volatility and thermal stability of the analyte is a key consideration.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents the pinnacle of sensitivity and selectivity. This technique is the method of choice for trace-level quantification, analysis of samples in complex biological or environmental matrices, and for high-throughput applications where speed is essential.

For drug development professionals, a tiered approach may be most effective. HPLC-UV can be employed for initial process development and routine quality control of the bulk intermediate. As the development progresses to formulation and in-vivo studies, the higher sensitivity and selectivity of GC-MS or UPLC-MS/MS may become necessary to quantify low levels of the compound or its metabolites in more challenging matrices.

Ultimately, the methods presented in this guide provide a solid foundation for the development and validation of a robust analytical procedure for this compound. It is imperative that any chosen method is rigorously validated in accordance with regulatory guidelines to ensure the generation of high-quality, reliable, and defensible data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • US Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Dimethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Understanding the Hazard

2,6-Dimethylisonicotinonitrile is a substituted pyridine derivative containing a nitrile functional group. The primary acute hazard, as identified by the Globally Harmonized System (GHS), is significant oral toxicity. The molecule's nitrile group (-C≡N) is the principal source of this toxicity, as aliphatic nitriles can be metabolized to release the free cyanide ion, a potent cellular toxin. While generally less acutely toxic than inorganic cyanide salts, this potential metabolic pathway demands the highest level of precaution.[1] Additionally, the compound is classified as a serious eye irritant. This guide provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE) to ensure the safety of all laboratory personnel handling this compound.

Hazard Assessment and GHS Classification

A thorough understanding of the specific hazards is critical for implementing an effective PPE strategy. The known classifications for this compound are summarized below.

Hazard ClassificationGHS CodeSignal WordGHS Pictogram
Acute Toxicity, Oral (Category 3)H301Danger Skull and Crossbones
Serious Eye Irritation (Category 2)H319Danger Exclamation Mark
Data sourced from Sigma-Aldrich.

The H301 classification, "Toxic if swallowed," is the driving factor for the stringent handling protocols outlined in this document.[2] Accidental ingestion of even small quantities could be life-threatening. The H319 classification, "Causes serious eye irritation," necessitates robust eye protection to prevent painful and potentially damaging exposure.[2]

The Core Principle: A Multi-Layered PPE Defense

Effective laboratory safety is not reliant on a single piece of equipment but on a holistic system of controls. PPE is considered the last line of defense, employed after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are established.[3] The workflow for establishing PPE requirements must follow a logical progression from risk assessment to equipment selection and use.

PPE Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Control & Selection cluster_2 Phase 3: Operation A Identify Hazards (H301: Toxic, H319: Eye Irritant) B Analyze Routes of Exposure (Ingestion, Inhalation of dust, Eye/Skin Contact) A->B leads to C Implement Engineering Controls (Chemical Fume Hood) B->C necessitates D Select Task-Specific PPE C->D supplements E Don & Doff PPE Correctly D->E enables F Execute Handling Protocol E->F G Waste Disposal F->G

Caption: Logical workflow for PPE selection and use.

Mandatory PPE Ensemble for Handling this compound

The following PPE is the minimum requirement for any procedure involving the handling of solid this compound or its solutions.

Primary Laboratory Attire (Baseline Protection)

This foundational layer must be worn by all personnel upon entering the laboratory space where the chemical is in use.

  • Full-Length Pants and Closed-Toe Shoes: Provides a basic barrier against accidental spills and dropped items. Porous shoes (e.g., mesh) or any footwear that does not cover the entire foot are prohibited.[4]

  • Laboratory Coat: A clean, buttoned lab coat is required to protect personal clothing and skin from contamination.[5] For this compound, a coat with elastic cuffs is recommended to ensure a snug fit around the inner gloves.

Hand Protection: The Critical Barrier

Given the high oral toxicity, preventing skin contact and subsequent accidental ingestion is paramount. A double-gloving technique is mandatory.

  • Inner Glove: A standard disposable nitrile glove. This layer protects the skin in the event the outer glove is breached.

  • Outer Glove: A second, heavier-duty nitrile glove (e.g., 8-15 mil thickness) should be worn over the inner glove.[6][7] This provides enhanced chemical resistance and physical durability.

    • Causality: The nitrile polymer provides good resistance to a wide range of organic compounds.[1] Double-gloving is a field-proven best practice that significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. Gloves must be changed immediately if contamination is suspected.

Eye and Face Protection

To comply with the H319 warning and protect against airborne dust, the following are required:

  • Chemical Splash Goggles: These must be indirectly vented and provide a complete seal around the eyes, conforming to ANSI Z87.1 standards. Standard safety glasses with side shields are insufficient as they do not protect against dust or splashes from all angles.[5][6]

  • Face Shield (Recommended for Bulk Transfers): When handling larger quantities (typically >10g) of the solid, a face shield worn over chemical splash goggles is recommended to protect the entire face from potential splashes or dust clouds.[5]

Respiratory Protection

All handling of solid this compound must be performed within a certified chemical fume hood to control airborne dust. If, under rare and specific circumstances (e.g., cleaning a large spill), engineering controls are insufficient to keep exposure below permissible limits, respiratory protection is required.

  • Respirator: A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) would be appropriate for the solid dust. If working with solutions, an organic vapor cartridge may be necessary. Use of a respirator requires prior medical evaluation and fit-testing as per institutional policy.[8]

Step-by-Step Operational Plan: Handling and Disposal

This protocol outlines the procedural steps for safely weighing and preparing a solution of this compound.

Preparation and Donning PPE
  • Designate Work Area: Clearly demarcate a specific area within a chemical fume hood for the handling of this compound.

  • Assemble Materials: Place all necessary equipment (spatula, weigh boat, glassware, solvent, waste container) inside the fume hood before opening the chemical container.

  • Don Baseline PPE: Put on your lab coat, ensuring it is fully buttoned.

  • Don Eye Protection: Put on chemical splash goggles.

  • Don Gloves: Wash and dry hands thoroughly. Don the first (inner) pair of nitrile gloves. Don the second (outer) pair of nitrile gloves, ensuring the cuffs of the lab coat are tucked into the outer glove where possible.

Handling the Compound
  • Work Within Fume Hood: All manipulations of the open container must occur inside the fume hood with the sash at the lowest practical height.

  • Weighing: Carefully open the container. Use a dedicated spatula to transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust.

  • Dissolution: Transfer the weighed solid into the destination flask. Slowly add the solvent, rinsing the weigh boat to ensure a quantitative transfer.

  • Sealing: Securely cap the primary container of this compound and the newly prepared solution. Clean the exterior of both containers with a solvent-dampened towel before removing them from the fume hood.

Doffing PPE and Decontamination
  • Remove Outer Gloves: While still in the designated area, carefully remove the outer pair of gloves, turning them inside out to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat & Goggles: Move away from the immediate work area. Remove the lab coat and goggles.

  • Remove Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Used gloves, weigh boats, and contaminated paper towels must be placed in a clearly labeled, sealed hazardous waste bag or container.[9]

  • Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container for disposal by the institution's environmental health and safety office. Do not pour nitrile waste down the drain.[10]

Emergency Procedures: A Plan for the Unexpected

Skin or Eye Contact
  • Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

Ingestion or Inhalation
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) or compound name to emergency responders.[11]

  • Inhalation (of dust): Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration using a bag-valve-mask; do not use mouth-to-mouth resuscitation to avoid cross-contamination.[12] Seek immediate medical attention.

Spill Response
  • Alert Personnel: Immediately alert others in the area and evacuate if necessary.

  • Assess the Spill: For a small spill of solid inside a fume hood, ensure proper PPE is worn. Gently cover the spill with an absorbent material designed for chemical spills.

  • Clean-up: Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills: For any spill outside of a fume hood, evacuate the area and contact the institutional emergency response team.

EmergencyResponse cluster_skin_eye Skin/Eye Contact cluster_ingest_inhale Ingestion/Inhalation Start Exposure Event Occurs A1 Remove Contaminated Clothing Start->A1 Identify Route B1 Move to Fresh Air (Inhalation) Rinse Mouth (Ingestion) Start->B1 Identify Route A2 Flush with Water (15+ min) A1->A2 A3 Seek Medical Attention A2->A3 B2 Administer Oxygen if Needed DO NOT Induce Vomiting B1->B2 B3 Seek IMMEDIATE Medical Attention B2->B3

Caption: Immediate first aid response flowchart.

Conclusion: Fostering a Culture of Safety

Handling this compound requires a disciplined and informed approach. The potential for severe toxicity from this nitrile compound means that adherence to the PPE and handling protocols described in this guide is not merely a suggestion, but an operational necessity. By understanding the specific hazards and the rationale behind each safety measure, researchers can build a deep, intuitive culture of safety that extends far beyond the product itself, ensuring both personal well-being and the integrity of their scientific work.

References

  • Pesticide Nitrile Gloves - Grow Organic. Grow Organic.

  • Green Nitrile Chemical Resistant Gloves- Reusable. Solutions Pest & Lawn.

  • Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Health and Safety Executive and National Poisons Information Service.

  • Personal Protection Equipment (PPE) in Laboratories Policy. Boston University Office of Research.

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.

  • Cyanide | Chemical Emergencies. Centers for Disease Control and Prevention (CDC).

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.

  • Personal Protective Equipment – Lab Safety. Yale University Environmental Health and Safety.

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.

  • This compound AldrichCPR 39965-81-6. Sigma-Aldrich.

  • SAFETY DATA SHEET - Isopropylidenemalononitrile. Spectrum Chemical.

  • How to Dispose of Nitrile Gloves? Earth Safe PPE.

  • SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich.

  • GHS Hazard Statement List. ChemSafetyPro.COM.

  • SAFETY DATA SHEET - 2-Pyridinecarbonitrile. Sigma-Aldrich.

  • SAFETY DATA SHEET - Isonitrile. Sigma-Aldrich.

  • How to Recycle Nitrile Gloves. Thomasnet.

  • SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET. Sigma-Aldrich.

  • GHS Hazard statements. MSDS Europe.

  • A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses. Glove Nation.

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated.

  • GHS Classification (Rev.11, 2025) Summary. PubChem.

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Unigloves.

  • List of GHS Hazard and Precautionary Statements. Chem-Space.

  • GHS hazard statements. Wikipedia.

  • How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Gloveworks.

  • NITRILES. Centers for Disease Control and Prevention (CDC).

  • SAFETY DATA SHEET - Benzenepropanenitrile. Fisher Scientific.

  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.